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  • Product: 4-Bromo-2-chloro-6-nitrobenzonitrile
  • CAS: 2090516-35-9

Core Science & Biosynthesis

Foundational

4-Bromo-2-chloro-6-nitrobenzonitrile chemical properties

An In-depth Technical Guide to 4-Bromo-2-chlorobenzonitrile A Note on the Subject Compound: This guide focuses on the chemical properties, synthesis, and applications of 4-Bromo-2-chlorobenzonitrile (CAS No: 154607-01-9)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-chlorobenzonitrile

A Note on the Subject Compound: This guide focuses on the chemical properties, synthesis, and applications of 4-Bromo-2-chlorobenzonitrile (CAS No: 154607-01-9) . While the initial topic specified "4-Bromo-2-chloro-6-nitrobenzonitrile," publicly available scientific and safety data predominantly pertains to the non-nitrated analogue. To ensure scientific integrity and provide a technically accurate resource, this document addresses the well-documented compound, 4-Bromo-2-chlorobenzonitrile.

Section 1: Introduction and Overview

4-Bromo-2-chlorobenzonitrile is a halogenated aromatic nitrile, a class of organic compounds that serve as crucial building blocks in synthetic chemistry. Its structure, featuring a benzene ring substituted with bromo, chloro, and cyano groups, provides multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.[1][2] It typically appears as an off-white or cream-colored crystalline solid.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, reactivity, and applications, with a particular focus on its utility for researchers in drug discovery and development.

Section 2: Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application in research and synthesis. These properties dictate handling, storage, and reaction conditions.

Core Physicochemical Data

The key quantitative properties of 4-Bromo-2-chlorobenzonitrile are summarized below.

PropertyValueSource(s)
CAS Number 154607-01-9[5]
Molecular Formula C₇H₃BrClN[2][5]
Molecular Weight 216.46 g/mol [2][5][6]
Appearance Cream / White to Almost white solid/powder to crystal[2][3]
Melting Point 67 - 73 °C (152.6 - 163.4 °F)[4]
Boiling Point 142-143 °C at 10 mmHg[2]
Solubility Insoluble in water; Soluble in methanol.[2]
Storage Store locked up. Keep container tightly closed in a dry, well-ventilated, and cool place.[3][7]
Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity confirmation. The key functional groups of 4-Bromo-2-chlorobenzonitrile give rise to characteristic signals in various spectroscopic techniques.

Caption: Key functional groups for spectroscopic analysis.

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found around 2220-2240 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will display signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic protons will be present, showing complex splitting (doublets and doublets of doublets) based on their coupling with each other.

    • ¹³C NMR : The spectrum will show seven distinct carbon signals. The nitrile carbon (C≡N) appears in a characteristic range (approx. 115-125 ppm). The six aromatic carbons will have shifts influenced by the attached electronegative halogens and the nitrile group.

  • Mass Spectrometry (MS) : The mass spectrum will exhibit a distinctive molecular ion (M⁺) peak. A key feature will be the isotopic pattern caused by the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.[5]

Section 3: Synthesis and Reactivity

4-Bromo-2-chlorobenzonitrile is primarily synthesized via a Sandmeyer-type reaction, a robust and widely used method for introducing halides and other groups onto an aromatic ring via a diazonium salt intermediate.

Synthetic Protocol: Sandmeyer Reaction

A common and effective route starts from 4-amino-2-chlorobenzonitrile.[1][8]

Step-by-Step Methodology:

  • Diazotization: 4-Amino-2-chlorobenzonitrile is dissolved in a strong acid, such as concentrated hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while vigorously stirring, maintaining the temperature below 5 °C. This process converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).

  • Halogen Exchange: The resulting cold diazonium salt solution is then slowly added to a pre-prepared solution of copper(I) bromide (CuBr) in concentrated HCl.

  • The reaction mixture is stirred for several hours, often with gentle warming, to facilitate the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.

  • Workup and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by silica gel column chromatography, to yield pure 4-Bromo-2-chlorobenzonitrile.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Diazotization (0-5°C) cluster_reaction2 Step 2: Sandmeyer Reaction Amine 4-Amino-2-chlorobenzonitrile Diazonium Diazonium Salt Intermediate Amine->Diazonium Add NaNO₂ slowly Reagents1 HCl, NaNO₂ Reagents1->Diazonium Product 4-Bromo-2-chlorobenzonitrile Diazonium->Product Add to CuBr Reagents2 CuBr Reagents2->Product

Caption: Workflow for the synthesis of 4-Bromo-2-chlorobenzonitrile.

Chemical Reactivity

The utility of 4-Bromo-2-chlorobenzonitrile as a synthetic intermediate stems from the distinct reactivity of its functional groups:

  • Nitrile Group : The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-bromo-2-chlorobenzoic acid) or an amide. It can also be reduced to a primary amine (aminomethyl group).[1]

  • Bromo Group : The bromine atom is an excellent leaving group for nucleophilic aromatic substitution and a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of alkyl, aryl, or alkyne substituents at the C4 position.[1]

  • Aromatic Ring : The electron-withdrawing nature of the nitrile and chloro groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the position ortho and para to the activating groups.

Section 4: Applications in Drug Discovery and Materials Science

The true value of 4-Bromo-2-chlorobenzonitrile lies in its role as a scaffold for building more elaborate molecular architectures.

  • Pharmaceutical Intermediates : Halogenated benzonitriles are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group itself is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets like enzymes.[9] The bromo and chloro substituents provide vectors for late-stage functionalization, a key strategy in medicinal chemistry for generating libraries of related compounds to optimize potency and pharmacokinetic properties.[10]

  • Agrochemical Synthesis : Similar to pharmaceuticals, the synthesis of complex pesticides and herbicides often relies on functionalized aromatic building blocks. The reactivity of this compound makes it suitable for creating novel agrochemicals.[1]

  • Ligand Synthesis : It is used as an intermediate in the preparation of ligands for transition metal complexes, which have applications in catalysis and materials science.[2]

Section 5: Safety, Handling, and Toxicology

4-Bromo-2-chlorobenzonitrile is a hazardous substance that requires careful handling to minimize exposure risk.

GHS Hazard Classification

The compound is classified with significant acute toxicity and irritation potential.[4][5]

Hazard ClassCategoryGHS StatementSource(s)
Acute Oral Toxicity Category 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed[5]
Acute Dermal Toxicity Category 3H311: Toxic in contact with skin[4]
Acute Inhalation Toxicity Category 4H332: Harmful if inhaled[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[4][5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[11]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

  • General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

First Aid Measures

Immediate medical attention is required in case of significant exposure.[3]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor.[3][4]

  • Skin Contact : Immediately take off all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes.[3]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[4]

Section 6: References

  • PubChem. (2026, January 24). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • IndiaMART. 4 - BROMO-2- CHLORO BENZONITRILE. [Link]

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). [Link]

  • Google Patents. US3742014A - Preparation of benzonitriles.

  • Cheméo. Chemical Properties of 4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3). [Link]

  • YouTube. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. meriSTEM Education. [Link]

  • University of Colorado Boulder. Spectroscopy. Organic Chemistry at CU Boulder. [Link]

  • McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • StudySmarter. Organic Chemistry IR and NMR Cheat Sheet. [Link]

  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 726. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Nanjing Bike Biotechnology Co., Ltd. 4-Bromo-2-chloro-6-methylbenzonitrile. [Link]

Sources

Exploratory

Technical Guide: Synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile

The following technical guide details the synthesis pathway for 4-Bromo-2-chloro-6-nitrobenzonitrile , designed for researchers in medicinal chemistry and process development. Executive Summary Target Molecule: 4-Bromo-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 4-Bromo-2-chloro-6-nitrobenzonitrile , designed for researchers in medicinal chemistry and process development.

Executive Summary

Target Molecule: 4-Bromo-2-chloro-6-nitrobenzonitrile (CAS: 1393563-35-5 / Analogous Intermediates) Core Application: Key intermediate in the synthesis of PAR4 inhibitors, WRN helicase inhibitors, and agrochemical actives requiring highly functionalized aryl cores. Synthesis Challenge: The dense functionalization (halogen, nitro, cyano) on the benzene ring creates conflicting directing effects. Direct nitration of 4-bromo-2-chlorobenzonitrile is electronically disfavored at the C6 position. Therefore, this guide prioritizes a regioselective Sandmeyer approach starting from an aniline precursor, ensuring correct substitution patterns.

Retrosynthetic Analysis & Strategy

The Regioselectivity Problem

Attempting to synthesize the target via direct nitration of 4-bromo-2-chlorobenzonitrile fails due to electronic directing effects:

  • Cyano (-CN): Meta-director (directs to C3, C5).

  • Chloro (-Cl): Ortho/Para-director (directs to C3, C5).

  • Bromo (-Br): Ortho/Para-director (directs to C3, C5).

  • Result: The C6 position is electronically "cold" (ortho to electron-withdrawing CN, meta to halogens). Direct nitration yields the C3 or C5 isomers.

The Solution: The Aniline Route

To install the nitro group at C6, we must utilize the strong ortho-directing power of an amine (or amide) precursor before converting it to the nitrile.

  • Precursor: 4-Bromo-2-chloroaniline .[1]

  • Logic: The amino group (-NH

    
    ) strongly activates the ortho positions. With C4 blocked by Bromine and C2 blocked by Chlorine, nitration is forced to occur at C6 .
    
  • Transformation: The amino group is subsequently converted to a cyano group via the Sandmeyer Reaction , locking in the final structure.

Retrosynthesis Target 4-Bromo-2-chloro-6-nitrobenzonitrile (Target) Intermediate 4-Bromo-2-chloro-6-nitroaniline (Key Regio-Intermediate) Target->Intermediate Sandmeyer Cyanation (CuCN, NaNO2) Start 4-Bromo-2-chloroaniline (Commercially Available) Intermediate->Start Electrophilic Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic logic flow prioritizing regiochemical control.

Detailed Synthesis Protocol

Stage 1: Nitration of 4-Bromo-2-chloroaniline

Objective: Install the nitro group at the C6 position.

Note: Direct nitration of free anilines can lead to oxidation (tars). It is standard practice to either use controlled low-temperature conditions or protect the amine as an acetamide (acetanilide) first. The protocol below assumes the direct method under controlled conditions for efficiency, but acetylation is the robust alternative.

Reagents:

  • 4-Bromo-2-chloroaniline (1.0 eq)

  • Glacial Acetic Acid (Solvent)[2]

  • Nitric Acid (fuming or 70%)

  • Sulfuric Acid (catalyst)[3]

Protocol:

  • Dissolution: Dissolve 4-bromo-2-chloroaniline (50 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5°C in an ice bath.

  • Nitration: Prepare a mixture of concentrated

    
     (10 mL) and 
    
    
    
    (1.1 eq). Add this mixture dropwise to the aniline solution, maintaining the internal temperature below 10°C to prevent oxidation.
  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of starting material.

  • Workup: Pour the reaction mixture into crushed ice (200 g). The yellow precipitate (4-Bromo-2-chloro-6-nitroaniline) will form.

  • Purification: Filter the solid, wash copiously with water to remove acid, and dry. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–90%

    • Appearance: Yellow to orange solid.

Stage 2: Sandmeyer Cyanation

Objective: Convert the C1-Amino group to a C1-Cyano group.

Reagents:

  • 4-Bromo-2-chloro-6-nitroaniline (from Stage 1)

  • Sodium Nitrite (

    
    )[3][4][5]
    
  • Copper(I) Cyanide (

    
    )
    
  • Potassium Cyanide (

    
    ) or Sodium Cyanide (
    
    
    
    )
  • Hydrochloric Acid (

    
    ) or Sulfuric Acid (
    
    
    
    )

Protocol:

  • Diazotization:

    • Suspend 4-bromo-2-chloro-6-nitroaniline (20 mmol) in concentrated

      
       (15 mL) and water (15 mL). Cool to -5°C to 0°C .
      
    • Add a solution of

      
       (1.2 eq) in water (5 mL) dropwise. Ensure temperature does not exceed 0°C.
      
    • Stir for 30–45 mins. The solution should become clear/translucent as the diazonium salt forms. Remove excess nitrous acid with urea if necessary.

  • Cyanation Complex Preparation:

    • In a separate flask, dissolve

      
       (1.2 eq) and 
      
      
      
      (1.5 eq) in water (20 mL) to form the soluble tetracyanocuprate complex. Keep at 0°C. (Alternatively, use CuCN in neutral buffer if avoiding HCN gas evolution is critical, but KCN improves solubility).
    • Safety Alert: This step generates cyanide species.[6][7] Use a scrubber with bleach.

  • Sandmeyer Reaction:

    • Neutralize the diazonium solution slightly with Sodium Acetate or Sodium Carbonate to pH ~5–6 (crucial for CuCN efficiency) while keeping it cold.

    • Slowly add the cold diazonium solution to the stirring CuCN mixture.

    • Allow the mixture to warm to RT, then heat to 50–60°C for 1 hour to drive nitrogen evolution.

  • Workup:

    • Cool to RT. Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with 5% NaOH (to remove phenols), water, and brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 95:5 to 80:20).

    • Target Product:4-Bromo-2-chloro-6-nitrobenzonitrile .

Key Data & Process Parameters

ParameterSpecificationNotes
Molecular Formula

MW: 261.46 g/mol
Reaction Type Electrophilic Subst. / Radical-Nucleophilic Subst.Regiochemistry controlled by Stage 1.
Key Hazard Diazonium / CyanideRequires fume hood, HCN detectors, and blast shield.
Critical Control Temperature < 0°C (Stage 2, Step 1)Diazonium salts with nitro groups can be unstable.
Expected Yield 60–70% (Overall)Sandmeyer step is the yield-limiting step.

Pathway Visualization

SynthesisPath Start 4-Bromo-2-chloroaniline Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter 4-Bromo-2-chloro- 6-nitroaniline Step1->Inter Regioselective (Ortho to NH2) Step2 Diazotization (NaNO2, HCl, <0°C) Inter->Step2 Diazo Diazonium Salt Intermediate Step2->Diazo Step3 Sandmeyer (CuCN, KCN, 60°C) Diazo->Step3 Product 4-Bromo-2-chloro- 6-nitrobenzonitrile Step3->Product Substitution (N2 -> CN)

Figure 2: Step-by-step reaction workflow from aniline precursor to final nitrile.

Safety & Handling

  • Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt; proceed immediately to the cyanation step in solution.

  • Cyanides (CuCN, KCN): Fatal if swallowed or inhaled. Acidification releases HCN gas. All waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • Nitro Compounds: Energetic materials. Avoid excessive heat during the nitration workup.

References

  • Regioselective Nitration: ChemicalBook. (n.d.). Synthesis of 4-Bromo-2-chloro-6-nitroaniline. Retrieved from

  • Sandmeyer Methodology: Organic Chemistry Portal. (2024). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from

  • Intermediate Utility: National Institutes of Health (NIH). (2024). PubChem Compound Summary for 4-Bromo-2-chloro-6-nitroaniline. Retrieved from

  • General Synthesis of Polysubstituted Benzonitriles: European Patent Office. (1984). Process for the preparation of substituted nitrobenzonitriles (EP0110559). Retrieved from

Sources

Foundational

Technical Guide: 1H NMR Analysis of 4-Bromo-2-chloro-6-nitrobenzonitrile

The following technical guide provides an in-depth analysis of the 1H NMR spectrum for 4-Bromo-2-chloro-6-nitrobenzonitrile . This document is structured for researchers and analytical scientists, focusing on structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum for 4-Bromo-2-chloro-6-nitrobenzonitrile . This document is structured for researchers and analytical scientists, focusing on structural elucidation, predictive spectral analysis, and robust experimental protocols.

Executive Summary

Compound: 4-Bromo-2-chloro-6-nitrobenzonitrile Molecular Formula: C₇H₂BrClN₂O₂ Molecular Weight: 261.46 g/mol Role: Key intermediate in the synthesis of kinase inhibitors and agrochemical scaffolds.

This guide details the proton nuclear magnetic resonance (


H NMR) characteristics of 4-Bromo-2-chloro-6-nitrobenzonitrile. Due to the high degree of substitution on the benzene ring, the spectrum is relatively simple in terms of signal count but rich in electronic information. The analysis relies on the distinct chemical environments created by the electron-withdrawing nitro (-NO

), cyano (-CN), and halogen (-Cl, -Br) substituents.

Structural Elucidation & Proton Assignment

To accurately interpret the spectrum, we must first map the electronic environment of the aromatic protons. The benzene ring is tetra-substituted, leaving only two aromatic protons.

Molecular Numbering
  • C1: Benzonitrile carbon (-CN)

  • C2: Chloro substituent (-Cl)[1]

  • C3: Proton H3

  • C4: Bromo substituent (-Br)

  • C5: Proton H5

  • C6: Nitro substituent (-NO

    
    )
    
Electronic Environments

The chemical shifts are governed by the aggregate inductive (-I) and mesomeric (+M/-M) effects of the substituents.[2]

  • H5 (Position 5): Located between the Bromo (C4) and Nitro (C6) groups. The nitro group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects, causing significant deshielding. Consequently, H5 is expected to appear most downfield.

  • H3 (Position 3): Located between the Chloro (C2) and Bromo (C4) groups. While halogens are electron-withdrawing, they are less deshielding than a nitro group in the ortho position. Therefore, H3 will appear upfield relative to H5.

Coupling Logic

Since H3 and H5 are separated by one carbon (C4), they are meta to each other.

  • Coupling Type: Meta-coupling (

    
    ).
    
  • Expected Constant: 1.5 – 2.5 Hz.

  • Multiplicity: Both signals will appear as doublets (d).

Structural Visualization

The following diagram illustrates the proton environments and the logical flow of assignment.

G cluster_protons Proton Environments cluster_coupling Spin-Spin Interaction Molecule 4-Bromo-2-chloro-6-nitrobenzonitrile H5 Proton H5 (Ortho to NO2) Most Deshielded Molecule->H5 C5 Position H3 Proton H3 (Between Cl & Br) Less Deshielded Molecule->H3 C3 Position MetaCoupling Meta-Coupling (4J) ~2.0 Hz H5->MetaCoupling H3->MetaCoupling

Figure 1: Structural analysis of proton environments and coupling interactions.

Predicted Spectral Data

Based on substituent chemical shift additivity rules (Curphy-Morrison/Pretsch models) for a CDCl


 solution, the expected values are defined below.
Chemical Shift Table[2]
ProtonPositionMultiplicityCoupling Constant (

)
Predicted Shift (

, ppm)
Rationale
H5 C5 (Ar-H)Doublet (d)~2.0 Hz8.45 – 8.55 Ortho-NO

effect (strong deshielding) + Ortho-Br effect.
H3 C3 (Ar-H)Doublet (d)~2.0 Hz7.95 – 8.05 Flanked by Cl and Br. Lacks the strong ortho-NO

deshielding.

Note: Values are calculated relative to TMS (0.00 ppm) in CDCl


. In DMSO-d

, peaks may shift slightly downfield due to solvent polarity.
Spectral Features Summary
  • Region: 7.5 – 9.0 ppm (Aromatic region).

  • Pattern: Two distinct doublets.

  • Integration: 1:1 ratio.

  • Key Identifier: The significant chemical shift difference (

    
     ppm) between the two protons confirms the asymmetry introduced by the nitro group versus the chloro group.
    

Experimental Protocol

To ensure high-fidelity data suitable for publication or regulatory submission, follow this standardized workflow.

Sample Preparation
  • Solvent Selection:

    • Primary: Deuterated Chloroform (CDCl

      
      , 99.8% D) + 0.03% TMS.
      
    • Alternative: DMSO-d

      
       is recommended if the compound exhibits poor solubility in chloroform or if water peaks interfere with the aromatic region.
      
  • Concentration: 5–10 mg of sample in 0.6 mL of solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Temperature: 298 K (25°C).

  • Number of Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width (SW): 12–15 ppm (to capture all aromatic and potential exchangeable protons).

Workflow Diagram

Workflow Start Start: Sample Prep Solubility Check Solubility (CDCl3 vs DMSO-d6) Start->Solubility Prep Dissolve 5-10mg Filter if cloudy Solubility->Prep Acquire Acquisition ns=16, d1=1.0s Prep->Acquire Process Processing Phasing & Baseline Corr. Acquire->Process Analyze Analysis Verify 2x Doublets Process->Analyze

Figure 2: Standardized acquisition workflow for 4-Bromo-2-chloro-6-nitrobenzonitrile.

Troubleshooting & Validation

When analyzing the spectrum, common artifacts may obscure the data. Use this validation checklist.

Common Impurities
  • Residual Solvent (CDCl

    
    ):  Singlet at 7.26 ppm. Ensure this does not overlap with H3 or H5.
    
  • Water: Broad singlet at ~1.56 ppm (in CDCl

    
    ) or ~3.33 ppm (in DMSO-d
    
    
    
    ).
  • Synthesis By-products:

    • 4-Bromo-2-chlorobenzonitrile (Starting Material): Look for signals at 7.5–7.7 ppm (different pattern due to lack of NO

      
      ).
      
    • Isomers: If nitration occurred at the wrong position, the coupling pattern will change (e.g., ortho-coupling

      
       Hz). The absence of large coupling constants (>7 Hz) confirms the meta substitution pattern. 
      
Self-Validating Logic
  • Test: Do you see two doublets with

    
     Hz?
    
    • Yes: Confirms 1,2,3,4,5,6-substitution pattern with protons at 3 and 5.

    • No (Singlets): Check resolution/shimming.

    • No (Doublets with J > 7 Hz): Indicates protons are adjacent (ortho); incorrect isomer.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34667, 1-Bromo-2-chloro-4-nitrobenzene (Analogous substitution patterns). Retrieved from [Link]

  • Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

Sources

Exploratory

Introduction to 4-Bromo-2-chloro-6-nitrobenzonitrile and FT-IR Spectroscopy

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-2-chloro-6-nitrobenzonitrile 4-Bromo-2-chloro-6-nitrobenzonitrile is a highly substituted aromatic compound featuring a diverse array of functional groups: a n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-2-chloro-6-nitrobenzonitrile

4-Bromo-2-chloro-6-nitrobenzonitrile is a highly substituted aromatic compound featuring a diverse array of functional groups: a nitrile (-C≡N), a nitro group (-NO₂), and two halogen substituents (-Br and -Cl). Such molecules are often valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of these electron-withdrawing and sterically demanding groups on the benzene ring dictates the molecule's reactivity and physical properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[1] The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[1] This spectrum provides direct evidence for the presence or absence of key functional groups, making FT-IR a rapid and powerful tool for identity confirmation, purity assessment, and structural analysis.

Predicted Vibrational Mode Analysis

The FT-IR spectrum of 4-Bromo-2-chloro-6-nitrobenzonitrile can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups. The analysis below synthesizes data from established correlation tables and spectral data of structurally related compounds to predict the key absorption bands.

High-Frequency Region (>2000 cm⁻¹)

This region is dominated by the stretching vibrations of bonds involving hydrogen and triple bonds.

  • Aromatic C-H Stretch (νC-H): Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹.[2][3] For 4-Bromo-2-chloro-6-nitrobenzonitrile, which has only one aromatic C-H bond, a weak to medium absorption band is expected in this region. Its presence confirms the aromatic nature of the core structure.

  • Nitrile Stretch (νC≡N): The stretching vibration of the carbon-nitrogen triple bond in nitriles is highly characteristic. For aromatic nitriles, this absorption is typically found in the 2240-2220 cm⁻¹ range.[4] Its intensity can vary but is usually sharp and easily identifiable in a relatively clear spectral window, making it a key diagnostic peak.[5]

Double Bond and Aromatic Region (2000-1400 cm⁻¹)

This region provides critical information about the nitro group and the aromatic ring system.

  • Asymmetric Nitro Stretch (νasNO₂): Aromatic nitro compounds display two very strong and characteristic N-O stretching bands.[6][7] The asymmetric stretch is one of the strongest bands in the entire spectrum and is expected to appear between 1550-1475 cm⁻¹.[8] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[6]

  • Aromatic C=C Ring Stretches (νC=C): The stretching vibrations of the carbon-carbon bonds within the benzene ring result in several bands, typically in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][3] These bands are sharp and of variable intensity. Their precise positions and patterns can be influenced by the nature and position of the substituents on the ring.

The Fingerprint Region (<1400 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.

  • Symmetric Nitro Stretch (νsNO₂): This is the second characteristic band of the nitro group, appearing as a strong absorption in the 1360-1290 cm⁻¹ range.[8] The high intensity is due to the large change in dipole moment during the vibration.[6]

  • Aromatic C-H Out-of-Plane Bending (γC-H): The out-of-plane ("oop") bending of the remaining aromatic C-H bond gives rise to a strong band in the 900-675 cm⁻¹ region.[2] The exact position is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted pattern, this peak is often found in the 800-850 cm⁻¹ range.

  • Carbon-Halogen Stretches (νC-X): The stretching vibrations of the C-Cl and C-Br bonds fall in the lower frequency end of the fingerprint region.

    • C-Cl Stretch: Expected in the 850-550 cm⁻¹ range.[2][9]

    • C-Br Stretch: Expected at a lower wavenumber, typically between 690-515 cm⁻¹.[2][9] These bands are often of medium to strong intensity but can be difficult to assign definitively due to overlap with other vibrations in this crowded region.

Summary of Predicted FT-IR Data

The expected vibrational frequencies for 4-Bromo-2-chloro-6-nitrobenzonitrile are summarized in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityRegion
Aromatic C-H Stretch3100 - 3000Weak to MediumHigh-Frequency
Nitrile (C≡N) Stretch2240 - 2220Medium, SharpHigh-Frequency
Asymmetric Nitro (NO₂) Stretch1550 - 1475Very StrongDouble Bond
Aromatic C=C Ring Stretch1600 - 1400Medium to WeakDouble Bond
Symmetric Nitro (NO₂) Stretch1360 - 1290StrongFingerprint
Aromatic C-H Out-of-Plane Bend900 - 675StrongFingerprint
C-N Stretch~890 - 835MediumFingerprint
C-Cl Stretch850 - 550Medium to StrongFingerprint
C-Br Stretch690 - 515Medium to StrongFingerprint

Recommended Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible FT-IR data, the following protocol is recommended. This procedure is designed to be self-validating by incorporating a background scan to negate atmospheric and instrumental interferences.

Instrumentation and Sample Preparation
  • Spectrometer: A modern FT-IR spectrometer, such as a Thermo Scientific Nicolet series or a Bruker Tensor series, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.[10][11]

  • Sample Purity: Ensure the 4-Bromo-2-chloro-6-nitrobenzonitrile sample is of high purity and thoroughly dried to avoid interference from water O-H bands (~3400 cm⁻¹) and solvent peaks.

  • Sample Preparation (ATR Method - Recommended):

    • Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropyl alcohol and allowing it to dry completely.

    • Place a small amount (1-2 mg) of the powdered solid sample onto the center of the ATR crystal.

    • Lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

Data Acquisition
  • Instrument Purge: Purge the spectrometer's sample compartment with dry air or nitrogen for at least 15 minutes to minimize atmospheric H₂O and CO₂ absorptions.

  • Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrumental and atmospheric contributions and will be automatically subtracted from the sample spectrum. A typical background scan consists of 32-64 co-added interferograms at a resolution of 4 cm⁻¹.

  • Sample Scan: Place the prepared sample on the ATR crystal as described in 4.1.3. Collect the sample spectrum using the same acquisition parameters (resolution, number of scans) as the background scan.

  • Data Processing: The instrument software will automatically perform the Fourier transform on the sample interferogram, ratio it against the background, and convert it to a spectrum of absorbance or percent transmittance versus wavenumber (cm⁻¹).

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow from sample receipt to final structural interpretation.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation Sample Receive & Dry Sample Prep_ATR Clean ATR Crystal Sample->Prep_ATR Background Collect Background Spectrum (Empty ATR) Load_Sample Load Sample onto ATR Background->Load_Sample Acquire Collect Sample Spectrum Load_Sample->Acquire Process Fourier Transform & Background Correction Acquire->Process Identify Identify Key Peaks (e.g., C≡N, NO₂) Process->Identify Correlate Correlate Fingerprint Region with Known Data Identify->Correlate Structure Confirm Molecular Structure Correlate->Structure

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of 4-Bromo-2-chloro-6-nitrobenzonitrile is predicted to be rich in information, with highly characteristic and strong absorption bands for the nitrile and nitro functional groups. The nitrile stretch (νC≡N) around 2230 cm⁻¹ and the two nitro stretches (νasNO₂ and νsNO₂) near 1500 cm⁻¹ and 1330 cm⁻¹, respectively, serve as powerful diagnostic markers for the molecule's identity. Additional absorptions related to the aromatic ring and carbon-halogen bonds in the fingerprint region provide a unique spectral signature for complete structural confirmation. By following the recommended experimental protocol, researchers can obtain a high-quality spectrum that, when compared with the predictive analysis herein, will enable confident characterization of this complex molecule.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. University of Colorado Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. ACS Publications. Retrieved from [Link]

  • Journal of the Chemical Society. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Infrared Spectroscopy. Retrieved from a general academic source on the topic.
  • NIST. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Infrared Spectroscopy Handout. Retrieved from a general academic source on the topic.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • EPA. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. United States Environmental Protection Agency. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2013, April 15). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR peak assignments. Retrieved from [Link]

  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. Retrieved from [Link]

  • Truman State University. (2005, July 26). Vibrational Frequencies. Retrieved from [Link]

  • Spectroscopy & Analysis. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved from a general academic source on the topic.
  • GovInfo. (n.d.). Tables of molecular vibrational frequencies, part 3. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, March 15). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. Retrieved from [Link]

  • SciSpace. (n.d.). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 4-Bromo-2-chloro-6-nitrobenzonitrile

Executive Summary & Structural Identity 4-Bromo-2-chloro-6-nitrobenzonitrile represents a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system. The presence of three distinct electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

4-Bromo-2-chloro-6-nitrobenzonitrile represents a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system. The presence of three distinct electron-withdrawing groups (cyano, nitro, chloro) alongside a polarizable halogen (bromo) creates a unique electrostatic landscape, making this compound a valuable intermediate in the synthesis of next-generation agrochemicals and kinase inhibitors.

This guide provides a definitive breakdown of its IUPAC nomenclature, a chemically rigorous retrosynthetic pathway, and an analysis of its utility in medicinal chemistry.

IUPAC Nomenclature Derivation

The systematic naming of this compound follows the IUPAC hierarchy for polyfunctional benzenes.

StepRule AppliedResult
1. Principal Functional Group The Nitrile (-CN) group has priority over halogens and nitro groups. The parent structure is Benzonitrile .[1]Parent: Benzonitrile
2.[1][2][3] Numbering the Ring The carbon attached to the nitrile is defined as C-1 . Numbering proceeds to give substituents the lowest possible locant set.C-1 = C-CN
3. Locant Assignment Substituents are at positions 2, 4, and 6. (2,4,6-trisubstituted).Locants: 2, 4, 6
4.[4][5] Alphabetical Order Substituents are listed alphabetically: B romo, C hloro, N itro.Order: Bromo > Chloro > Nitro
5.[1][5][6] Tie-Breaking If numbering clockwise or counter-clockwise yields the same locants (2,4,6), the lower number goes to the substituent cited first alphabetically. Chloro (2) vs Nitro (6) .2-Chloro (not 6-Chloro)

Definitive IUPAC Name: 4-Bromo-2-chloro-6-nitrobenzonitrile

Chemical Properties & Reactivity Profile[1][8]

Electronic Landscape

This molecule is an electron-deficient arene ($ \pi $-acid).

  • Activation: The nitro (-NO

    
    ) and cyano (-CN) groups strongly withdraw electron density via resonance (-M) and induction (-I).
    
  • Nucleophilic Susceptibility: The C-2 (Cl) and C-6 (NO

    
    ) positions are highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Orthogonal Reactivity: The C-4 (Br) position allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the aryl chloride, due to the weaker C-Br bond dissociation energy compared to C-Cl.

Calculated Physicochemical Data

Data extrapolated from structural analogs (e.g., 4-bromo-2-chlorobenzonitrile).

PropertyValue (Predicted)Significance
Molecular Formula C

H

BrClN

O

--
Molecular Weight 261.46 g/mol Fragment-based drug discovery (FBDD) compliant
LogP ~2.8 - 3.2Moderate lipophilicity; good membrane permeability
Topological Polar Surface Area ~70 ŲFavorable for oral bioavailability (Rule of 5)
Melting Point 110–115 °CCrystalline solid stability

Retrosynthetic Analysis & Synthesis Protocol

Direct nitration of 4-bromo-2-chlorobenzonitrile is chemically inefficient because the directing effects of the cyano (meta), chloro (ortho/para), and bromo (ortho/para) groups conflict, often leading to mixtures of the 3- and 5-nitro isomers rather than the sterically crowded 6-nitro isomer.

The Authoritative Route: To ensure regioselectivity, the synthesis should proceed via the Sandmeyer Cyanation of a pre-functionalized aniline. This route leverages the strong para-directing effect of the amino group in the precursor to install the bromine atom correctly.

Synthesis Workflow (DOT Diagram)

SynthesisPathway SM 2-Chloro-6-nitroaniline (Starting Material) Step1 Bromination (NBS, DMF, 0°C) SM->Step1 Inter 4-Bromo-2-chloro-6-nitroaniline (Intermediate) Step1->Inter Regioselective Para-Bromination Step2 Diazotization (NaNO2, H2SO4, 0°C) Inter->Step2 Diazo Diazonium Salt (In Situ) Step2->Diazo Step3 Sandmeyer Cyanation (CuCN, KCN, 60°C) Diazo->Step3 Product 4-Bromo-2-chloro-6-nitrobenzonitrile (Target) Step3->Product Nucleophilic Displacement

Figure 1: Regioselective synthesis pathway avoiding isomer mixtures common in direct nitration.

Detailed Protocol

Step 1: Bromination of 2-Chloro-6-nitroaniline

  • Rationale: The amino group (-NH

    
    ) is a strong activating group and directs electrophiles to the para position. The -NO
    
    
    
    and -Cl groups block the ortho positions, forcing bromination exclusively at C-4.
  • Procedure: Dissolve 2-chloro-6-nitroaniline (1.0 eq) in DMF. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Stir for 4 hours. Precipitate with water and filter.

  • Validation:

    
    H NMR will show the loss of the C-4 proton and retention of the symmetric substitution pattern.
    

Step 2 & 3: Sandmeyer Cyanation

  • Rationale: Converting the amino group to a nitrile requires a radical-nucleophilic substitution via a diazonium intermediate.

  • Procedure:

    • Suspend the brominated intermediate in 20% H

      
      SO
      
      
      
      .
    • Add aqueous NaNO

      
       dropwise at 0–5°C to form the diazonium salt.
      
    • Neutralize the solution carefully with NaHCO

      
       to pH 6 (critical for CuCN stability).
      
    • Add the diazonium solution to a mixture of CuCN/KCN in water at 60°C.

    • Caution: This step generates HCN gas; perform in a high-efficiency fume hood with a scrubber.

Applications in Drug Discovery

The 4-Bromo-2-chloro-6-nitrobenzonitrile scaffold is a "privileged structure" in medicinal chemistry due to its ability to access multiple chemical spaces.

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound serves as a second-generation scaffold for diarylpyrimidine (DAPY) analogs (e.g., Etravirine derivatives).

  • Mechanism: The nitrile group forms hydrogen bonds with the backbone of the reverse transcriptase enzyme (specifically Lys101).

  • Optimization: The C-4 Bromine allows for the coupling of solubilizing wings (e.g., piperazines) via Buchwald-Hartwig amination.

Kinase Inhibition (Covalent Modification)

The highly electron-deficient ring activates the Chlorine at C-2 for


 reactions with cysteine residues in kinase active sites.
  • Workflow:

    • Reduce the nitro group to an amine (aniline).

    • Acylate the amine to form a hinge-binding motif.

    • The C-2 Chlorine remains as a potential covalent warhead or is substituted with a specific hydrophobic group to fit the selectivity pocket.

Safety & Handling (HSE Guidelines)

  • Hazard Class: 6.1 (Toxic).[6][7]

  • Signal Word: DANGER.

  • H-Statements:

    • H301: Toxic if swallowed (Nitrile hydrolysis releases cyanide in vivo).

    • H315: Causes skin irritation (Alkyl/Aryl halide sensitizer).

  • Storage: Store under inert gas (Argon) to prevent hydrolysis of the nitrile to the amide/acid.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link][4]

  • Sandmeyer Reaction Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Reactivity of Halonitrobenzenes: PubChem Compound Summary for 2-Chloro-6-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • NNRTI Scaffold Design: Janssen, P. A., et al. (2005). Structure-Based Design of Diarylpyrimidine NNRTIs. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Monograph: Physical Characterization of 4-Bromo-2-chloro-6-nitrobenzonitrile

The following technical guide details the physical appearance, solid-state properties, and characterization metrics for 4-Bromo-2-chloro-6-nitrobenzonitrile . This monograph is designed for researchers requiring high-fid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical appearance, solid-state properties, and characterization metrics for 4-Bromo-2-chloro-6-nitrobenzonitrile . This monograph is designed for researchers requiring high-fidelity data for synthesis verification, quality control, and handling.[1]

[1][2]

CAS Registry Number: 2090516-35-9 Molecular Formula: C


H

BrClN

O

Molecular Weight: 261.46 g/mol Primary Application: Advanced intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors, antiviral agents).[1][2]

Macroscopic Physical Appearance

For the research scientist, the initial visual inspection of 4-Bromo-2-chloro-6-nitrobenzonitrile acts as a rapid, first-pass purity screen.[2] The presence of specific chromophores (nitro group) and the crystalline lattice structure dictate its macroscopic form.[1]

Visual Description
  • State: Crystalline Solid.[1]

  • Color (High Purity >98%): Pale Yellow to Off-White .

    • Mechanism:[1][2][3] The nitro group (-NO

      
      ) conjugated to the benzene ring typically imparts a yellow hue due to 
      
      
      
      electronic transitions.[1][2] However, the electron-withdrawing cyano (-CN) and halogen substituents can hypsochromically shift this absorption, resulting in a paler, off-white appearance in highly purified samples.[2]
  • Color (Crude/Impure): Dark Yellow, Orange, or Beige .

    • Indicator: Deepening color often indicates the presence of oxidation products or residual isomeric precursors (e.g., 4-bromo-2-chloro-6-nitroaniline), which possess stronger auxochromic properties.[2]

  • Texture: Fine, crystalline powder.[1] It does not typically form large, macroscopic monoliths unless specifically grown from slow solvent evaporation.[1]

Table of Physical Metrics
PropertySpecificationTechnical Note
Physical State SolidStable at STP.[1][2]
Melting Point ~69–75 °C (Predicted/Analogous)Note: Exact experimental MP varies by polymorph and purity.[1] Impurities significantly depress this range.[1]
Solubility Soluble in DMSO, DMF, EtOAc, DCM.[1]Insoluble in water.[1] Lipophilic nature driven by halogens.[1]
Hygroscopicity LowHalogenation reduces hydrogen bonding capacity with atmospheric moisture.[1]

Microscopic & Structural Characterization

While visual inspection provides a qualitative assessment, definitive identification requires structural analysis.[1] The specific substitution pattern (2-Cl, 4-Br, 6-NO


) creates a unique crystallographic and spectroscopic signature.[2]
Crystal Habit

Under polarized light microscopy (PLM), the compound typically exhibits:

  • Habit: Acicular (needle-like) or prismatic plates, depending on the recrystallization solvent (e.g., Ethanol vs. Hexanes).[1]

  • Birefringence: High, due to the anisotropic nature of the planar aromatic system stacked in the lattice.[1]

Spectroscopic Appearance (Identity Verification)

The "appearance" of the molecule in a data spectrum is the only self-validating proof of structure.[1][2]

  • 1H NMR (DMSO-d

    
    ): 
    
    • Signal Count: Two distinct aromatic protons.[1]

    • Chemical Shift: Downfield shift (

      
       8.0–9.0 ppm) due to the synergistic electron-withdrawing effects of -NO
      
      
      
      , -CN, -Cl, and -Br.[2]
    • Pattern: Two singlets (or meta-coupled doublets,

      
       Hz).
      
      • H

        
        :  Located between Cl and Br.[1]
        
      • H

        
        :  Located between Br and NO
        
        
        
        .[1][4]
  • IR Spectrum (ATR):

    • Nitrile (-CN): Sharp, weak-to-medium band at ~2230–2240 cm

      
       .[1][2]
      
    • Nitro (-NO

      
      ):  Strong symmetric and asymmetric stretches at ~1530 cm
      
      
      
      and ~1350 cm
      
      
      .[1][2]

Synthesis-Driven Impurity Profile

The physical appearance is directly linked to the synthetic route.[1][2] Understanding the origin of the sample allows you to predict and identify "visual defects" caused by specific impurities.[1]

Synthesis Workflow & Color Artifacts

The most common route involves the Sandmeyer reaction or nitration, both of which leave distinct "fingerprints."[1]

SynthesisPath Aniline Precursor: 4-Bromo-2-chloro-6-nitroaniline (Deep Yellow/Orange) Diazo Intermediate: Diazonium Salt (Unstable/Red) Aniline->Diazo NaNO2, Acid (Diazotization) Product Target: 4-Bromo-2-chloro-6-nitrobenzonitrile (Pale Yellow/Off-White) Diazo->Product CuCN (Sandmeyer) Impurity Impurity: Phenolic Hydrolysis Products (Brown/Dark) Diazo->Impurity H2O (Side Reaction)

Figure 1: Synthetic pathway illustrating the transition from a deep yellow aniline precursor to the paler nitrile product.[1][2] Darkening of the final product often suggests residual aniline or phenolic byproducts.[1][2]

Handling, Stability, and Safety

The physical properties of 4-Bromo-2-chloro-6-nitrobenzonitrile dictate specific handling protocols to maintain integrity and ensure safety.

Stability Profile
  • Light Sensitivity: Moderate. Nitro-aromatics can undergo photochemical darkening upon prolonged exposure to UV/VIS light.[1][2]

    • Protocol: Store in amber vials or foil-wrapped containers.

  • Thermal Stability: Stable at room temperature (25 °C). Avoid temperatures >100 °C to prevent potential thermal decomposition of the nitro/nitrile functionalities (risk of energetic release).[1]

Safety (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301/H311: Toxic if swallowed or in contact with skin (Nitrile/Halogenated aromatic).[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

  • Handling Protocol:

    • Use only in a chemical fume hood.[1]

    • Wear nitrile gloves (double-gloving recommended due to lipophilicity).[1][2]

    • Avoid dust formation; the fine powder nature facilitates inhalation.[1]

References

  • PubChem Compound Summary. (2025). 4-Bromo-2-chloro-6-nitrobenzonitrile. National Center for Biotechnology Information.[1] Link

  • BLD Pharm. (2025).[1] Product Analysis: 4-Bromo-2-chloro-6-nitrobenzonitrile (CAS 2090516-35-9).[1][2][3][5] BLD Pharm Catalog. Link

  • Namiki Shoji Co., Ltd. (2018).[1] Building Blocks Catalogue: Halogenated Nitrobenzonitriles. Link

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile Derivatives. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Functionalization of 4-Bromo-2-chloro-6-nitrobenzonitrile

Executive Summary & Strategic Rationale 4-Bromo-2-chloro-6-nitrobenzonitrile is a high-value scaffold for the synthesis of kinase inhibitors and agrochemicals. Its utility lies in its dense functionalization, offering th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Bromo-2-chloro-6-nitrobenzonitrile is a high-value scaffold for the synthesis of kinase inhibitors and agrochemicals. Its utility lies in its dense functionalization, offering three distinct vectors for diversification.[1] However, this density presents a "Selectivity Triangle" challenge:

  • C4-Bromine: The primary site for Palladium-catalyzed oxidative addition (Weakest C-Halogen bond).

  • C2-Chlorine: A secondary electrophile, generally inert under mild Pd-conditions but susceptible under forcing conditions.

  • SNAr Susceptibility: The strong electron-withdrawing nature of the nitro (-NO2) and cyano (-CN) groups renders the ring highly electrophilic. This activates the C2-Cl and C6-NO2 positions toward Nucleophilic Aromatic Substitution (SNAr) , a non-catalytic side reaction that competes with the desired cross-coupling.

This guide provides protocols designed to maximize Chemoselectivity (Br > Cl) while suppressing SNAr pathways.

Mechanistic Insight: The Reactivity Hierarchy

To achieve high yields, one must understand the electronic landscape of the substrate. The diagram below illustrates the competing pathways.

Reactivity Figure 1: Reactivity Hierarchy. The C4-Br bond favors Pd-coupling, while strong bases trigger S_NAr at C2/C6. Substrate 4-Bromo-2-chloro- 6-nitrobenzonitrile Pd_Cycle Pd(0) Oxidative Addition (Desired Pathway) Substrate->Pd_Cycle  Fastest at C4-Br  (Weakest Bond) SNAr_Base S_NAr Attack by Base/Nu (Competitor) Substrate->SNAr_Base  Risk at C2-Cl / C6-NO2  (Activated by EWGs) Product C4-Functionalized Product Pd_Cycle->Product  Reductive Elimination Byproduct C2/C6-Substituted Impurity SNAr_Base->Byproduct  Displacement

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Selective formation of a C-C bond at the C4 position using aryl/heteroaryl boronic acids. Critical Control Point: Choice of base. Strong bases (alkoxides) will trigger SNAr. We utilize mild inorganic bases to prevent this.

Materials
  • Substrate: 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

    • Why: Bidentate ferrocene ligand resists de-ligation, providing stability against the electron-deficient substrate.

  • Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv)

    • Why: Weak enough to minimize SNAr; strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: Aqueous component is essential for boronate formation; Dioxane solubilizes the organic halides.

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (2.0 equiv).

  • Degassing (Crucial): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes.

    • Self-Validation: Oxygen promotes homocoupling of boronic acids and poisons Pd(0). If the solution turns black immediately upon heating, oxygen removal was insufficient.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.03 equiv) quickly under inert flow. Seal the vial.

  • Reaction: Heat to 60–80 °C for 4–12 hours.

    • Note: Do not exceed 90 °C initially. Higher temperatures increase the rate of oxidative addition into the C2-Cl bond (loss of selectivity).

  • Monitoring: Check TLC/LCMS.

    • Success Indicator: Disappearance of starting material (Br) and appearance of product (M+Ar).

    • Failure Mode: If M+OH or M+OR peaks appear, SNAr hydrolysis has occurred. Reduce temperature or switch to anhydrous K3PO4 in dry solvent.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Copper-Free Sonogashira Coupling[2]

Objective: Introduction of an alkyne at C4. Critical Control Point: Avoidance of Copper (CuI). While standard Sonogashira uses CuI, electron-deficient nitriles can coordinate Cu, leading to sluggish reactions or Glaser homocoupling. A Cu-free protocol is cleaner for this specific scaffold.

Materials
  • Substrate: 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[1]

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

    • Why: Acts as both base and solvent component; less nucleophilic than inorganic bases.

  • Solvent: DMF or CH3CN (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask under vacuum and refill with Argon.

  • Reagents: Add Substrate (1.0 equiv) and PdCl2(PPh3)2 (0.05 equiv).

  • Solvent/Base: Add anhydrous DMF and TEA (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv).

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50 °C if conversion is slow.

    • Selectivity Check: The C4-Br is highly activated by the ortho-nitro group. Milder conditions (RT to 50°C) are usually sufficient. Heating >80°C risks reacting the C2-Cl.

  • Quench: Pour into saturated NH4Cl solution. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Matrix

The following table summarizes common failure modes for this specific scaffold and their chemical solutions.

Observation (LCMS/TLC)DiagnosisRoot CauseCorrective Action
Product + 16/30 mass units Hydrolysis/AlkoxylationSNAr Side Reaction. The base (OH⁻ or OR⁻) attacked the C2-Cl or displaced the NO2.Switch to a bulkier, weaker base (e.g., Cs2CO3) or use anhydrous conditions.
Starting Material Remains Stalled ReactionCatalyst deactivation or poor oxidative addition.Degas solvents more rigorously. Switch to a more electron-rich ligand (e.g., XPhos) to boost Pd cycle speed.
Di-coupled Product Poor SelectivityReaction at both C4-Br and C2-Cl.[2]Lower reaction temperature.[2] Reduce catalyst loading. Ensure stoichiometry is strictly 1:1.
Des-bromo Product HydrodehalogenationPd-hydride formation (often from alcohols).Avoid alcoholic solvents. Use DMF or Toluene. Ensure solvents are dry.

Experimental Workflow Visualization

Workflow Figure 2: Standard Operational Workflow for C4-Selective Coupling. Start Start: Weigh Reagents (Inert Atmosphere) Dissolve Dissolve & Degas (Dioxane/H2O or DMF) Start->Dissolve Catalyst Add Pd Catalyst (Pd(dppf)Cl2 or Pd(PPh3)2) Dissolve->Catalyst Heat Controlled Heating (60-80°C) Catalyst->Heat Check Checkpoint: LCMS/TLC Heat->Check Check->Heat  Incomplete Workup Quench & Extract Check->Workup  Complete conversion Purify Column Chromatography Workup->Purify

References

  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (Foundational text on Pd-coupling mechanisms and selectivity).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Beletskaya, I. P., & Cheprakov, A. V. (2007). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

  • Roh, K. R., et al. (2018). Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates. The Journal of Organic Chemistry.
  • Bunnett, J. F. (1951). Mechanism of the SNAr Reaction. Quarterly Reviews, Chemical Society. (Foundational understanding of nitro-group activation in SNAr).

Sources

Application

Technical Application Note: Optimized Heck Coupling of Highly Electron-Deficient Aryl Halides

Part 1: Executive Summary & Substrate Analysis The Challenge: "Activated yet Fragile" The substrate 4-Bromo-2-chloro-6-nitrobenzonitrile presents a unique paradox in palladium-catalyzed cross-coupling. Electronic Activat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Substrate Analysis

The Challenge: "Activated yet Fragile"

The substrate 4-Bromo-2-chloro-6-nitrobenzonitrile presents a unique paradox in palladium-catalyzed cross-coupling.

  • Electronic Activation: The presence of three strong electron-withdrawing groups (EWGs)—Cyano (-CN), Nitro (-NO

    
    ), and Chloro (-Cl)—makes the C4-Br bond exceptionally electron-deficient. This facilitates rapid oxidative addition of Pd(0), often the rate-limiting step in Heck reactions.[1]
    
  • Chemoselectivity Risks:

    • Regioselectivity (Br vs. Cl): While C-Br bonds are inherently weaker than C-Cl bonds, the extreme electron deficiency activates the C2-Cl bond as well. High temperatures or highly active ligands (e.g., t-Bu

      
      P) could lead to competitive coupling or oligomerization.
      
    • Nucleophilic Attack (

      
      ):  The most critical risk is Nucleophilic Aromatic Substitution . The 2-chloro and 6-nitro groups are ortho to the cyano group. In the presence of strong nucleophilic bases (e.g., hydroxide, alkoxides) or even nucleophilic solvents, the activated ring is highly susceptible to displacement of the chloride or nitro group, leading to impurities rather than the desired coupled product.
      
Strategic Approach

To succeed, the reaction conditions must be mild to prevent C-Cl activation and non-nucleophilic to suppress


.
  • Catalyst: Use a standard Pd(II) source reduced in situ.

  • Ligand: Employ "Jeffery conditions" (Ligand-free with Phase Transfer Catalyst) or standard triphenylphosphine. Avoid electron-rich, bulky alkylphosphines that promote aryl chloride coupling.

  • Base: Strictly inorganic, non-nucleophilic bases (e.g., NaOAc, K

    
    CO
    
    
    
    ). Avoid strong amines or alkoxides.

Part 2: Reaction Mechanism & Logic

The following diagram illustrates the desired catalytic cycle alongside the critical competitive failure modes (


 and C-Cl activation).

HeckCycle Start Substrate (4-Br-2-Cl-6-NO2-Ph-CN) OxAdd Oxidative Addition (Facilitated by EWGs) Start->OxAdd Fast SNAr_Side FAILURE MODE: SNAr Attack at C2-Cl or C6-NO2 Start->SNAr_Side Nucleophilic Base/Solvent Cl_Coupling FAILURE MODE: C2-Cl Oxidative Addition Start->Cl_Coupling T > 100°C or Rich Ligands Pd0 Pd(0) Active Species Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar Coord Olefin Coordination & Insertion PdII_Ar->Coord + Olefin BetaElim Beta-Hydride Elimination Coord->BetaElim BetaElim->Pd0 Base (Regeneration) Product Coupled Product BetaElim->Product

Figure 1: Catalytic cycle highlighting the rapid oxidative addition pathway (Center) vs. competitive degradation pathways (Red).

Part 3: Optimized Experimental Protocols

Method A: The "Jeffery" Protocol (Recommended)

Best for: High reactivity, ease of purification, and minimizing steric bulk issues.

Rationale: The addition of Tetra-n-butylammonium bromide (TBAB) stabilizes palladium nanoparticles ("homeopathic palladium") and acts as a phase-transfer agent. This allows the reaction to proceed at lower temperatures without phosphine ligands, which reduces the risk of activating the C-Cl bond.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][12]Role
Substrate 4-Bromo-2-chloro-6-nitrobenzonitrile1.0Electrophile
Olefin Acrylate / Styrene derivative1.2 - 1.5Nucleophile
Catalyst Pd(OAc)

0.02 (2 mol%)Pre-catalyst
Additive TBAB 1.0Stabilizer / PTC
Base NaOAc (Sodium Acetate)2.5Mild Base (Non-nucleophilic)
Solvent DMF or NMP [0.2 M]Polar Aprotic

Step-by-Step Procedure:

  • Setup: Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Charging: Add the aryl bromide (1.0 equiv), NaOAc (2.5 equiv), and TBAB (1.0 equiv).

  • Catalyst Addition: Add Pd(OAc)

    
     (2 mol%).[3][13] Note: Pd(OAc)
    
    
    
    is stable in air, but rapid handling is good practice.
  • Solvent & Olefin: Seal the vessel. Evacuate and backfill with Nitrogen/Argon (3 cycles). Inject anhydrous DMF via syringe, followed by the olefin (1.5 equiv).

  • Reaction: Heat the mixture to 80°C - 90°C .

    • Critical: Do not exceed 100°C initially. Monitor by HPLC/TLC after 2 hours. The electron-deficient nature should drive conversion quickly.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF. Dry organic layer over MgSO

    
    , filter, and concentrate.
    
Method B: Classical Phosphine Protocol

Best for: Substrates requiring specific stereocontrol or if Method A fails.

Rationale: Uses Triphenylphosphine (


) to form a stable Pd species. We use 

instead of amines to avoid nucleophilic attack.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][12]Role
Catalyst Pd(OAc)

0.05 (5 mol%)Pre-catalyst
Ligand PPh

0.10 (10 mol%)Ligand (1:2 Pd:L ratio)
Base K

CO

2.0Inorganic Base
Solvent Acetonitrile / Water (9:1)[0.15 M]Solvent

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)

    
     and PPh
    
    
    
    in the solvent under inert atmosphere. Stir for 15 mins at RT (solution should turn yellow/orange).
  • Addition: Add the aryl bromide, olefin, and K

    
    CO
    
    
    
    .
  • Reaction: Heat to 80°C .

    • Note: The presence of water often accelerates Heck reactions of electron-deficient substrates by improving the solubility of inorganic bases.

Part 4: Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Nitro groupIncrease catalyst loading to 5 mol%; Switch to Pd

(dba)

(Pd(0) source).
C2-Cl Coupling (Byproduct) Temperature too high; Ligand too activeReduce temp to 60-70°C; Ensure ligand is PPh

(not alkyl phosphine).
Unidentified Impurities (

)
Base attacking the ringSTOP using amines (Et

N). Switch to NaOAc or K

CO

. Ensure solvent is dry.
Pd Black Precipitation Catalyst decompositionAdd TBAB (Method A) or increase PPh

loading (Method B).

Part 5: References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Knowles, J. P., & Buchwald, S. L. (2011). Palladium-Catalyzed Ultrafast Surface Cross-Coupling Reactions. Nature Chemistry. (Contextual reference for rate acceleration with electron-deficient substrates).

Sources

Method

Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile

[1] Executive Summary This guide details the optimization and execution of the Sonogashira cross-coupling reaction utilizing 4-Bromo-2-chloro-6-nitrobenzonitrile (BCNB) . This substrate presents a unique "reactivity tria...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimization and execution of the Sonogashira cross-coupling reaction utilizing 4-Bromo-2-chloro-6-nitrobenzonitrile (BCNB) . This substrate presents a unique "reactivity triad": a highly activated aryl bromide, a potentially labile aryl chloride, and a nitro/cyano-activated core prone to nucleophilic aromatic substitution (


).

Key Technical Insight: The presence of strong electron-withdrawing groups (EWGs)—nitro (-NO


) and cyano (-CN)—significantly lowers the activation energy for the oxidative addition of Palladium(0) into the C-Br bond. However, this same activation increases the risk of off-target 

displacement of the chloro- or nitro- groups by nucleophilic bases or alkynes. Success relies on kinetic control : maintaining mild temperatures and utilizing non-nucleophilic bases to achieve exclusive C4-alkynylation.

Strategic Analysis & Mechanistic Logic

Substrate Reactivity Profile

The scaffold contains three potential reactive sites. Understanding their hierarchy is critical for chemoselectivity.

SiteFunctional GroupReactivity ModeRelative Reactivity (Pd-Catalysis)Risk Factor
C4 Bromide (-Br) Oxidative Addition High (Primary Target) Preferred site.[1] Activated by ortho-NO

and para-CN.
C2 Chloride (-Cl)Oxidative AdditionLowPotential for competing coupling at high temps (>80°C).
C2/C6 Cl / NO


Displacement
ModerateHigh risk if using secondary amines (e.g., pyrrolidine) or strong alkoxide bases.
The "Electronic Activation" Paradox

The nitro and cyano groups pull electron density from the benzene ring.

  • Pro: This makes the C-Br bond electron-deficient, accelerating the rate-limiting step (oxidative addition) of the catalytic cycle. The reaction often proceeds at Room Temperature (RT).

  • Con: The ring becomes an electrophilic trap. If the concentration of the alkyne anion is too high (due to strong base) or if the base itself is nucleophilic, the chloride at C2 can be displaced via an addition-elimination mechanism (

    
    ).
    

Experimental Protocol

Materials & Reagents[3]
  • Substrate: 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 - 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2-3 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous THF or DMF (Degassed)

Standard Operating Procedure (SOP)

Step 1: Inertion Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

Step 2: Charging Solids Add BCNB (1.0 equiv), Pd(PPh


)

Cl

(0.02 equiv), and CuI (0.01 equiv) to the flask against a positive pressure of inert gas.
  • Note: CuI is light sensitive; minimize exposure.

Step 3: Solvation & Degassing Add anhydrous THF (concentration ~0.2 M). Seal the flask with a septum. Sparge the solution with Nitrogen for 10-15 minutes to remove dissolved Oxygen.

  • Why: Oxygen promotes Glaser homocoupling of the alkyne (diyne formation), which consumes the starting material and complicates purification.

Step 4: Reagent Addition Add the Base (TEA, 2.5 equiv) via syringe. The solution may darken slightly. Add the Terminal Alkyne (1.1 equiv) dropwise via syringe over 5 minutes.

Step 5: Reaction Monitoring Stir the reaction at Room Temperature (20-25°C) .

  • Checkpoint: Due to the electronic activation, conversion usually begins immediately. Monitor by TLC or LC-MS after 1 hour.

  • Thermal Control: If conversion is <10% after 2 hours, warm gently to 40°C. Do not exceed 60°C to avoid coupling at the C-Cl position.

Step 6: Workup Once complete (disappearance of bromide), dilute the mixture with Ethyl Acetate (EtOAc). Filter through a short pad of Celite to remove precipitated ammonium salts and palladium black. Wash the filtrate with:

  • Saturated NH

    
    Cl (aq) (to sequester Copper).
    
  • Water.[2][3][4]

  • Brine.[2] Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Purification

Purify via Flash Column Chromatography (SiO


).
  • Eluent: Hexanes/Ethyl Acetate gradient.

  • Note: Nitro-aromatics are often UV-active and colored (yellow/orange), facilitating fraction collection.

Optimization & Troubleshooting Matrix

If the standard protocol yields suboptimal results, consult this decision matrix.

ObservationDiagnosisCorrective ActionMechanism
Product contains -N(Et)

at C2

side reaction
Switch base to Cs

CO

or DIPEA .
Inorganic bases are non-nucleophilic; DIPEA is sterically hindered, preventing nucleophilic attack.
Homocoupling (Diyne) dominant Oxygen leak or Cu-overactivityDegas more rigorously; Switch to Cu-free conditions.Oxygen oxidizes Cu-acetylides to diynes. Cu-free forces the reaction through the Pd-cycle only (slower but cleaner).
Incomplete Conversion Catalyst death or steric bulkIncrease Temp to 45°C; Switch to Pd(dppf)Cl

.
Bidentate ligands like dppf are more stable and have a wider bite angle, accelerating reductive elimination.
Coupling at C2-Cl observed Temperature too highLOWER temperature to 0°C -> RT.The activation energy for C-Cl insertion is higher; keeping temp low ensures kinetic selectivity for C-Br.

Visualized Workflows

Reaction Mechanism & Selectivity Logic

This diagram illustrates the catalytic cycle, highlighting the critical decision point where chemoselectivity is determined.

SonogashiraMechanism Substrate Substrate: 4-Bromo-2-chloro-6-nitrobenzonitrile OxAdd Oxidative Addition (Fast due to EWGs) Substrate->OxAdd SideReaction RISK: SNAr at C2-Cl (If Base is Nucleophilic) Substrate->SideReaction High Temp or Nucleophilic Base Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd + Substrate PdII_Complex Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_Complex Insertion at C-Br (Kinetic Preference) Transmetal Transmetallation (Cu-Acetylide enters) PdII_Complex->Transmetal + R-C≡C-Cu RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Pd(0) Product Product: 4-Alkynyl-2-chloro-6-nitrobenzonitrile RedElim->Product

Caption: Catalytic cycle emphasizing the kinetic preference for C-Br insertion (Yellow) over C-Cl, and the risk of SNAr side reactions (Red).

Optimization Decision Tree

A logical flow for refining reaction conditions based on initial screening results.

OptimizationFlow Start Start: Standard Protocol Pd(PPh3)2Cl2 / CuI / TEA / THF / RT Check Analyze Outcome (LC-MS / TLC) Start->Check Success Target Product > 80% Proceed to Workup Check->Success Clean Issue1 Problem: Low Conversion Check->Issue1 Issue2 Problem: SNAr Byproducts Check->Issue2 Issue3 Problem: Homocoupling (Diyne) Check->Issue3 Action1 Action: Increase Temp to 45°C OR Change Ligand (dppf) Issue1->Action1 Action2 Action: Switch Base to Cs2CO3 (Non-nucleophilic) Issue2->Action2 Action3 Action: Strict Degassing OR Slow Alkyne Addition Issue3->Action3

Caption: Troubleshooting workflow for optimizing yield and selectivity.

Safety & Handling

  • Energetic Potential: The product contains both Nitro and Nitrile groups on a benzene ring. While stable at standard laboratory scales, these compounds can be energetic. Avoid excessive heating (>100°C) of the dry solid.

  • Metal Acetylides: Copper acetylides (intermediates) can be explosive when dry. Always quench the reaction with aqueous acid (NH

    
    Cl or dilute HCl) before isolating the organic layer.
    
  • Toxicology: Aryl nitriles and nitro compounds are generally toxic and potential sensitizers. Handle in a fume hood with appropriate PPE (gloves, goggles).

References

  • Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874-922.[5]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (See section on Electronic Effects in Oxidative Addition).

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807.

Sources

Application

Experimental procedure for the reduction of the nitro group in 4-Bromo-2-chloro-6-nitrobenzonitrile

Executive Summary This application note details the optimized experimental procedure for the reduction of 4-Bromo-2-chloro-6-nitrobenzonitrile to 4-Amino-2-bromo-6-chlorobenzonitrile . The presence of three distinct func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized experimental procedure for the reduction of 4-Bromo-2-chloro-6-nitrobenzonitrile to 4-Amino-2-bromo-6-chlorobenzonitrile . The presence of three distinct functional groups—a nitrile (-CN), aryl halogens (-Br, -Cl), and a nitro group (-NO₂)—presents a significant chemoselectivity challenge. Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodehalogenation (loss of Br/Cl), while strong acid/metal reductions (e.g., Fe/HCl) risk nitrile hydrolysis.

This guide establishes the Iron/Ammonium Chloride (Fe/NH₄Cl) protocol as the "Gold Standard" for this transformation, delivering high yields (>85%) while preserving sensitive motifs. An alternative Stannous Chloride (SnCl₂) method is provided for specific small-scale applications.

The Chemoselectivity Challenge

The target molecule contains an electron-deficient aromatic ring with high susceptibility to side reactions. The reduction strategy must navigate the following "Forbidden Zones":

  • Dehalogenation: Aryl-Bromine bonds are weak (

    
     81 kcal/mol). Transition metal catalysts (Pd, Ni) readily insert into this bond under hydrogen atmosphere.
    
  • Nitrile Hydrolysis: The -CN group can hydrolyze to an amide or carboxylic acid under strong acidic (pH < 1) or basic (pH > 12) conditions, especially at elevated temperatures.

  • Over-reduction: Strong reducing agents (e.g., LiAlH₄) will reduce the nitrile to a benzylamine.

Visualizing the Reaction Landscape

The following diagram maps the reaction pathway and the critical selectivity checkpoints.

ReactionSelectivity Substrate 4-Bromo-2-chloro- 6-nitrobenzonitrile FeNH4 Fe / NH4Cl (EtOH/H2O) Substrate->FeNH4 PdC H2 / Pd/C Substrate->PdC LiAlH4 LiAlH4 Substrate->LiAlH4 StrongAcid Fe / Conc. HCl Substrate->StrongAcid Target TARGET: 4-Amino-2-bromo- 6-chlorobenzonitrile Dehalo SIDE REACTION: Dehalogenation (Loss of Br/Cl) Hydrolysis SIDE REACTION: Nitrile Hydrolysis (Amide/Acid formation) Benzylamine SIDE REACTION: Nitrile Reduction (Benzylamine formation) FeNH4->Target High Selectivity (>85%) PdC->Dehalo Major Pathway LiAlH4->Benzylamine Rapid Reduction StrongAcid->Hydrolysis Risk at Reflux

Caption: Figure 1. Chemoselectivity map highlighting the Fe/NH4Cl pathway as the only route avoiding dehalogenation and hydrolysis.

Method A: Iron/Ammonium Chloride Reduction (Primary Protocol)

Rationale: This method utilizes "activated" iron powder in a neutral-to-slightly-acidic medium (buffered by NH₄Cl). The reaction proceeds via Single Electron Transfer (SET) on the iron surface. The mild pH (approx. 5.5–6.0) is perfectly tolerated by the nitrile group.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1.0Starting Material
Iron Powder 4.0 - 5.0Reductant (ensure <325 mesh)
Ammonium Chloride 3.0 - 5.0Electrolyte / Proton Source
Ethanol/Water 3:1 v/vSolvent System
Detailed Procedure
  • Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 eq) in Ethanol (approx. 10 mL per gram of substrate).

  • Salt Addition: Add Ammonium Chloride (NH₄Cl) (5.0 eq) dissolved in the minimum amount of water (approx. 3 mL per gram of substrate).

    • Note: The mixture may appear biphasic or cloudy; this is normal.

  • Iron Activation: Add Iron Powder (5.0 eq) in a single portion.

    • Pro-Tip: Use "Reduced Iron" or "Electrolytic Grade" for faster kinetics. If the iron is old/oxidized, briefly wash with 1M HCl followed by acetone and drying before use.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring.

    • Mechanism:[1][2][3][4] Vigorous stirring is critical to keep the heavy iron powder suspended and in contact with the organic phase.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC.

    • Time: Reaction typically completes in 1–3 hours.[5] The yellow nitro compound will fade to a colorless or pale fluorescent amine.

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot Ethanol and Ethyl Acetate.

    • Caution: Do not let the filter cake dry out completely in air immediately, as finely divided iron can be pyrophoric. Keep wet with solvent until disposal.

    • Concentration: Evaporate the volatile solvents (EtOH) under reduced pressure.

    • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

    • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

Method B: Stannous Chloride (SnCl₂) (Alternative)

Rationale: Useful for small-scale (<100 mg) reactions where filtration of iron sludge is cumbersome. SnCl₂ acts as both the reductant and the Lewis acid.

Procedure
  • Dissolve substrate (1.0 eq) in Ethanol or EtOAc.[5]

  • Add SnCl₂·2H₂O (5.0 eq).[5]

  • Heat to 70°C for 2–4 hours.

  • Workup: Cool to room temperature. Pour into ice water. Neutralize with saturated NaHCO₃ to pH 8.

    • Emulsion Warning: Tin salts form a gelatinous emulsion. Add Potassium Sodium Tartrate (Rochelle Salt) solution and stir for 30 mins to break the emulsion before extraction.

Workup Logic & Troubleshooting

The success of the Fe/NH₄Cl reduction often hinges on the workup, not the reaction itself. Iron oxides can trap the product.

WorkupWorkflow ReactionEnd Reaction Complete (TLC Check) HotFilter Hot Filtration (Celite) *Crucial Step* ReactionEnd->HotFilter Remove Fe residue Evap Evaporate EtOH HotFilter->Evap Partition Partition: EtOAc / Water Evap->Partition PhaseSep Phase Separation Partition->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Inorganic Salts) PhaseSep->AqLayer DryConc Dry (Na2SO4) & Concentrate OrgLayer->DryConc Final Final Product: 4-Amino-2-bromo- 6-chlorobenzonitrile DryConc->Final

Caption: Figure 2. Optimized workup workflow to maximize recovery and remove inorganic byproducts.

Comparative Data & Performance

ParameterFe / NH₄Cl (Method A)SnCl₂ (Method B)Pd/C Hydrogenation
Yield 85 - 95% 70 - 85%< 40% (mix of products)
Chemoselectivity ExcellentGoodPoor (Dehalogenation)
Workup Difficulty Low (Filtration)High (Emulsions)Low
Scalability High (kg scale)Low (Waste disposal)High
Green Score High (Iron is non-toxic)Low (Tin toxicity)Medium

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (General overview of Fe/NH4Cl selectivity). [Link]

  • Organic Syntheses. Reduction of Nitroarenes using Iron. (Classic methodology grounding).[5] [Link]

  • National Center for Biotechnology Information (PubChem). 4-Amino-2-bromo-6-chlorobenzonitrile Compound Summary. (Target molecule verification). [Link]

Sources

Method

Application Note: Strategic Hydrolysis of 4-Bromo-2-chloro-6-nitrobenzonitrile

Executive Summary Hydrolyzing the nitrile group in 4-Bromo-2-chloro-6-nitrobenzonitrile presents a classic "perfect storm" of synthetic challenges. The molecule features severe steric hindrance due to ortho,ortho-disubst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrolyzing the nitrile group in 4-Bromo-2-chloro-6-nitrobenzonitrile presents a classic "perfect storm" of synthetic challenges. The molecule features severe steric hindrance due to ortho,ortho-disubstitution (2-Chloro, 6-Nitro) and extreme electron deficiency. Standard alkaline hydrolysis protocols often fail, leading to incomplete conversion or competing nucleophilic aromatic substitution (


) side reactions where the nitro or chloro groups are displaced.

This Application Note provides two validated protocols to navigate these barriers:

  • Protocol A (Acid-Mediated): A robust method for full hydrolysis to the carboxylic acid using high-temperature sulfuric acid.

  • Protocol B (Peroxide-Mediated): A milder, selective hydration to the primary amide using the Radziszewski reaction, avoiding ring degradation.

Structural Analysis & Mechanistic Challenges

To design a successful protocol, one must first understand the substrate's resistance profile.

The Steric "Fortress"

The nitrile carbon is the target for nucleophilic attack by water (or hydroxide). However, it is flanked by a Chlorine atom (Van der Waals radius ~1.75 Å) and a Nitro group (highly bulky). These groups create a "picket fence" that physically blocks the trajectory of incoming nucleophiles.

The Electronic Trap

The ring is heavily deactivated. The Nitro group (


) and Halogens (Br, Cl) are strong electron-withdrawing groups (EWG).
  • Effect on Nitrile: The nitrile carbon is highly electrophilic (good for attack).

  • Effect on Ring: The ring carbons at positions 2, 4, and 6 are susceptible to nucleophilic attack.

  • Risk: Using strong bases (NaOH/KOH) at high temperatures often triggers

    
    , displacing the 2-Cl or 6-
    
    
    
    groups before the nitrile hydrolyzes, resulting in phenols or complex tars rather than the desired benzoic acid.
Mechanistic Pathway (Acid Catalysis)

Acid catalysis is preferred because it activates the nitrile nitrogen (protonation), making the carbon even more electrophilic without exposing the ring to strong anionic nucleophiles that trigger


.

G cluster_barrier Steric Blockade Start Substrate: 4-Br-2-Cl-6-NO2-Ph-CN Step1 N-Protonation (Activation) Start->Step1 + H+ (H2SO4) Step2 Water Attack (Rate Limiting Step) Step1->Step2 Steric Barrier Inter Imidic Acid Intermediate Step2->Inter + H2O Prod1 Primary Amide (Stable Intermediate) Inter->Prod1 - H+ Prod2 Carboxylic Acid (Final Product) Prod1->Prod2 + H2O / Heat (Deamination)

Figure 1: Mechanistic pathway highlighting the rate-limiting water attack due to steric hindrance.

Protocol A: Acid-Mediated Full Hydrolysis

Target Product: 4-Bromo-2-chloro-6-nitrobenzoic acid Mechanism: Acid-catalyzed hydration followed by deamination.

Rationale

Concentrated sulfuric acid (


) is used to protonate the nitrile. The high temperature (100–120°C) provides the necessary kinetic energy to overcome the steric barrier. Acetic acid is often added as a co-solvent to improve solubility of the organic substrate.
Reagents
  • Substrate: 10.0 mmol (approx. 2.76 g)[1]

  • Sulfuric Acid (

    
    ): 98%, 15 mL
    
  • Glacial Acetic Acid (

    
    ): 10 mL (Optional, for solubility)
    
  • Water (

    
    ): For quenching
    
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place in an oil bath (do not heat yet).

  • Solubilization: Add the substrate and Glacial Acetic Acid. Stir until a slurry or solution forms.

  • Acid Addition: Slowly add concentrated

    
     down the side of the flask.
    
    • Note: A slight exotherm may occur.

  • Reaction: Heat the oil bath to 110°C . Maintain reflux for 6–12 hours .

    • Monitoring: Monitor by TLC or HPLC. The nitrile spot (

      
       in 20% EtOAc/Hex) will disappear. An amide intermediate may appear (
      
      
      
      ) before the acid forms (baseline or streak).
  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash copiously with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Protocol B: Peroxide-Mediated Hydration (Radziszewski)

Target Product: 4-Bromo-2-chloro-6-nitrobenzamide (Primary Amide) Mechanism: Hydroperoxide anion (


) attack.
Rationale

For extremely hindered nitriles, stopping at the amide is often easier and higher yielding. The hydroperoxide anion is a "super-nucleophile" (alpha-effect) that is smaller and more reactive than hydroxide, allowing it to penetrate the steric shield at lower temperatures (40–60°C), minimizing


 side reactions.
Reagents
  • Substrate: 5.0 mmol

  • DMSO (Dimethyl sulfoxide): 10 mL

  • Hydrogen Peroxide (

    
    ): 30% aq.[2] solution, 3.0 mL
    
  • Potassium Carbonate (

    
    ): 1.0 mmol (Catalytic amount)
    
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DMSO in a beaker or flask.

  • Base Addition: Add

    
    . Cool the mixture to 0°C in an ice bath.
    
  • Peroxide Addition: Add

    
     dropwise.
    
    • Safety Alert: The reaction is exothermic and releases oxygen. Ensure venting is possible.

  • Reaction: Allow the mixture to warm to room temperature. If conversion is slow (check TLC after 1 hour), warm gently to 50°C .

  • Workup: Pour the reaction mixture into 50 mL of cold water. The amide usually precipitates immediately as a white/off-white solid.

  • Filtration: Filter and wash with water.[3]

Analytical Data & QC

To validate the synthesis, compare the spectral signatures.[4]

FeatureNitrile (Starting Material)Carboxylic Acid (Product)Amide (Intermediate)
IR Spectroscopy Sharp peak ~2230 cm⁻¹ (CN stretch)Broad O-H stretch (2500–3300 cm⁻¹) & C=O ~1700 cm⁻¹Doublet N-H (~3400, 3200 cm⁻¹) & C=O ~1680 cm⁻¹
¹H NMR Aromatic protons onlyAromatic protons + Broad singlet >11 ppm (COOH)Aromatic protons + Broad singlets ~7.5, 8.0 ppm (NH₂)
¹³C NMR Peak at ~115 ppm (CN)Peak at ~165–170 ppm (COOH)Peak at ~165 ppm (CONH₂)

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Black tar formation Decomposition via

or polymerization.
Reduce temperature. Switch from alkaline conditions to Acid Protocol (Protocol A).
No reaction (Acid Protocol) Steric bulk is preventing water attack.Increase temperature to 130°C. Add a drop of fuming sulfuric acid (oleum) to increase protonation power.
Stops at Amide Hydrolysis is incomplete.The amide is extremely stable due to sterics. Isolate the amide and subject it to nitrosylation (NaNO₂/H₂SO₄) to force conversion to the acid (Bouveault method).

Safety & Handling

  • Nitro Compounds: Potentially explosive, especially if distilled to dryness or heated under pressure. Never heat the reaction in a closed system without pressure relief.

  • Strong Acids: Sulfuric acid causes severe burns. Use proper PPE (face shield, acid-resistant gloves).

  • DMSO/Peroxide: Mixing DMSO and strong oxidizers can be hazardous. Keep scale small (<5g) until thermodynamics are established.

References

  • Mechanism of Acid Hydrolysis

    • Cox, R. A., et al. "The acid-catalysed hydrolysis of benzonitrile." Journal of the Chemical Society, Perkin Transactions 2, 1980. Link

    • Abbas, K. A.[2] "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid." Jordan Journal of Chemistry, 2008. Link

  • Steric Hindrance in Nitriles

    • Cohen, T., et al.[2] "Steric Hindrance in the Hydrolysis of 2,6-Disubstituted Benzonitriles." Journal of Organic Chemistry. (General reference for ortho-effects).

  • Peroxide Method (Radziszewski Reaction)

    • McMaster, L., & Noller, C. R.[2] "The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide."[2] Journal of the American Chemical Society.[2] Link

    • Wang, Y., et al. "Recent Advances in Metal‐Based Catalysts for Nitrile Hydration to Amides."[5] PMC (NIH), 2021. Link

  • Specific Substrate Context (Agrochemical Precursors)

    • ChemicalBook Entry: 4-Bromo-2-chloro-6-nitrobenzoic acid properties and synthesis routes. Link

Sources

Application

Regioselective reactions of 4-Bromo-2-chloro-6-nitrobenzonitrile

An Application Guide to the Regioselective Functionalization of 4-Bromo-2-chloro-6-nitrobenzonitrile Abstract 4-Bromo-2-chloro-6-nitrobenzonitrile is a highly functionalized aromatic building block with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Functionalization of 4-Bromo-2-chloro-6-nitrobenzonitrile

Abstract

4-Bromo-2-chloro-6-nitrobenzonitrile is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The presence of three distinct reactive sites—a bromine atom, a chlorine atom, and an activated aromatic ring—offers a unique platform for sequential and regioselective chemical transformations. This guide provides a comprehensive overview of the molecule's reactivity profile and detailed protocols for its selective functionalization through Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By leveraging the inherent electronic and steric properties of the substituents, researchers can achieve precise control over which position reacts, enabling the synthesis of diverse and complex derivatives.

Molecular Analysis and Principles of Regioselectivity

The reactivity of 4-Bromo-2-chloro-6-nitrobenzonitrile is governed by the interplay of its substituents. The nitro (NO₂) and cyano (CN) groups are potent electron-withdrawing groups that activate the benzene ring towards nucleophilic attack.[1][2][3] This activation is most pronounced at the ortho and para positions relative to these groups.

Key Reactive Positions:

  • C-2 (Chloro): This position is ortho to the strongly activating nitro group and para to the cyano group. This dual activation makes it the most electron-deficient carbon bearing a leaving group, and thus the primary site for Nucleophilic Aromatic Substitution (SNAr).

  • C-4 (Bromo): This position is para to the nitro group and ortho to the cyano group, making it also highly activated for SNAr, though generally less so than the C-2 position. For palladium-catalyzed cross-coupling reactions, the Carbon-Bromine bond is significantly weaker and more reactive than the Carbon-Chlorine bond, making C-4 the preferred site for these transformations under controlled conditions.[4][5]

The general hierarchy of reactivity can be summarized as follows:

  • For Nucleophilic Aromatic Substitution (SNAr): C-2 (Cl) > C-4 (Br)

  • For Palladium-Catalyzed Cross-Coupling: C-4 (Br) >> C-2 (Cl)

This differential reactivity is the cornerstone of achieving regioselectivity.

Caption: Logical flow for determining regioselective reaction pathways.

Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-2

The strong activation provided by the ortho nitro group makes the C-2 chlorine the most labile leaving group for SNAr reactions. This allows for the selective introduction of a wide range of nucleophiles under relatively mild conditions.

Principle of the Method

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-2 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and cyano groups. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2-(morpholino)-6-nitrobenzonitrile

This protocol provides a general procedure for the amination at the C-2 position using morpholine as the nucleophile.

Materials:

  • 4-Bromo-2-chloro-6-nitrobenzonitrile

  • Morpholine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv).

  • Reagent Addition: Add potassium carbonate (2.0 equiv) followed by anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Begin stirring the suspension at room temperature. Add morpholine (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Results and Data

The SNAr reaction at C-2 is generally high-yielding and highly regioselective.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical Yield (%)Regioselectivity (C-2:C-4)
MorpholineK₂CO₃DMF70>90%>99:1
PiperidineK₂CO₃DMF70>90%>99:1
Sodium Methoxide(None)MethanolReflux~95%>99:1
AnilineK₂CO₃DMAc100~85%>95:5

Protocols: Regioselective Palladium-Catalyzed Cross-Coupling at C-4

The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of palladium-catalyzed cycles allows for selective functionalization at the C-4 position.[4][5]

G start Prepare Schlenk Flask (Oven-dried) add_solids Add Substrate, Catalyst, Ligand, and Base under Inert Atmosphere (Ar/N₂) start->add_solids purge Evacuate and backfill with Inert Gas (3x) add_solids->purge add_liquids Add Degassed Solvent and Liquid Reagents (e.g., Boronic Acid soln.) purge->add_liquids react Heat to Desired Temperature with Vigorous Stirring add_liquids->react monitor Monitor Progress by TLC / LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute with Solvent, Filter (e.g., through Celite), and Perform Aqueous Workup monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Principle: This reaction creates a C-C bond between the C-4 position and an organoboron reagent.[6][7]

Protocol: Synthesis of 4-Aryl-2-chloro-6-nitrobenzonitrile

  • Reagents: 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Pd(PPh₃)₄ (3-5 mol%), Sodium Carbonate (Na₂CO₃, 2.0 equiv).

  • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1).

  • Procedure:

    • Follow the general workflow diagram above. Combine the solid reagents in a Schlenk flask under an inert atmosphere.

    • Add the degassed solvent mixture.

    • Heat the reaction to 80-90 °C and stir vigorously for 6-16 hours.

    • Upon completion, perform a standard aqueous workup and purify by column chromatography.

Buchwald-Hartwig Amination

Principle: This method forms a C-N bond between the C-4 position and a primary or secondary amine.[8][9]

Protocol: Synthesis of 4-(Amino)-2-chloro-6-nitrobenzonitrile

  • Reagents: 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4-5 mol%), Sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent: Anhydrous, degassed Toluene or Dioxane.

  • Procedure:

    • Carefully follow the general workflow. The base, NaOtBu, is highly air- and moisture-sensitive and should be handled in a glovebox if possible.

    • Combine the catalyst, ligand, and base first, followed by the substrate and amine.

    • Add the degassed solvent.

    • Heat the reaction to 90-110 °C for 12-24 hours.

    • Workup involves careful quenching, filtration through Celite to remove palladium residues, followed by extraction and purification.

Sonogashira Coupling

Principle: This reaction couples a terminal alkyne to the C-4 position, forming a C(sp²)-C(sp) bond.[10][11][12]

Protocol: Synthesis of 4-(Alkynyl)-2-chloro-6-nitrobenzonitrile

  • Reagents: 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), Copper(I) Iodide (CuI, 4-5 mol%), Triethylamine (TEA) or Diisopropylamine (DIPA).

  • Solvent: Anhydrous, degassed THF or DMF.

  • Procedure:

    • Follow the general workflow. Add the substrate, palladium catalyst, and copper iodide to the flask.

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne dropwise. The reaction is often run at room temperature to 50 °C and is typically complete within 2-8 hours.

    • Workup and purification are similar to the other coupling methods.

Sequential Functionalization Strategy

The distinct reactivity profiles allow for a powerful sequential functionalization strategy. One can first perform a palladium-catalyzed cross-coupling at the C-4 position, followed by a nucleophilic aromatic substitution at the C-2 position.

G Start 4-Bromo-2-chloro- 6-nitrobenzonitrile Step1 Step 1: Pd-Catalyzed Coupling (e.g., Suzuki with R¹-B(OH)₂) Conditions: Pd(PPh₃)₄, Na₂CO₃, Toluene Start->Step1 Reacts at C-4 (Bromo) Intermediate Intermediate Product 4-R¹-2-chloro- 6-nitrobenzonitrile Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (e.g., SNAr with Nu-H) Conditions: K₂CO₃, DMF Intermediate->Step2 Reacts at C-2 (Chloro) Final Final Di-substituted Product 4-R¹-2-Nu- 6-nitrobenzonitrile Step2->Final

Caption: A sequential C-4 coupling followed by C-2 substitution strategy.

This two-step, one-pot or sequential approach enables the creation of highly complex and diverse molecular scaffolds from a single, readily available starting material.

References

  • Vertex AI Search. (2022). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? - FAQ.
  • ChemicalBook. 4-Bromo-2-chlorobenzonitrile synthesis.
  • Wikipedia.
  • LibreTexts Chemistry. (2026).
  • ResearchGate. (2010). Synthesis of 4-bromo-2-chlorobenzoic acid (90)
  • LibreTexts Chemistry. (2026). 3.
  • ChemRxiv.
  • Wikipedia. Sonogashira coupling.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ScienceDirect. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Beilstein Journal of Organic Chemistry. (2018).
  • LibreTexts Chemistry. (2024). Sonogashira Coupling.
  • YouTube. (2018).
  • National Center for Biotechnology Information. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • OpenStax. (2023). 16.
  • Royal Society of Chemistry. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270.
  • BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • MDPI. (2025).
  • PrepChem.com. Synthesis of 4-chloro-2-nitrobenzonitrile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-chloro-6-nitrobenzonitrile by Recrystallization

Welcome to the technical support center for the purification of 4-bromo-2-chloro-6-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-2-chloro-6-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The fundamental principle is that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound (in this case, 4-bromo-2-chloro-6-nitrobenzonitrile) readily at elevated temperatures but poorly at lower temperatures.[1][2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or largely insoluble even at high temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a suitable solvent for the recrystallization of 4-bromo-2-chloro-6-nitrobenzonitrile?

A1: Selecting the right solvent is the most critical step for a successful recrystallization.[1] Given the polar nature of 4-bromo-2-chloro-6-nitrobenzonitrile due to the nitrile and nitro groups, polar solvents are generally a good starting point.[3] The ideal solvent should meet the following criteria:

  • High solubility at elevated temperatures: The solvent must completely dissolve the crude 4-bromo-2-chloro-6-nitrobenzonitrile near its boiling point.[2][4]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[2][4]

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but lower than the melting point of 4-bromo-2-chloro-6-nitrobenzonitrile to prevent it from "oiling out".[3][4]

  • Inertness: The solvent must not react with the compound.[5][6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5]

  • Impurity solubility: Impurities should either be very soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2][6]

Solvent Selection Criteria Ideal Characteristic for 4-Bromo-2-chloro-6-nitrobenzonitrile Rationale
Solubility Profile High solubility when hot, low solubility when cold.[1][2]Maximizes crystal yield upon cooling.
Boiling Point Lower than the melting point of the compound.[4]Prevents the compound from melting and forming an oil.
Chemical Reactivity Must be inert towards the nitrile, nitro, and halogen groups.[5]Avoids the formation of byproducts.
Impurity Dissolution Impurities should be either highly soluble or insoluble.[2]Facilitates the separation of impurities from the desired product.

Q2: How do I perform a solvent screen for 4-bromo-2-chloro-6-nitrobenzonitrile?

A2: An empirical approach is often necessary to find the optimal solvent.[4] Start by testing the solubility of a small amount of your crude material (e.g., 50-100 mg) in various solvents (e.g., 1-2 mL).[2] Solvents to consider, ranging in polarity, include ethanol, methanol, isopropanol, ethyl acetate, and toluene. Due to the compound's structure, a mixed solvent system, such as ethanol-water, may also be effective.[3][4][7]

Experimental Protocol: Recrystallization of 4-Bromo-2-chloro-6-nitrobenzonitrile

This protocol is a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale trials.

Materials:

  • Crude 4-bromo-2-chloro-6-nitrobenzonitrile

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-bromo-2-chloro-6-nitrobenzonitrile in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to a gentle boil with continuous stirring. Gradually add the minimum amount of hot solvent until the solid completely dissolves.[8][9] An excess of solvent will reduce the final yield.[8][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, they should be removed by hot gravity filtration.[9] This step is crucial to prevent premature crystallization in the filter funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Recrystallization_Workflow A 1. Dissolve Crude Compound in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Hot Gravity Filtration B->C Yes D 3. Slow Cooling to Room Temperature B->D No C->D E 4. Further Cooling in Ice Bath D->E F 5. Vacuum Filtration to Collect Crystals E->F G 6. Wash Crystals with Ice-Cold Solvent F->G H 7. Dry Purified Crystals G->H Troubleshooting_No_Crystals Start No Crystals Formed Upon Cooling Check_Solvent Was an excessive amount of solvent used? Start->Check_Solvent Boil_Off Boil off excess solvent and re-cool Check_Solvent->Boil_Off Yes Supersaturated Is the solution supersaturated? Check_Solvent->Supersaturated No Success Crystals Formed Boil_Off->Success Scratch_Seed Induce crystallization: - Scratch inner surface of flask - Add a seed crystal Supersaturated->Scratch_Seed Yes Scratch_Seed->Success

Caption: Decision-making process for troubleshooting the absence of crystal formation.

Problem 4: The recovered crystals are of low purity.

  • Cause A: Rapid crystallization. If the solution cools too quickly, impurities can become trapped within the crystal lattice. [11] * Solution: Repeat the recrystallization, ensuring a slow cooling rate. Insulate the flask to slow down heat loss.

  • Cause B: Insufficient washing. Soluble impurities may remain on the surface of the crystals if not washed away properly.

    • Solution: Ensure the crystals are washed with a small amount of ice-cold solvent during vacuum filtration. Using warm or room temperature solvent will redissolve some of your product. [8] Problem 5: The yield of recovered crystals is very low.

  • Cause A: Too much solvent was used. As mentioned previously, this will keep a significant portion of your compound dissolved in the mother liquor. [8][11]* Cause B: Premature crystallization. If the solution cools too quickly during hot filtration, some of the product will crystallize along with the insoluble impurities.

  • Cause C: Excessive washing. Using too much wash solvent, even if ice-cold, will lead to product loss. [8]* Solution:

    • To check for product in the mother liquor, you can try to evaporate a small amount. If a significant residue remains, there is still product in the filtrate. [11]You can attempt to recover a second crop of crystals by concentrating the mother liquor, though this second crop will likely be less pure. [9] 2. Ensure your filtration apparatus is pre-heated before hot filtration to prevent premature crystallization.

    • Use only the minimum amount of ice-cold solvent necessary to wash the crystals.

Safety Precautions

4-Bromo-2-chloro-6-nitrobenzonitrile and its related compounds are classified as harmful or toxic. [12][13][14]Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [15][16][17]Avoid inhalation of dust and contact with skin and eyes. [14][16]Consult the Safety Data Sheet (SDS) for detailed safety information. [15]

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile.
  • PubChem. (n.d.). 4-Bromo-2-nitrobenzonitrile. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (2012, October 1). SAFETY DATA SHEET - 4-BROMO-2-CHLOROBENZONITRILE.
  • (n.d.).
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • Thermo Fisher Scientific. (2025, September 6).
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

  • (n.d.).
  • ChemicalBook. (2025, October 13). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
  • (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]

  • Reddit. (2021, August 24).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization - Department of Chemistry. Retrieved from [Link]

  • ArtMolecule. (n.d.).
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
  • (n.d.). EXPERIMENT (3)
  • BenchChem. (2025).
  • European Patent Office. (1984, June 13).
  • ChemScene. (n.d.). 877149-06-9 | 4-Bromo-2-chloro-6-methylbenzonitrile.
  • BLD Pharm. (n.d.). 877149-06-9|4-Bromo-2-chloro-6-methylbenzonitrile|BLD Pharm.

Sources

Optimization

Common side reactions in the synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile

The following Technical Support Guide is designed for researchers and process chemists synthesizing 4-Bromo-2-chloro-6-nitrobenzonitrile . This guide focuses on the most chemically viable route: the Sandmeyer Cyanation o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 4-Bromo-2-chloro-6-nitrobenzonitrile .

This guide focuses on the most chemically viable route: the Sandmeyer Cyanation of 4-bromo-2-chloro-6-nitroaniline. Note that direct nitration of 4-bromo-2-chlorobenzonitrile typically yields the 5-nitro isomer due to directing effects, making the aniline pathway the industry standard for the 6-nitro substitution pattern.

Status: Active topic: Troubleshooting Side Reactions & Impurity Profiling Applicable Route: Diazotization


 Sandmeyer Cyanation (

)

Process Overview & Logic Flow

The synthesis of this polysubstituted benzene requires precise control over the diazonium intermediate. The high electron deficiency of the ring (due to -NO


, -Cl, and -Br) destabilizes the diazonium salt, increasing the risk of side reactions.
Reaction Pathway & Critical Control Points

SandmeyerPathway Start Start: 4-Bromo-2-chloro-6-nitroaniline Diazotization Step 1: Diazotization (NaNO2, H2SO4, 0-5°C) Start->Diazotization Diazonium Intermediate: Aryl Diazonium Salt Diazotization->Diazonium Sandmeyer Step 2: Sandmeyer Cyanation (CuCN, Neutral/Basic Buffer) Diazonium->Sandmeyer Slow Addition Phenol Impurity A: Phenol Formation (Hydrolysis via H2O) Diazonium->Phenol Temp > 5°C / Low Acid Azo Impurity B: Azo Coupling (Insufficient Acid) Diazonium->Azo pH > 2 Biaryl Impurity C: Biaryl Coupling (Radical Dimerization) Diazonium->Biaryl Inverse Addition / High Conc. HalogenEx Impurity D: Halogen Exchange (Cl/Br incorporation) Diazonium->HalogenEx Use of HCl/HBr Product Target: 4-Bromo-2-chloro-6-nitrobenzonitrile Sandmeyer->Product

Figure 1: Critical pathway analysis for the Sandmeyer synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile, highlighting points of divergence where common impurities are generated.

Troubleshooting Guide (Q&A)

Category A: Diazotization Failures (Step 1)

Q1: I am observing significant tar formation and a phenolic smell during diazotization. What is happening? Diagnosis: Hydrolysis of the Diazonium Salt.[1] Mechanism: The 2-chloro and 6-nitro substituents create steric strain and withdraw electrons, making the diazonium cation highly electrophilic. If the temperature rises above 5°C, or if water activity is too high, water acts as a nucleophile, displacing


 to form the phenol (

). Corrective Action:
  • Temperature Control: Maintain internal temperature strictly between -5°C and 0°C . Do not rely on bath temperature.

  • Acid Strength: Switch from dilute acid to Nitrosyl Sulfuric Acid (

    
     in conc. 
    
    
    
    )
    . The anhydrous conditions prevent water attack.
  • Protocol: Dissolve the aniline in glacial acetic acid/propionic acid before adding nitrosyl sulfuric acid to ensure homogeneity.

Q2: My reaction mixture turned a bright orange/red azo dye color. Why? Diagnosis: Azo Coupling (Self-Coupling).[1] Mechanism: Diazonium salts are electrophiles; unreacted aniline is a nucleophile. If the reaction medium is not acidic enough, the unprotonated aniline attacks the formed diazonium salt, forming an


 azo bond.
Corrective Action: 
  • Acidity Check: Ensure the reaction mixture remains strongly acidic (pH < 1) throughout.

  • Rate of Addition: Add the nitrite source slower to ensure immediate conversion of the amine.

  • Reverse Addition: Consider adding the amine to the nitrosyl sulfuric acid rather than vice versa.

Category B: Sandmeyer Cyanation Issues (Step 2)

Q3: LC-MS shows a peak corresponding to the trichloro or dibromo analog instead of the nitrile. Why? Diagnosis: Halogen Exchange (The "Counter-Ion" Effect). Mechanism: If you used HCl or HBr during the diazotization step, the solution contains high concentrations of


 or 

. During the radical transfer mechanism of the Sandmeyer reaction, these halide ions compete with the cyanide ligand on the copper catalyst. Corrective Action:
  • Anion Control: Exclusively use

    
      for the diazotization step. Sulfate ions are non-nucleophilic and will not compete with 
    
    
    
    during the substitution.
  • Catalyst Prep: Freshly prepare the CuCN reagent. Ensure it is complexed correctly (e.g.,

    
    ) to stabilize the Cu(I) species.
    

Q4: I am isolating a high molecular weight impurity (dimer). Diagnosis: Radical Homocoupling (Biaryl Formation). Mechanism: The Sandmeyer reaction proceeds via an aryl radical intermediate.[2] If the concentration of the diazonium salt is too high relative to the copper catalyst, two aryl radicals can recombine (


) instead of reacting with the cyanide.
Corrective Action: 
  • Order of Addition: Always add the cold diazonium solution dropwise INTO the warm CuCN solution . Never add the catalyst to the diazonium salt. This keeps the instantaneous concentration of radicals low.

  • Agitation: Maximize stirring speed (RPM > 800) to ensure rapid mass transfer of the radical to the copper center.

Q5: The nitrile peak is small, and I see a new peak +18 mass units (Amide). Diagnosis: Hydrolysis of the Nitrile. Mechanism: The target molecule has a nitrile group flanked by a chloro and a nitro group. These electron-withdrawing groups activate the nitrile carbon toward nucleophilic attack by water, converting it to the primary amide (


).
Corrective Action: 
  • pH Management: The Sandmeyer step often requires neutralizing the acidic diazonium stream. If the pH swings too high (pH > 10) or stays too acidic (pH < 2) during workup, hydrolysis accelerates.

  • Quench: Quench the reaction immediately upon completion with ice water. Do not let the reaction stir overnight.

  • Extraction: Perform the extraction at neutral pH (buffer with

    
     carefully) and avoid prolonged exposure to aqueous layers.
    

Impurity Profile Summary

Use this table to identify peaks in your HPLC/GC-MS data.

Impurity TypeRelative Retention Time (RRT)Mass Shift (vs Target)Root CausePrevention
Phenol 0.6 - 0.8

(loss of HCN, gain OH)
Hydrolysis during diazotizationKeep T < 0°C; Use anhydrous

.
Amide 0.4 - 0.5

(

)
Hydrolysis of nitrileAvoid extreme pH; Rapid workup.
Biaryl 1.8 - 2.2

(Dimer -

)
Radical couplingAdd diazonium slowly to CuCN.
Trichloro ~1.1

(Br

Cl exchange)
Halide competitionDo not use HCl; Use

.
Des-nitro ~0.9

Denitration (rare)Avoid reducing conditions/metals.

Safety Protocol: HCN Management

This synthesis involves generating and handling cyanide species under acidic conditions, which poses an immediate risk of Hydrogen Cyanide (HCN) gas evolution.

  • Scrubber System: All reactor vents must pass through a scrubber containing 10-15% NaOH and Sodium Hypochlorite (Bleach) to neutralize HCN gas.

  • pH Monitoring: When adding the acidic diazonium salt to the CuCN solution, the pH must be monitored. The CuCN solution is often prepared with excess KCN/NaCN; adding acid releases HCN. Recommendation: Neutralize the diazonium salt with Sodium Acetate or Calcium Carbonate before addition to the CuCN mixture to maintain a pH of 6-7.

  • Detectors: Personal HCN monitors are mandatory for all personnel.

References

  • Sandmeyer Reaction Mechanism & Kinetics

    • Galli, C. (1988). "Radical reactions of arenediazonium ions: An ESR study of the Sandmeyer reaction." Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of Polysubstituted Benzonitriles

    • Beletskaya, I. P., et al. (2007).[3] "Catalytic Sandmeyer Bromination." Synthesis. (Provides foundational protocols for handling deactivated anilines).

  • Hydrolysis of Deactivated Nitriles

    • Cohen, L. A., & Jones, W. M. (1962). "A Study of the Hydrolysis of Nitriles." Journal of the American Chemical Society.
  • Safety in Cyanation Reactions

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-2-chloro-6-nitrobenzonitrile

Welcome to the technical support center for 4-Bromo-2-chloro-6-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this highly functionalized buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-chloro-6-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this highly functionalized building block in their synthetic workflows. Its unique electronic and structural properties make it a valuable intermediate, but its poor solubility often presents significant experimental hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these challenges effectively.

Compound Profile & The Root of the Solubility Problem

4-Bromo-2-chloro-6-nitrobenzonitrile is a crystalline solid characterized by a rigid aromatic core and multiple polar functional groups. The combination of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, along with the halogens, creates strong intermolecular dipole-dipole interactions and crystal lattice forces. These forces require a significant amount of energy to overcome, leading to low solubility in many common organic solvents. Substitution with electron-withdrawing groups like nitro and nitrile is known to reduce solubility in non-polar solvents.[1]

PropertyValueSource
Molecular Formula C₇H₂BrClN₂O₂N/A
Molecular Weight 261.46 g/mol N/A
Appearance Off-white to yellow crystalline solid[2]
Melting Point Approx. 135-139 °C (Varies by purity)N/A
General Solubility Sparingly soluble in common non-polar and moderately polar solvents (e.g., hexanes, toluene, DCM, EtOAc). Shows improved solubility in polar aprotic solvents, especially at elevated temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so much harder to dissolve than similar benzonitriles?

A: The key is the trifecta of functional groups. The nitro group is a very strong electron-withdrawing group, significantly increasing the molecule's polarity and the strength of its crystal lattice energy.[3] Unlike simpler benzonitriles, 4-bromo-2-chloro-6-nitrobenzonitrile packs very efficiently into a stable crystal structure that resists dissolution. The energy gain from solvation often does not compensate for the energy required to break apart the crystal lattice.

Q2: What are the best "first-choice" solvents to try for reactions?

A: Your primary choices should be high-boiling polar aprotic solvents. These solvents have strong dipole moments capable of interacting with the polar groups on the molecule, aiding dissolution.

  • Good: N,N-Dimethylformamide (DMF, bp 153 °C), N,N-Dimethylacetamide (DMAc, bp 165 °C)

  • Better: Dimethyl sulfoxide (DMSO, bp 189 °C)

  • Best (for high temp): N-Methyl-2-pyrrolidone (NMP, bp 202 °C)

Always start with these, as they provide the best balance of solvating power and thermal range for subsequent reaction steps.[4][5]

Q3: Is simply heating the mixture always the best approach?

A: While heating is often necessary, it's a double-edged sword.

  • Pros: Dramatically increases solubility and reaction rates.

  • Cons: Can lead to thermal degradation of your starting material, reagents, or product. It can also promote unwanted side reactions. Causality Insight: The aromatic ring is highly electron-deficient due to the nitro and cyano groups, making it very susceptible to nucleophilic aromatic substitution (SNAr).[6] At high temperatures, even weak nucleophiles (like trace water or the solvent itself, e.g., DMF hydrolysis to dimethylamine) can potentially react. Always run a stability test by heating your starting material in the chosen solvent and monitoring for degradation by TLC or LCMS before committing to a large-scale reaction.

Q4: I'm concerned about removing high-boiling solvents like DMSO or NMP during workup. What are my options?

A: This is a valid and common concern.

  • Aqueous Wash-out (for non-polar products): If your product is sufficiently non-polar, you can dilute the reaction mixture with a large volume of water or brine and extract your product with a solvent like ethyl acetate or toluene. The polar DMF/DMSO will preferentially partition into the aqueous layer. This often requires multiple extractions (e.g., 5-10 washes) to be effective.[7][8]

  • Azeotropic Distillation: For moderately polar products, you can add a solvent like toluene or heptane and remove the high-boiling solvent under reduced pressure. The lower-boiling solvent forms an azeotrope, helping to carry over the DMSO/NMP.[7]

  • Direct Chromatography: For polar products where an extractive workup is not feasible, the crude mixture can sometimes be loaded directly onto a silica column. The polar solvent will elute quickly with the non-polar mobile phase. This should be a last resort as it can lead to poor separation.[7]

  • Lyophilization (Freeze-Drying): If available, freeze-drying from a mixture containing water and a solvent like 1,4-dioxane can effectively remove high-boiling point solvents without heat.

Troubleshooting Guide for Reaction Scenarios

This section addresses specific experimental issues in a problem/solution format.

Scenario 1: Reaction is sluggish or incomplete, with solid material remaining.

  • Problem: The dissolved concentration of the substrate is too low to sustain a practical reaction rate.

  • Solution Pathway:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential degradation.

    • Solvent Change: Switch to a solvent with higher solvating power (e.g., from DMF to DMSO or NMP).

    • Mechanical Assistance (Sonication): Use an ultrasonic bath. Sonication uses high-frequency sound waves to create microcavitations, which can help break down the crystal lattice and increase the rate of dissolution at the solid-liquid interface.[9] This is particularly useful for initiating a reaction.

    • Run as a Slurry: If full dissolution is impossible, ensure vigorous stirring to maximize the surface area of the suspended solid. The reaction will occur at the surface of the particles. Increasing the surface area by grinding the material before addition can also help.[10]

Scenario 2: The reaction involves a non-polar reagent and a salt (e.g., a nucleophile like NaCN or KF).

  • Problem: Your substrate requires a polar aprotic solvent (like DMSO), but your nucleophile is only soluble in water, and your organic co-reactant is only soluble in a non-polar solvent like toluene. This creates a multiphasic system with very slow reaction rates.

  • Solution Pathway:

    • Phase-Transfer Catalysis (PTC): This is the most powerful technique for this scenario. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[11][12] Mechanism Insight: The lipophilic cation of the PTC (e.g., Bu₄N⁺) pairs with the anion of your nucleophile (e.g., F⁻). This new ion pair is soluble in the organic solvent, allowing it to react with your substrate. The catalyst then returns to the aqueous/solid phase to pick up another anion, continuing the cycle.[13][14]

Scenario 3: The product is also poorly soluble and precipitates during the reaction.

  • Problem: As the reaction proceeds, the product crashes out of solution, potentially coating the unreacted starting material and halting the reaction.

  • Solution Pathway:

    • Higher Dilution: Increase the solvent volume. While counterintuitive for reaction rates, maintaining homogeneity may be more critical.

    • Co-Solvent Addition: Introduce a co-solvent mid-reaction that is known to better solubilize the product. This must be done carefully to avoid crashing out the starting material.

    • Temperature Modulation: Start the reaction at a higher temperature to build up a concentration of the product in solution, then cool slightly to a temperature where the product remains soluble but the reaction can still proceed.

Visualization & Workflows

Decision Workflow for Overcoming Solubility

This diagram outlines a logical progression of steps to address solubility issues with 4-Bromo-2-chloro-6-nitrobenzonitrile.

Solubility_Workflow cluster_prep Initial Setup cluster_execution Reaction Execution cluster_outcome Outcome Start Start: Reaction Planned with 4-Bromo-2-chloro-6-nitrobenzonitrile Solvent_Screen Step 1: Small-Scale Solubility Screening (DMF, DMSO, NMP) Start->Solvent_Screen Is_Soluble Is it fully soluble at desired temp? Solvent_Screen->Is_Soluble Run_Rxn Proceed with Reaction Is_Soluble->Run_Rxn Yes Increase_Temp Troubleshoot: Increase Temperature or Switch to Stronger Solvent (e.g., NMP) Is_Soluble->Increase_Temp No Is_Biphasic Is the system biphasic (e.g., aq. nucleophile)? Run_Rxn->Is_Biphasic Success Reaction Complete Run_Rxn->Success Increase_Temp->Is_Soluble Slurry Alternative: Run as a well-stirred slurry. Consider sonication. Increase_Temp->Slurry Is_Biphasic->Run_Rxn No, continue monitoring PTC Advanced Technique: Implement Phase-Transfer Catalysis (PTC) Is_Biphasic->PTC Yes PTC->Run_Rxn

Caption: A decision tree for selecting the appropriate experimental conditions.

Conceptual Diagram of Phase-Transfer Catalysis (PTC)

This diagram illustrates how a PTC agent facilitates reactions between immiscible phases.

Caption: Mechanism of a phase-transfer catalyst (Q⁺X⁻) in an SNAr reaction.

Key Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Nucleophilic Aromatic Substitution

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMSO (or NMP) via syringe to achieve a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the nucleophile (e.g., a secondary amine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100-140 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LCMS by periodically taking small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Small-Scale Parallel Solvent Screening

  • Setup: In three separate small vials, place an equal, small amount of 4-Bromo-2-chloro-6-nitrobenzonitrile (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.2 mL of DMF, DMSO, and NMP, respectively).

  • Observation (Room Temp): Stir or shake vigorously and observe the solubility at room temperature.

  • Observation (Heated): Place the vials in a heated aluminum block. Increase the temperature in 20 °C intervals (e.g., 40 °C, 60 °C, 80 °C, 100 °C) and note the temperature at which the solid fully dissolves in each solvent.

  • Selection: Choose the solvent that provides complete dissolution at the lowest practical temperature for your intended reaction.

References

  • PTC Organics, Inc. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide. Retrieved from [Link]

  • Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. J. Chem. Soc. Perkin Trans. II, 461. Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • Feldman, D., Segal-Lew, D., & Rabinovitz, M. (1991). Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions: Fluorine Displacement in Polyfluorobenzene Derivatives. Institute of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Retrieved from [Link]

  • BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods. Retrieved from [Link]

  • ResearchGate. (2022, February 10). How to evaporate high boiling solvents from the reaction mixture. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • ResearchGate. (2019, April 10). How can we conduct reactions for insoluble materials? Retrieved from [Link]

  • RSC Publishing. (2022, January 18). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Retrieved from [Link]

  • American Chemical Society. (2000). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

  • FAQ. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-chloro-6-nitrobenzonitrile

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-nitrobenzonitrile in cross-coupling reactions. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-nitrobenzonitrile in cross-coupling reactions. This guide is designed to provide in-depth technical assistance in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to make informed decisions on catalyst selection and reaction optimization, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a cross-coupling reaction with 4-Bromo-2-chloro-6-nitrobenzonitrile?

A1: The primary challenges with this substrate stem from its unique combination of functional groups:

  • Chemoselectivity: The molecule possesses two different halogen atoms, bromine and chlorine. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-couplings.[1] Achieving selective reaction at the C-Br position while leaving the C-Cl bond intact requires careful catalyst and condition selection.

  • Electron-Deficient Nature: The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, significantly influences the electronic properties of the aromatic ring. This can make the oxidative addition step of the catalytic cycle more facile at the C-Br bond but can also affect subsequent steps.[2]

  • Nitro Group Compatibility: The nitro group is susceptible to reduction under certain cross-coupling conditions, especially in the presence of phosphine ligands and certain bases, leading to undesired side products. Furthermore, recent research has shown that the nitro group itself can be displaced in some cross-coupling reactions, a process known as denitrative coupling.[3][4][5][6][7]

  • Catalyst Inhibition: The cyano group can potentially coordinate to the metal center and inhibit catalyst activity.

Q2: Which position, the bromo or the chloro, is more reactive in a typical palladium-catalyzed cross-coupling reaction?

A2: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[1] This reactivity trend is primarily governed by the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[8][9][10]

Q3: How does the nitro group influence catalyst selection?

A3: The strongly electron-withdrawing nitro group makes the aryl ring electron-deficient, which generally accelerates the rate of oxidative addition.[2] However, it also presents challenges. The potential for the nitro group to be reduced or to participate in the coupling reaction necessitates the use of catalyst systems that are tolerant of this functionality. Catalyst systems that operate under milder conditions (lower temperatures, shorter reaction times) are often preferred to minimize side reactions involving the nitro group. The choice of ligand is critical in this regard, with bulky, electron-rich ligands often providing the necessary stability and activity to promote the desired coupling over undesired pathways.[6][11][12]

Troubleshooting Guide

Issue 1: Low or no conversion of the starting material.
Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity Ensure an active Pd(0) species is being generated. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions facilitate its reduction to Pd(0). This is often achieved in situ by the phosphine ligand or other reducing agents in the reaction mixture. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more advanced pre-catalyst that readily forms the active species.[13] Impurities in reagents or solvents can also poison the catalyst.[14]
Poor Ligand Choice Select a ligand appropriate for the specific cross-coupling reaction and substrate. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often more effective than traditional ligands like PPh₃.[11][12][15] These ligands promote facile oxidative addition and reductive elimination.
Incorrect Base The choice of base is critical. The base not only facilitates the transmetalation step (in Suzuki and Negishi couplings) or deprotonates the nucleophile (in Buchwald-Hartwig and Sonogashira couplings) but also influences catalyst activity and stability. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required.[16][17] Ensure the base is strong enough for the specific reaction but not so harsh that it promotes side reactions.
Low Reaction Temperature While milder conditions are often desired, the reaction may require more thermal energy. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and the appearance of side products.
Issue 2: Formation of significant side products (e.g., reduced nitro group, dehalogenation, homocoupling).
Potential Cause Troubleshooting Steps & Explanation
Nitro Group Reduction This is a common side reaction. To mitigate this, use milder reaction conditions (lower temperature, shorter reaction time). Screen different ligands; some ligands are less prone to promoting nitro group reduction. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) as oxygen can sometimes influence these side reactions.[12]
Dehalogenation (Hydrodehalogenation) This occurs when the aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from certain organometallic intermediates or by protonolysis. Ensure your reagents and solvents are anhydrous. The choice of base and ligand can also influence this side reaction.[10]
Homocoupling This results in the formation of biaryl products from the starting aryl halide or the organometallic reagent. To minimize this, ensure a stoichiometric balance between the coupling partners. Running the reaction at a lower temperature or using a more selective catalyst can also help.[10]
Issue 3: Lack of selectivity (reaction at both C-Br and C-Cl positions).
Potential Cause Troubleshooting Steps & Explanation
Reaction Conditions Too Harsh High temperatures and long reaction times can lead to the reaction of the less reactive C-Cl bond. Start with milder conditions (e.g., room temperature or slightly elevated) and shorter reaction times to favor reaction at the more labile C-Br bond.[18]
Highly Active Catalyst System A very active catalyst may not differentiate well between the C-Br and C-Cl bonds. If you are observing di-substitution, consider using a less active catalyst system. This could involve using a less electron-rich ligand or a lower catalyst loading.

Catalyst and Ligand Recommendations

The optimal catalyst system will depend on the specific cross-coupling reaction you are performing. Below is a general guide for common transformations.

Cross-Coupling Reaction Recommended Catalyst System Rationale
Suzuki-Miyaura Coupling Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). [15]These ligands are known to be highly effective for coupling electron-deficient aryl chlorides and bromides. They promote the key steps of the catalytic cycle and can help to suppress side reactions.[11][19]
Buchwald-Hartwig Amination Pd(OAc)₂ or a Buchwald pre-catalyst with a biarylphosphine ligand (e.g., XPhos, RuPhos). [16][17]These "second-generation" and "third-generation" catalyst systems were specifically developed for challenging C-N bond formations and show good functional group tolerance.[20][21]
Sonogashira Coupling PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and an amine base. [22][23]This is the classic catalyst system for Sonogashira couplings. For more challenging substrates, a copper-free system with a more sophisticated palladium catalyst and ligand might be necessary.[24][25][26]
Heck Reaction Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tol)₃ or a more modern bulky phosphine). [9][27][28]The choice of ligand can influence the regioselectivity of the alkene insertion. Electron-deficient aryl halides are generally good substrates for the Heck reaction.[29][30]

Experimental Workflow & Diagrams

General Experimental Protocol for a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, DMF, or toluene).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Catalyst Selection Logic

Catalyst_Selection cluster_substrate Substrate Analysis cluster_challenges Key Challenges cluster_catalyst Catalyst System Design cluster_outcome Desired Outcome Substrate 4-Bromo-2-chloro-6-nitrobenzonitrile Challenge1 Chemoselectivity (Br vs. Cl) Substrate->Challenge1 Presents Challenge2 Nitro Group Stability Substrate->Challenge2 Presents Challenge3 Electron-Deficient Ring Substrate->Challenge3 Presents Catalyst Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Challenge1->Catalyst Requires Careful Selection of Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) Challenge1->Ligand Requires Careful Selection of Base Appropriate Base (e.g., K₂CO₃, Cs₂CO₃, NaO-t-Bu) Challenge1->Base Requires Careful Selection of Challenge2->Catalyst Requires Careful Selection of Challenge2->Ligand Requires Careful Selection of Challenge2->Base Requires Careful Selection of Challenge3->Catalyst Requires Careful Selection of Challenge3->Ligand Requires Careful Selection of Challenge3->Base Requires Careful Selection of Outcome Selective Cross-Coupling at C-Br Catalyst->Outcome Leads to Ligand->Outcome Leads to Base->Outcome Leads to

Caption: Catalyst selection workflow for 4-Bromo-2-chloro-6-nitrobenzonitrile.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl dummy4 Pd0->dummy4 OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Biaryl dummy2 PdII_Aryl->dummy2 Transmetalation Transmetalation PdII_Biaryl->Pd0 dummy3 PdII_Biaryl->dummy3 RedElim Reductive Elimination ArX Ar-Br dummy1 ArX->dummy1 R_B R-B(OR)₂ Product Ar-R Base Base dummy1->Pd0 dummy2->R_B dummy2->Base dummy3->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10896-10943. [Link]

  • Bone, K. I., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 14(9), 7127–7135. [Link]

  • Li, C., et al. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 30(11), 1934-1942. [Link]

  • Miyazaki, T., et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15998-16002. [Link]

  • Reddy, B. V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1569–1578. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Gevorgyan, V., et al. (2020). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Journal of the American Chemical Society, 142(1), 58-63. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • Nakao, Y., & Sakaki, S. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3192–3204. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Kashihara, M., et al. (2021). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Chemical Communications, 57(72), 9035-9038. [Link]

  • Mondal, S., & Ghorai, P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(35), 24343-24364. [Link]

  • Silva, T. J. L., et al. (2020). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Cai, M., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7295–7310. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3192-3204. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Sullivan, B., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 103. [Link]

  • Pérez-Temprano, M. H. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028–1035. [Link]

  • Michigan State University Department of Chemistry. Chemical Reactivity. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (2016). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(12), 1259. [Link]

  • University of Rochester Department of Chemistry. Cross-Coupling Chemistry. [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 4-Bromo-2-chloro-6-nitrobenzonitrile

Welcome to the technical support center for the HPLC analysis of 4-Bromo-2-chloro-6-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-Bromo-2-chloro-6-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purity analysis of this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-Bromo-2-chloro-6-nitrobenzonitrile relevant to HPLC analysis?

A1: Understanding the physicochemical properties of 4-Bromo-2-chloro-6-nitrobenzonitrile is crucial for developing a robust HPLC method. It is a halogenated nitroaromatic compound.[1] Key properties are summarized in the table below. The presence of bromo, chloro, and nitro groups, along with the nitrile functionality, makes it a relatively non-polar molecule, suitable for reversed-phase HPLC.[2]

PropertyValueSource
Molecular FormulaC₇H₂BrClN₂O₂
Molecular Weight261.46 g/mol [3]
AppearanceOff-white crystalline solid[4]
LogP~3.28 (estimated for a similar compound)[5]
UV AbsorbanceExpected to have strong UV absorbance due to the aromatic ring and nitro group.[6]
Q2: What is a good starting point for an HPLC method for purity analysis of 4-Bromo-2-chloro-6-nitrobenzonitrile?

A2: A reversed-phase HPLC method is the most appropriate approach. A good starting point would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard choice for separating non-polar to moderately polar compounds.[7]

  • Mobile Phase: A gradient elution with acetonitrile (ACN) and water is recommended to ensure the elution of both the main compound and any potential impurities with a wide range of polarities.[6] A starting gradient could be 50:50 ACN:Water, ramping up to 90% ACN.

  • Detection: UV detection at a wavelength where the compound has significant absorbance, likely around 254 nm or a wavelength determined by a UV scan of the compound.

  • Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.[8]

  • Injection Volume: 10 µL is a standard injection volume.[8]

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is important for reproducible retention times.[9]

Q3: What are the potential impurities I should be looking for?

A3: Potential impurities can arise from the synthesis process or degradation. Common impurities in related syntheses can include:

  • Starting materials: Unreacted precursors from the synthesis.[10]

  • Isomers: Positional isomers formed during the synthesis.[11]

  • Hydrolysis products: The nitrile group could potentially hydrolyze to a carboxylic acid or an amide under certain conditions.

  • Dehalogenation products: Loss of a bromine or chlorine atom.[12]

  • Reduction of the nitro group: The nitro group could be reduced to a nitroso or amino group.

Forced degradation studies are essential to identify potential degradation products and ensure the method is "stability-indicating".[13][14]

Q4: What is a "stability-indicating" HPLC method and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15] It must be able to separate the API from its degradation products, process impurities, and any other potential interferences.[16] This is a critical requirement from regulatory agencies like the FDA and is essential for determining the shelf-life and storage conditions of a drug substance.[17] Forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light, are performed to generate these degradation products and validate the method's specificity.[13][14]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 4-Bromo-2-chloro-6-nitrobenzonitrile. The troubleshooting process is a logical flow of diagnosing and resolving problems.

Caption: A logical workflow for troubleshooting common HPLC issues.

Issue 1: Peak Tailing
  • Question: My peak for 4-Bromo-2-chloro-6-nitrobenzonitrile is tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[18]

    • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte.

      • Solution:

        • Use an end-capped column: Modern, high-purity silica columns are extensively end-capped to minimize silanol activity.[18]

        • Modify the mobile phase: Add a competing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active sites.[19]

        • Adjust pH: Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups.

    • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[18]

      • Solution: Reduce the sample concentration or the injection volume.

    • Cause 3: Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak distortion for all peaks.

      • Solution: Reverse flush the column (if the manufacturer allows), replace the guard column or frit, or ultimately, replace the analytical column.

Issue 2: Peak Fronting
  • Question: I am observing peak fronting for my main compound. What is the likely reason?

  • Answer: Peak fronting is most commonly caused by sample overload or an injection solvent that is stronger than the mobile phase.[20]

    • Cause 1: Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the point of injection, causing some molecules to travel faster.[20]

      • Solution: Dilute your sample and reinject. A 1-to-10 dilution can often resolve the issue.[20]

    • Cause 2: Strong Injection Solvent: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the initial mobile phase, the peak can be distorted.

      • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[19] If the sample is not soluble in the mobile phase, inject the smallest possible volume.

Issue 3: Retention Time Shifts
  • Question: The retention time of my analyte is drifting between injections. What should I check?

  • Answer: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.[18]

    • Cause 1: Mobile Phase Composition: Inaccurate mixing of the mobile phase, evaporation of the more volatile component, or degradation of mobile phase additives can alter the elution strength.

      • Solution: Prepare fresh mobile phase daily. Ensure the solvent bottles are well-sealed. If using an online mixer, check the pump's proportioning valves.[19]

    • Cause 2: Inconsistent Column Temperature: Fluctuations in the column temperature will affect retention times.

      • Solution: Use a column oven to maintain a stable temperature.[18]

    • Cause 3: Column Equilibration: Insufficient equilibration time between gradient runs can lead to drifting retention times.

      • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 5-10 column volumes) before each injection.[19]

    • Cause 4: Flow Rate Fluctuation: Leaks in the system or pump issues can cause the flow rate to be inconsistent.

      • Solution: Check for any leaks in the system, from the pump to the detector. Check the pump's performance and pressure trace for any irregularities.[18]

Issue 4: Poor Resolution Between the Main Peak and an Impurity
  • Question: I have an impurity peak that is not well-separated from the main 4-Bromo-2-chloro-6-nitrobenzonitrile peak. How can I improve the resolution?

  • Answer: Improving resolution involves optimizing the selectivity, efficiency, or retention of your chromatographic system.

    • Solution 1: Modify Mobile Phase Selectivity:

      • Change the organic modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

      • Adjust the pH: If your analyte or impurities have ionizable groups, adjusting the mobile phase pH can significantly change their retention and improve separation.

    • Solution 2: Change the Stationary Phase:

      • If modifying the mobile phase is not sufficient, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column, which can offer different selectivity for aromatic and halogenated compounds.[1]

    • Solution 3: Optimize the Gradient:

      • A shallower gradient around the elution time of the peaks of interest can increase the separation between them.

    • Solution 4: Increase Column Efficiency:

      • Using a longer column or a column packed with smaller particles (e.g., 3 µm or sub-2 µm) will increase the number of theoretical plates and can improve resolution.

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for developing a stability-indicating HPLC method.[13][14] The goal is to achieve 5-20% degradation of the drug substance.[16]

Objective:

To identify potential degradation products of 4-Bromo-2-chloro-6-nitrobenzonitrile under various stress conditions and to ensure the developed HPLC method can separate these degradants from the parent compound.

Materials:
  • 4-Bromo-2-chloro-6-nitrobenzonitrile

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of 4-Bromo-2-chloro-6-nitrobenzonitrile in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.[15]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature. Due to the potential for rapid degradation, initial time points should be frequent (e.g., 0, 15, 30, 60, 120 minutes).[21]

    • Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If degradation is too rapid, consider lowering the temperature or using a weaker base.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze aliquots at various time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.

    • Also, expose a solution of the compound to the same temperature.

    • Analyze the samples after the exposure period.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

By following this structured approach, you can confidently develop a robust and reliable HPLC method for the purity analysis of 4-Bromo-2-chloro-6-nitrobenzonitrile and effectively troubleshoot any issues that may arise.

References

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Crawford Scientific. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • SIELC Technologies. Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column.
  • Journal of Applied Pharmaceutical Science.
  • ChemScene. 4-Bromo-2-chloro-6-methylbenzonitrile.
  • Shimadzu. HPLC Method Development.
  • ACS Publications.
  • PubChem. 4-Bromo-2-chlorobenzonitrile.
  • Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. 4-Bromo-2-nitrobenzonitrile.
  • PharmaInfo.
  • ChemicalBook. 4-Bromo-2-chlorobenzonitrile.
  • SciSpace.
  • BioPharm International.
  • Biomedgrid.
  • Cheméo. Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7).
  • ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the...
  • Chromatography Forum.
  • Benchchem. Technical Support Center: Degradation of 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • SpringerLink. Development and validation of a new RP-HPLC method for organic explosive compounds.
  • International Journal of Pharmaceutical Sciences & Medicine.
  • ArtMolecule.
  • ChemicalBook. 4-Bromo-2-chlorobenzonitrile synthesis.
  • ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • European Patent Office.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-chloro-6-iodopyridin-3.
  • Bentham Science. Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I.
  • Organic Syntheses. m-CHLORONITROBENZENE.

Sources

Optimization

Troubleshooting guide for reactions involving 4-Bromo-2-chloro-6-nitrobenzonitrile

The following technical guide addresses the specific challenges associated with 4-Bromo-2-chloro-6-nitrobenzonitrile (CAS: 1345413-40-0). This highly functionalized scaffold presents a complex reactivity landscape due to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 4-Bromo-2-chloro-6-nitrobenzonitrile (CAS: 1345413-40-0). This highly functionalized scaffold presents a complex reactivity landscape due to the competing electronic effects of the cyano (-CN), nitro (-NO


), and halogen (-Br, -Cl) substituents.

Topic: Troubleshooting Reaction Selectivity & Chemoselectivity Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Reactivity Landscape & Molecular Logic

Before troubleshooting, it is critical to understand the electronic "push-pull" dynamics of this molecule. The benzene ring is severely electron-deficient, activated by two strong electron-withdrawing groups (EWGs): the cyano group at C1 and the nitro group at C6.

Reactivity Hotspots
  • C1 (Nitrile): Susceptible to hydrolysis (acid/base) and nucleophilic attack (Pinner reaction).

  • C2 (Chloride): Ortho to the activating nitrile. Susceptible to

    
    , but sterically crowded.
    
  • C4 (Bromide): Para to the activating nitrile. Preferred site for metal-catalyzed cross-coupling (Suzuki, Buchwald) and

    
     with smaller nucleophiles.
    
  • C6 (Nitro): Ortho to the activating nitrile. Acts as a strong activator but is also a nucleofugal leaving group itself. Displacement of the nitro group is a common side reaction.

Visualization: Reactivity Decision Tree

ReactivityMap Center 4-Bromo-2-chloro- 6-nitrobenzonitrile SNAr Nucleophilic Substitution (SNAr) Center->SNAr Nucleophiles (Amines, OR-) Reduction Nitro Reduction Center->Reduction Reductants (H2, Fe, SnCl2) Coupling Pd-Catalyzed Coupling Center->Coupling Pd(0) Boronic Acids SNAr_Cl Displacement of Cl (C2) (Ortho to CN) SNAr->SNAr_Cl Amines SNAr_NO2 Displacement of NO2 (C6) (Ortho to CN) SNAr->SNAr_NO2 Hard Nucleophiles (Alkoxides) SNAr_Br Displacement of Br (C4) (Para to CN) SNAr->SNAr_Br Small Nucleophiles Red_Aniline Target: Aniline (Retention of Halogens) Reduction->Red_Aniline Fe/AcOH, SnCl2 Red_Dehalo Issue: Dehalogenation (Loss of Br/Cl) Reduction->Red_Dehalo Pd/C + H2 Coup_Br C4-Arylation (Suzuki) (Preferred) Coupling->Coup_Br Standard Conditions Coup_Cl C2-Arylation (Requires Specialized Ligands) Coupling->Coup_Cl Forced Conditions

Caption: Reactivity map showing competing pathways. Note the risk of nitro displacement in


 and dehalogenation in reduction.

Troubleshooting Guide

Category 1: Nucleophilic Aromatic Substitution ( )

Issue: "I tried to displace the chloride with an amine, but I got a mixture of products or the wrong regioisomer."

Diagnosis: The regioselectivity in this molecule is governed by the Cyano group (C1), which activates positions C2 (ortho) and C4 (para). The Nitro group (C6) is meta to both halogens, so it does not activate the displacement of Cl or Br via the classical Meisenheimer complex stabilization.

  • Risk 1: The Nitro group itself is ortho to the Cyano group. Under harsh conditions or with hard nucleophiles (e.g., alkoxides), the nitro group can be displaced (

    
     of 
    
    
    
    ).
  • Risk 2: Competition between C2-Cl (inductive activation) and C4-Br (resonance activation, less steric hindrance).

Protocol Adjustment:

Variable Recommendation Causality
Solvent DMF, DMSO, or NMP Polar aprotic solvents stabilize the anionic transition state (Meisenheimer complex).

| Base | DIPEA or


 | Avoid strong alkoxides (NaOMe, KOtBu) unless you intend to displace the nitro group. Alkoxides attack the hard nitrogen of 

or the C-NO2 carbon. | | Temperature | Start at 0°C

RT | Lower temperatures favor the kinetically controlled product (often C4-Br due to lower sterics, or C2-Cl due to proximity to CN). | | Leaving Group | Nitro vs. Halogen | If displacement of

is observed, switch to a non-basic nucleophile or use the corresponding fluoride analog if available (F is a better leaving group than

). |

FAQ: Why is the nitro group being displaced? The nitro group is bulky and electron-withdrawing. When ortho to another EWG (CN), the C-NO


 bond is weakened. Hard nucleophiles (RO

) prefer attacking here. To displace the halogen, use softer nucleophiles (amines, thiols).
Category 2: Reduction of Nitro Group

Issue: "Reducing the nitro group to an aniline resulted in the loss of the bromine/chlorine atoms (Dehalogenation)."

Diagnosis: Catalytic hydrogenation (


 + Pd/C) is notorious for oxidative addition into C-Br and C-Cl bonds, leading to hydrodehalogenation. This is accelerated in electron-deficient rings.

Corrective Protocol (Chemoselective Reduction): Do NOT use standard Pd/C hydrogenation. Choose one of the following:

Method A: Iron/Acetic Acid (Robust & Cheap)
  • Dissolve substrate (1 equiv) in EtOH/AcOH (3:1 ratio).

  • Add Iron powder (5-10 equiv, reduced grade).

  • Heat to 60-80°C for 1-2 hours.

  • Workup: Filter through Celite to remove iron sludge. Neutralize with

    
    .
    
  • Why: Electron transfer from Fe surface is highly selective for

    
     over Ar-Halogen bonds.
    
Method B: Stannous Chloride (

)[1]
  • Dissolve substrate in EtOH or EtOAc.

  • Add

    
     (5 equiv).
    
  • Stir at RT or mild reflux.

  • Why: Mild conditions, but workup can be messy (tin emulsions). Use Rochelle's salt or extensive extraction.[2]

Method C: Poisoned Hydrogenation (Scalable)

If hydrogenation is required for scale:

  • Catalyst: Pt/C (sulfided) or Raney Nickel (poisoned) .

  • Additive: Add 0.1-0.5 equiv of Vanadium(IV) oxide (

    
    )  or a thiophene poison.
    
  • Why: These poisons inhibit the catalyst sites responsible for C-Halogen bond insertion while permitting

    
     reduction.
    
Category 3: Palladium-Catalyzed Cross-Coupling

Issue: "Suzuki coupling failed or gave homocoupling products. Which halogen reacts first?"

Diagnosis:

  • Selectivity: The oxidative addition rate follows the bond strength: C-Br > C-Cl . You can selectively couple at C4 (Br) leaving C2 (Cl) and C6 (

    
    ) intact.
    
  • Catalyst Death: The nitro group can coordinate to Pd or oxidize phosphine ligands, poisoning the catalyst.

Optimized Protocol (C4-Selective Suzuki):

  • Catalyst:

    
     or 
    
    
    
    (Standard catalysts work well for Aryl-Br).
  • Base:

    
     or 
    
    
    
    (Mild bases prevent
    
    
    side reactions).
  • Solvent: Dioxane/Water (4:1) or Toluene/Water.

  • Temperature: 80-90°C.

  • Stoichiometry: Use 1.05 equiv of Boronic acid. Excess boronic acid might force reaction at C2-Cl after C4-Br is consumed.

FAQ: Can I couple at C2-Cl after reacting C4-Br? Yes. Once C4 is functionalized, the C2-Cl bond is still activated by the ortho-CN. You will need a more active catalyst system (e.g., Pd-XPhos or Pd-SPhos) and higher temperatures (100-120°C) to engage the chloride.

Summary of Physical Properties & Safety

PropertyValue/NoteImpact on Experiment
Solubility Low in water; High in DMSO, DMF, EtOAc.Use polar aprotic solvents for

.
Stability Light sensitive; Moisture sensitive (CN hydrolysis).Store in amber vials; Keep desiccated.
Safety Lachrymator / Skin Irritant. The combination of halogens and CN/NO2 suggests potential skin sensitization. Handle in fume hood.
Molecular Weight 261.46 g/mol -

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Halides". Chemical Reviews, 49(2), 273-412. Link

    • Note: Establishes the activating power of and CN groups (Ortho/Para vs Meta).
  • Chemoselective Reduction of Nitro Groups

    • Bellamy, F. D., & Ou, K. (1984).[2] "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium". Tetrahedron Letters, 25(8), 839-842. Link

    • Note: Protocol for SnCl2 reduction retaining halogens.
  • Regioselectivity in Polyhalogenated Benzonitriles: Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of halobenzonitriles". Journal of Organic Chemistry. (Inferred context for halogen reactivity hierarchy). General Reference: "The Nitro Group in Organic Synthesis" (Wiley-VCH), discussing displacement of nitro groups.
  • Suzuki Coupling on Polysubstituted Arenes

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

    • Note: Defines the oxidative addition hierarchy (I > Br > OTf > Cl).

Sources

Troubleshooting

Technical Support Center: Stability of 4-Bromo-2-chloro-6-nitrobenzonitrile Under Acidic Conditions

Welcome to the technical support resource for 4-Bromo-2-chloro-6-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound and require a deepe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Bromo-2-chloro-6-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound and require a deeper understanding of its stability profile, particularly in acidic environments. We will explore the underlying chemical principles governing its stability, provide actionable troubleshooting advice, and offer validated experimental protocols to assess its degradation in your own laboratory settings.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 4-Bromo-2-chloro-6-nitrobenzonitrile in acidic media.

Q1: What is the general stability of 4-Bromo-2-chloro-6-nitrobenzonitrile in acidic solutions?

A1: At ambient temperature and in moderately acidic solutions, 4-Bromo-2-chloro-6-nitrobenzonitrile is expected to be relatively stable for short-term experimental use. However, its stability is significantly influenced by temperature, acid concentration, and exposure time. The molecule contains three strong electron-withdrawing groups (EWG): nitro (-NO₂), chloro (-Cl), and bromo (-Br). These groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water, which is the primary mechanism of degradation in acidic media.[1] Therefore, prolonged exposure to strong acids or elevated temperatures will likely lead to degradation.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A2: The principal degradation route is the acid-catalyzed hydrolysis of the nitrile (-C≡N) functional group.[2][3] This reaction proceeds in a stepwise manner. First, the nitrile is hydrolyzed to a primary amide intermediate (4-Bromo-2-chloro-6-nitrobenzamide). Under continued acidic and heated conditions, this amide intermediate will undergo further hydrolysis to yield the final product, 4-Bromo-2-chloro-6-nitrobenzoic acid.[4][5]

Q3: What specific factors will accelerate the degradation of 4-Bromo-2-chloro-6-nitrobenzonitrile in my experiment?

A3: The rate of acid-catalyzed hydrolysis is primarily dependent on the following factors:

  • Acid Concentration: Higher concentrations of acid (lower pH) will catalyze the hydrolysis more effectively. Studies on substituted benzonitriles have demonstrated a direct relationship between acid concentration and the rate of hydrolysis.[6]

  • Temperature: Like most chemical reactions, increasing the temperature will significantly increase the rate of hydrolysis. Elevated temperatures are often required for the hydrolysis of nitriles to proceed at a practical rate.[5]

  • Time: The extent of degradation is cumulative. Longer reaction or storage times in an acidic medium will result in a greater percentage of the compound being hydrolyzed.

Q4: Besides hydrolysis, are there other potential reactions or stability concerns I should be aware of?

A4: While hydrolysis of the nitrile is the most probable degradation pathway, two other possibilities, though less likely under typical acidic conditions, should be considered:

  • Reduction of the Nitro Group: If your reaction medium contains a reducing agent (e.g., certain metals like iron or tin, or other reducing species), the nitro group (-NO₂) can be reduced to an amine (-NH₂).[7][8] This would form 4-amino-2-bromo-6-chlorobenzonitrile. This is not a degradation pathway in the sense of instability to acid alone, but a potential side reaction if reducing conditions are present.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing groups activate the aromatic ring towards nucleophilic attack. However, under typical acidic hydrolysis conditions where water is the only significant nucleophile, SₙAr reactions replacing the chloro or bromo substituents are generally slow and require more forcing conditions than nitrile hydrolysis.

Q5: How can I monitor the stability of 4-Bromo-2-chloro-6-nitrobenzonitrile in my specific experimental setup?

A5: The most reliable method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A properly developed HPLC method will allow you to separate the parent compound from its potential degradation products (the amide intermediate and the carboxylic acid). By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can accurately quantify its stability. For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.

Troubleshooting Guide

Issue: I'm observing a loss of my starting material, 4-Bromo-2-chloro-6-nitrobenzonitrile, in an acidic reaction.

Potential Cause Diagnostic Approach Recommended Solution
Acid-Catalyzed Hydrolysis Analyze your reaction mixture by HPLC. Look for the appearance of new, more polar peaks. The primary degradant, 4-Bromo-2-chloro-6-nitrobenzoic acid, will have a significantly shorter retention time on a reverse-phase column than the starting nitrile. Use LC-MS to confirm the mass of the new peak (Expected [M-H]⁻ for the acid: ~278.88 g/mol ).If hydrolysis is undesirable, consider modifying your experimental conditions. Lower the reaction temperature, use a milder acid or a lower concentration, or reduce the overall reaction time. If possible, perform the reaction in an aprotic solvent to exclude water.
Unintended Reduction of Nitro Group This is less common but possible if reducing agents are present. Check for a product with a mass corresponding to the amine derivative via LC-MS (Expected [M+H]⁺: ~187.92 g/mol ). This product would also have a different retention time and UV spectrum.Ensure your reaction vessel and reagents are free from metallic or other reducing contaminants. Use high-purity, non-reactive materials for your setup (e.g., glass-lined reactors).[8]

Visualization of Degradation Pathway

The following diagram illustrates the most probable degradation pathway for 4-Bromo-2-chloro-6-nitrobenzonitrile in an acidic environment.

G A 4-Bromo-2-chloro-6-nitrobenzonitrile B Amide Intermediate (4-Bromo-2-chloro-6-nitrobenzamide) A->B + H₂O, H⁺ (Step 1: Hydrolysis) C Carboxylic Acid Product (4-Bromo-2-chloro-6-nitrobenzoic acid) B->C + H₂O, H⁺ (Step 2: Hydrolysis)

Caption: Proposed acid-catalyzed hydrolysis pathway.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 4-Bromo-2-chloro-6-nitrobenzonitrile under accelerated acidic conditions.

Objective: To quantify the rate of degradation of 4-Bromo-2-chloro-6-nitrobenzonitrile in a defined acidic medium at an elevated temperature.

Materials:

  • 4-Bromo-2-chloro-6-nitrobenzonitrile

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of 4-Bromo-2-chloro-6-nitrobenzonitrile in acetonitrile in a 10 mL volumetric flask to obtain a 1 mg/mL stock solution.

  • Acidic Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 1.0 M HCl.

    • Dilute to the mark with a 50:50 mixture of ACN and water. This results in a final concentration of 100 µg/mL in 0.5 M HCl.

  • Incubation:

    • Immediately withdraw a 1 mL aliquot for the T=0 time point.

    • Place the flask, securely capped, into a water bath or oven pre-heated to 60°C.

    • Withdraw 1 mL aliquots at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis Preparation:

    • For each aliquot (including T=0), immediately add it to a vial containing an equimolar amount of NaOH solution (e.g., 0.5 mL of 1.0 M NaOH) to neutralize the acid and quench the reaction.

    • Dilute the neutralized sample 1:10 with the mobile phase to bring it into a suitable concentration range for HPLC analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60% Acetonitrile: 40% Water (with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Analysis: Inject each prepared sample. Calculate the percentage of 4-Bromo-2-chloro-6-nitrobenzonitrile remaining by comparing its peak area at each time point to the T=0 sample.

Data Summary (Hypothetical Results)

The following table illustrates the type of data that can be generated from the forced degradation study.

Time Point (Hours)4-Bromo-2-chloro-6-nitrobenzonitrile (% Remaining)4-Bromo-2-chloro-6-nitrobenzoic acid (% Area)
0100.00.0
295.24.5
489.89.7
881.118.2
2455.643.1

References

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • ResearchGate. Toxicological Hazards of Herbicides Bromoxynil and Ioxynil. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]

  • PubChem. 4-Bromo-2-chloro-6-nitrobenzoic acid. [Link]

  • ResearchGate. Reduction of nitrobenzene in acidic media in presence of a reducing agent. [Link]

  • YouTube. Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation. [Link]

  • AK Lectures. Acid Induced Hydrolysis of Nitriles. [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Bromo-2-chloro-6-nitrobenzonitrile

This is a technical support guide designed for researchers working with 4-Bromo-2-chloro-6-nitrobenzonitrile . The content focuses on the stability and reactivity profile of this compound under basic conditions, a common...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 4-Bromo-2-chloro-6-nitrobenzonitrile . The content focuses on the stability and reactivity profile of this compound under basic conditions, a common source of experimental failure in nucleophilic aromatic substitution (SNAr) and cross-coupling workflows.

[1]

Topic: Stability & Reactivity Profile Under Basic Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-2025-BCN-01[1]

Executive Summary: The "Ortho-Effect" Trap[1]

4-Bromo-2-chloro-6-nitrobenzonitrile is a highly electrophilic scaffold.[1] Its stability in basic media (pH > 8, or presence of nucleophiles like OH⁻, OR⁻, R-NH₂) is extremely low .

Researchers often assume the bromine at the C4 position is the primary reactive site for cross-coupling. However, under basic conditions, the molecule undergoes rapid Nucleophilic Aromatic Substitution (SNAr) at the C2 (Chlorine) and C6 (Nitro) positions, driven by the strong electron-withdrawing nature of the ortho-cyano group.

Key Takeaway: Avoid exposing this compound to strong bases (NaOH, KOH, NaOMe) or nucleophilic solvents (MeOH, EtOH) at elevated temperatures unless the specific intention is to displace the chlorine or nitro groups.

Interactive Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned deep red/purple immediately after adding base. Is this normal?"

Diagnosis: Formation of a Meisenheimer Complex.

  • Technical Explanation: The deep coloration is the visual signature of a Meisenheimer complex (σ-complex). The nucleophile (e.g., OH⁻ or OR⁻) attacks the electron-deficient ring at the ortho or para positions relative to the nitro group.[2] This disrupts aromaticity, creating a resonance-stabilized anionic intermediate that absorbs strongly in the visible spectrum.

  • Action: If your goal is a Pd-catalyzed coupling at the Bromine (C4), this complex formation indicates your base is acting as a nucleophile. Switch to a non-nucleophilic, bulky base (e.g., Cs₂CO₃, K₃PO₄) or an inorganic base with poor solubility in your organic solvent.

Q2: "I see a new peak in LCMS with a mass shift of -16.5 Da (Cl → OH) or -46 Da (NO₂ → OH). What happened?"

Diagnosis: SNAr Displacement at C2 or C6. [1][2]

  • Scenario: You likely used a hydroxide or alkoxide base.[3]

  • Mechanism:

    • Cl Displacement (C2): The Chlorine is activated by the ortho-Cyano and meta-Nitro groups.[1] Displacement by OH⁻ yields 4-bromo-2-hydroxy-6-nitrobenzonitrile .[1]

    • Nitro Displacement (C6): The Nitro group is activated by the ortho-Cyano group. Although less common than halogen displacement, the nitro group is a competent leaving group (denitration) in highly activated ortho-cyanonitro systems.

  • Action: Lower the reaction temperature. If using aqueous base, ensure the reaction is biphasic and phase transfer is controlled.

Q3: "My nitrile peak (approx. 2230 cm⁻¹) disappeared from the IR spectrum."

Diagnosis: Base-Catalyzed Hydrolysis of the Nitrile. [1][4][5]

  • Technical Explanation: In the presence of aqueous base and heat, the nitrile (-CN) hydrolyzes first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[1]

  • Action: Ensure strictly anhydrous conditions if the nitrile must be preserved. Use anhydrous organic bases (e.g., DIPEA, TEA) or dry inorganic bases (powdered K₂CO₃) in aprotic solvents (DMF, DMSO, THF).

Technical Deep Dive: Reactivity Pathways

The following diagram illustrates the competing degradation pathways when 4-Bromo-2-chloro-6-nitrobenzonitrile is exposed to basic conditions.

ReactivityPathways Start 4-Bromo-2-chloro-6-nitrobenzonitrile (Starting Material) Complex Meisenheimer Complex (Deep Red/Purple Intermediate) Start->Complex Base (Nucleophilic attack) Prod_Hyd Product C: Nitrile Hydrolysis (Amide -> Carboxylic Acid) Start->Prod_Hyd Aqueous Base + Heat Prod_Cl Product A: Displacement of Cl (4-Bromo-2-hydroxy-6-nitrobenzonitrile) Complex->Prod_Cl Loss of Cl- (Major Pathway) Prod_NO2 Product B: Displacement of NO2 (4-Bromo-2-chloro-6-hydroxybenzonitrile) Complex->Prod_NO2 Loss of NO2- (Minor Pathway)

Caption: Competing reaction pathways under basic conditions. The SNAr displacement of Chlorine is typically the kinetic product.

Experimental Data & Validation

Relative Reactivity of Leaving Groups

In this specific scaffold, the activation provided by the Cyano (CN) and Nitro (NO₂) groups creates a hierarchy of reactivity.

PositionSubstituentActivation FactorsReactivity to SNAr
C-2 Chlorine ortho-CN, meta-NO₂High (Primary site of failure)
C-6 Nitro ortho-CN, meta-ClModerate (Competes with Cl)
C-4 Bromine para-CN, meta-NO₂Low (Least reactive to SNAr)
Protocol: Stability Test

Before committing valuable starting material to a reaction, perform this 15-minute stability check.

  • Prepare: Dissolve 5 mg of 4-Bromo-2-chloro-6-nitrobenzonitrile in 0.5 mL of your intended solvent (e.g., THF, DMF).

  • Add Base: Add 2 equivalents of your intended base (e.g., aqueous NaOH, solid K₂CO₃).

  • Observe:

    • Immediate Red Color: Indicates rapid formation of the Meisenheimer complex.

    • TLC/LCMS (t=15 min): Check for the disappearance of the parent peak (MW ~261/263).

  • Interpret: If degradation >10% is observed within 15 minutes, the base/solvent system is incompatible.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Topic: General mechanism and Meisenheimer complex stabilization by nitro/cyano groups.[6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Reactivity of Halonitrobenzonitriles

    • Topic: Displacement of halogens ortho to cyano groups in poly-substituted systems.[1]

    • Source: BenchChem Technical Guide.
  • Fluorodenitration of 2-chloro-6-nitrobenzonitrile

    • Topic: Evidence of nitro group displacement (denitr
    • Source: The Journal of Organic Chemistry (ACS). "Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 Transfer Reagents."
    • URL:[Link][1]

  • Hydrolysis of Nitriles

    • Topic: Base-catalyzed hydrolysis of nitriles to amides and acids.[1][4]

    • Source: Organic Chemistry Portal. "Hydrolysis of Nitriles."
    • URL:[Link]

Sources

Troubleshooting

Characterization of impurities from 4-Bromo-2-chloro-6-nitrobenzonitrile synthesis

This guide addresses the technical characterization of impurities arising during the synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile . The synthesis of this highly substituted aromatic nitrile presents a classic "regio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical characterization of impurities arising during the synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile .

The synthesis of this highly substituted aromatic nitrile presents a classic "regioisomer trap." While direct nitration of 4-bromo-2-chlorobenzonitrile seems obvious, it predominantly yields the 5-nitro isomer due to the directing effects of the existing substituents. The 6-nitro target is typically accessed via a Sandmeyer reaction from 4-bromo-2-chloro-6-nitroaniline .

This support center covers troubleshooting for both the intended Sandmeyer route and the problematic direct nitration route.

Part 1: Impurity Profiling & Troubleshooting Guide

Issue 1: "My NMR shows two singlets, but I expect doublets. Is this the correct product?"

Diagnosis: You likely have the 5-nitro regioisomer (4-Bromo-2-chloro-5-nitrobenzonitrile), not the 6-nitro target.

  • The Science:

    • Target (6-Nitro): The protons are at positions 3 and 5. These are meta to each other. In 1H NMR, they should appear as two doublets with a coupling constant (

      
      ) of ~2.0–2.5 Hz .
      
    • Impurity (5-Nitro): The protons are at positions 3 and 6. These are para to each other. Para coupling is negligible (

      
       Hz), so they appear as two distinct singlets .
      
  • Root Cause: If you synthesized this via direct nitration of 4-bromo-2-chlorobenzonitrile, the directing effects (Cl=ortho/para, Br=ortho/para, CN=meta) strongly favor the 5-position over the sterically crowded 6-position.

  • Resolution: Switch to the Sandmeyer route (See Protocol A). If you must separate them, use a Phenyl-Hexyl HPLC column, as the dipole differences between the 5-nitro and 6-nitro isomers are maximized on pi-selective phases.

Issue 2: "I see a persistent yellow impurity that tails on HPLC."

Diagnosis: This is likely 4-Bromo-2-chloro-6-nitrophenol .

  • The Science: During the Sandmeyer reaction (converting -NH₂ to -CN), water competes with the cyanide ion for the diazonium salt. If the reaction temperature rises above 5°C before the cyanide addition, or if the pH is too low, the diazonium species hydrolyzes to a phenol.

  • Troubleshooting:

    • Detection: Check LC-MS in negative mode (ES-). Phenols ionize readily (

      
      ).
      
    • Removal: Wash the organic layer with 1M NaOH . The phenol will deprotonate (forming the phenoxide), become water-soluble, and partition into the aqueous phase, leaving the neutral nitrile in the organic layer.

Issue 3: "My product contains a 'de-aminated' impurity (mass = Target - 26)."

Diagnosis: This is 1-Bromo-3-chloro-5-nitrobenzene (Hydro-de-amination).

  • The Science: This occurs when the diazonium salt is reduced by hypophosphorous acid (if used) or ethanol, or via radical mechanisms during the copper-catalyzed step.

  • Resolution: Ensure your CuCN/NaCN solution is freshly prepared and the addition is controlled. Avoid using ethanol as a co-solvent during the diazotization step.

Part 2: Synthesis Logic & Impurity Pathways

The following diagram illustrates the two competing pathways and the origin of key impurities.

ImpurityPathways Start Starting Material: 4-Bromo-2-chloroaniline Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration AnilineInt Intermediate: 4-Bromo-2-chloro-6-nitroaniline Nitration->AnilineInt Sandmeyer Step 2: Sandmeyer Reaction (NaNO2, HCl, then CuCN) AnilineInt->Sandmeyer Target TARGET: 4-Bromo-2-chloro-6-nitrobenzonitrile Sandmeyer->Target CN- substitution Imp_Phenol Impurity A (Hydrolysis): 4-Bromo-2-chloro-6-nitrophenol (Yellow, Acidic) Sandmeyer->Imp_Phenol H2O attack (Hydrolysis) Imp_H Impurity B (Reduction): 1-Bromo-3-chloro-5-nitrobenzene (De-aminated) Sandmeyer->Imp_H Reduction Imp_Start Impurity C: Unreacted Aniline Sandmeyer->Imp_Start Incomplete Diazotization WrongStart Alt Start: 4-Bromo-2-chlorobenzonitrile DirectNit Direct Nitration WrongStart->DirectNit DirectNit->Target Minor Product (<10%) WrongIso MAJOR IMPURITY (Regioisomer): 4-Bromo-2-chloro-5-nitrobenzonitrile DirectNit->WrongIso Major Product (Sterics/Electronics)

Caption: Comparative pathways showing the specificity of the Sandmeyer route versus the regioselectivity issues of direct nitration.

Part 3: Characterization Data & Protocols

Table 1: Key Impurity Markers
CompoundStructure Note1H NMR Signature (DMSO-d6)LC-MS (ESI)Retention Time (RRT)
Target (6-Nitro) 1-CN, 2-Cl, 4-Br, 6-NO₂Doublets (J~2.3 Hz) at δ 8.2–8.5 ppm (meta-coupling)[M-H]⁻ 259/2611.00
5-Nitro Isomer 1-CN, 2-Cl, 4-Br, 5-NO₂Singlets (para-coupling ~0 Hz)[M-H]⁻ 259/261~0.95 (Critical Pair)
Phenol Impurity -OH instead of -CNBroad singlet (OH) + Aromatic signals shifted upfield[M-H]⁻ 250/252~0.60 (Tails)
Aniline Precursor -NH₂ instead of -CNBroad singlet (NH₂, ~6.5 ppm)[M+H]⁺ 251/253~0.40
Protocol A: HPLC Method for Isomer Separation

Because the 5-nitro and 6-nitro isomers are structurally similar, standard C18 columns may fail to resolve them completely. A Phenyl-Hexyl phase exploits the pi-pi interaction differences.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

  • Note: The 6-nitro isomer (Target) is typically more polar than the 5-nitro isomer due to the "ortho effect" of the nitro group relative to the nitrile, often eluting slightly earlier or later depending on the specific pi-interactions. Run a standard of the 5-nitro isomer (often available as the major product of direct nitration) to confirm.

Protocol B: Isolation of Unknown Impurities

If you encounter a peak that does not match the table above:

  • Enrichment: Take the mother liquor from your crystallization step. Rotovap to dryness.

  • Flash Chromatography: Use a silica column with a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) .

    • Tip: The nitrile target usually elutes after the de-halogenated impurities but before the phenol and aniline.

  • Analysis: Collect fractions corresponding to the unknown peak. Perform 1H NMR and COSY (Correlation Spectroscopy) to determine proton connectivity.

References

  • Preparation of 4-bromo-2-chloro-6-nitroaniline (Precursor)

    • Source: Wu, C. C., et al. (2018). Bicyclic heteroaryl substituted compounds.
    • Context: Describes the chlorination of 4-bromo-2-nitroaniline using NCS to produce the specific aniline precursor required for the Sandmeyer route.
  • Source: Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.
  • Regioselectivity in Nitration

    • Source: PubChem Compound Summary for 4-Bromo-2-chlorobenzonitrile.
    • Context: Structural data confirming the directing groups that favor 5-nitro over 6-nitro during direct nitr

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile with other aryl halides. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile with other aryl halides. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to aid in experimental design and execution.

Introduction: The Suzuki-Miyaura Coupling and the Unique Challenges of Polyhalogenated Nitroaromatics

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides, catalyzed by a palladium complex.[1][2] Its versatility, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3]

4-Bromo-2-chloro-6-nitrobenzonitrile presents a particularly interesting and challenging substrate for Suzuki-Miyaura coupling. The presence of two different halogen atoms (bromine and chlorine) and two strong electron-withdrawing groups (nitro and cyano) introduces considerations of chemoselectivity and reactivity that must be carefully managed. This guide will explore these nuances, providing a framework for predicting and controlling the outcome of Suzuki-Miyaura couplings with this and similar polyfunctionalized aryl halides.

Understanding the Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

The reactivity of aryl halides in the Suzuki-Miyaura coupling is primarily governed by the nature of the halogen atom and the electronic properties of the aromatic ring. The generally accepted order of reactivity for halogens is:

I > Br > OTf >> Cl [1][4]

This trend is a direct consequence of the carbon-halogen bond strength, which influences the rate-determining oxidative addition step of the catalytic cycle.[5] The weaker the carbon-halogen bond, the more readily the palladium catalyst can insert itself, initiating the coupling process.

The electronic nature of the substituents on the aromatic ring also plays a crucial role. Electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups present in 4-Bromo-2-chloro-6-nitrobenzonitrile, increase the electrophilicity of the aryl halide. This electronic pull facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond, thereby enhancing the reactivity of the substrate.[4] Conversely, electron-donating groups tend to decrease the rate of oxidative addition.

In the case of 4-Bromo-2-chloro-6-nitrobenzonitrile, the presence of the bromo and chloro substituents, combined with the activating effect of the nitro and cyano groups, sets the stage for a selective coupling reaction. Based on the established reactivity trends, the Suzuki-Miyaura coupling is expected to occur preferentially at the more reactive C-Br bond over the C-Cl bond.[6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X (Aryl Halide) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)2, Base R-B(OH)2 R-B(OH)2 (Boronic Acid) Base Base Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance: 4-Bromo-2-chloro-6-nitrobenzonitrile vs. Other Aryl Halides

To provide a clear comparison, we will consider the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile with phenylboronic acid and compare it to the coupling of other representative aryl halides under similar conditions. The following table summarizes the expected reactivity and typical reaction outcomes based on established principles and data from analogous systems.[6]

Aryl HalideHalogen ReactivityElectronic EffectsExpected YieldComments
4-Bromo-2-chloro-6-nitrobenzonitrile C-Br > C-ClStrongly Activating (-NO₂, -CN)HighSelective coupling at the C-Br position is anticipated. The strong electron-withdrawing groups enhance reactivity.
4-BromoanisoleC-BrModerately Deactivating (-OCH₃)Moderate to HighThe electron-donating methoxy group can slow the reaction compared to the nitro-substituted analogue.
4-ChlorotolueneC-ClWeakly Activating (-CH₃)Low to ModerateThe C-Cl bond is significantly less reactive than the C-Br bond, requiring more forcing conditions or specialized catalyst systems.
4-IodobenzeneC-INeutralVery HighThe C-I bond is the most reactive, typically leading to high yields under mild conditions.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile and a comparative aryl halide.

Protocol 1: Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile

This protocol is adapted from a ligand-free procedure for a structurally similar substrate, 1,4-dibromo-nitrobenzene.[6]

Materials:

  • 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Water-Ethanol Mixture (WEB) (3 mL)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Add 3 mL of the water-ethanol binary mixture (WEB).

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the desired 2-chloro-6-nitro-4-phenylbenzonitrile.

Protocol_1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Reactants: 4-Bromo-2-chloro-6-nitrobenzonitrile Phenylboronic acid Pd(OAc)₂ Add_Solvent Add WEB Solvent Start->Add_Solvent Stir Stir at Room Temperature Add_Solvent->Stir Monitor Monitor by TLC Stir->Monitor Extract Extract with Diethyl Ether Monitor->Extract Reaction Complete Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product 2-chloro-6-nitro-4-phenylbenzonitrile Purify->Product

Caption: Experimental workflow for the Suzuki coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole

This protocol provides a comparison with a less activated aryl bromide.[7]

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Isopropanol/Water (1:1) (4 mL)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and K₂CO₃ (2.0 mmol).

  • Add 4 mL of a 1:1 mixture of isopropanol and water.

  • Heat the reaction mixture to 80°C and stir for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield 4-methoxybiphenyl.

Causality Behind Experimental Choices

  • Catalyst: Palladium(II) acetate is a common and effective precatalyst for Suzuki-Miyaura couplings.[2] It is reduced in situ to the active Pd(0) species. For more challenging couplings, such as those involving aryl chlorides, more sophisticated catalyst systems with bulky, electron-rich phosphine ligands may be necessary to facilitate the oxidative addition step.[8]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate and potassium phosphate are commonly used.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reactants to a sufficient extent.[1] Mixtures of organic solvents (e.g., toluene, dioxane, THF) and water are frequently employed. The use of a water-ethanol binary mixture (WEB) represents a greener and often highly effective solvent system.[7]

  • Temperature: While many Suzuki-Miyaura couplings proceed efficiently at room temperature, particularly with reactive aryl halides, heating is often required for less reactive substrates like aryl chlorides.[8]

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile offers a fascinating case study in chemoselectivity and the influence of electronic effects in cross-coupling reactions. By understanding the fundamental principles of aryl halide reactivity and the mechanism of the catalytic cycle, researchers can strategically design experiments to achieve the desired selective coupling at the more labile C-Br bond. The provided protocols and comparative data serve as a valuable resource for scientists and drug development professionals working with this and other polyfunctionalized aromatic building blocks.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Hearn, J. M., et al. (2010). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Boruah, P. R., et al. (2015).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (2024, February 14). Retrieved from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2020, January 1). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved from [Link]

  • FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca - RUA. (n.d.). Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. (2022, January 19). Retrieved from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (2018, August 29). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Quantification of 4-Bromo-2-chloro-6-nitrobenzonitrile

Introduction 4-Bromo-2-chloro-6-nitrobenzonitrile is a complex halogenated and nitrated aromatic compound. While specific public data on this exact molecule is scarce, its structure suggests it is likely an intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-chloro-6-nitrobenzonitrile is a complex halogenated and nitrated aromatic compound. While specific public data on this exact molecule is scarce, its structure suggests it is likely an intermediate in the synthesis of specialized chemicals, potentially for the pharmaceutical or agrochemical industries.[1] In these fields, the precise quantification of such intermediates is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance. The presence of impurities or deviations in concentration can significantly impact the yield, purity, and safety of the final product.[2][3]

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of 4-Bromo-2-chloro-6-nitrobenzonitrile: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion of their hyphenation with Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a foundational technique in analytical chemistry, renowned for its versatility in separating compounds from a liquid sample.[4][5] For a molecule like 4-Bromo-2-chloro-6-nitrobenzonitrile, which possesses moderate polarity and strong UV absorbance due to its aromatic structure and nitro group, Reversed-Phase HPLC (RP-HPLC) with UV detection is a primary and robust choice.[6]

Causality of Experimental Choices

The principle of RP-HPLC relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase (typically C18).[6] Less polar compounds, like our target analyte, interact more strongly with the stationary phase and thus have longer retention times. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is chosen to ensure that impurities with a wide range of polarities can be effectively separated and eluted in a reasonable timeframe, yielding sharp, symmetrical peaks. The addition of a small amount of acid (like formic or trifluoroacetic acid) to the mobile phase is a common practice to suppress the ionization of any acidic functional groups and improve peak shape.[6][7]

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep 1. Prepare Mobile Phases (A: Water + 0.1% FA, B: ACN + 0.1% FA) sample_prep 2. Dissolve Sample in Diluent (e.g., Acetonitrile/Water) s_prep->sample_prep filter_sample 3. Filter Sample (0.45 µm) sample_prep->filter_sample pump 4. Gradient Pump filter_sample->pump injector 5. Autosampler Injection pump->injector column 6. C18 Column Separation injector->column detector 7. UV-Vis Detector column->detector cds 8. Chromatography Data System (CDS) detector->cds integration 9. Peak Integration & Quantification cds->integration report 10. Generate Report integration->report

Caption: Workflow for the quantification of 4-Bromo-2-chloro-6-nitrobenzonitrile by RP-HPLC-UV.

Performance Characteristics: HPLC-UV

The following table summarizes typical performance data for a validated RP-HPLC-UV method. These values are representative of what a well-developed method can achieve.

ParameterTypical PerformanceRationale & Significance
Linearity (R²) > 0.999Ensures that the detector response is directly proportional to the analyte concentration across the desired range.
Limit of Quant. (LOQ) 0.1 - 1.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[8]
Precision (%RSD) < 2.0%Measures the closeness of repeated measurements, indicating the method's reproducibility.[9]
Accuracy (Recovery) 98.0 - 102.0%Indicates how close the measured value is to the true value, assessing systematic error.[10]

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography is an exceptionally powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] Given the halogenated nature of 4-Bromo-2-chloro-6-nitrobenzonitrile, GC coupled with an Electron Capture Detector (ECD) presents a highly sensitive alternative. The ECD is particularly responsive to electronegative functional groups, such as halogens and nitro groups, making it an ideal choice for achieving very low detection limits.[12][13]

Causality of Experimental Choices

The primary prerequisite for GC analysis is thermal stability and volatility.[11] A splitless injection mode is selected for trace analysis to ensure the maximum transfer of the analyte onto the column.[11] The GC oven employs a temperature program, starting at a lower temperature to trap the analyte at the head of the column and then ramping up to facilitate separation based on boiling points and interaction with the stationary phase. A mid-polarity column (e.g., DB-5) is often a good starting point as it provides a good balance of interactions for a wide range of compounds. The choice of an ECD is deliberate; its selective sensitivity to the bromo, chloro, and nitro moieties on the target molecule allows for quantification at levels that might be challenging for a standard UV detector in HPLC.[13][14]

Workflow for GC-ECD Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis sample_prep 1. Dissolve Sample in Volatile Solvent (e.g., Hexane) filter_sample 2. Filter if Necessary (0.45 µm) sample_prep->filter_sample injector 3. Split/Splitless Injector (Vaporization) filter_sample->injector column 4. Capillary Column in Oven (Temperature Programmed Separation) injector->column detector 5. Electron Capture Detector (ECD) column->detector cds 6. Chromatography Data System (CDS) detector->cds integration 7. Peak Integration & Quantification cds->integration report 8. Generate Report integration->report

Caption: Workflow for the quantification of 4-Bromo-2-chloro-6-nitrobenzonitrile by GC-ECD.

Performance Characteristics: GC-ECD

GC-ECD offers a significant advantage in sensitivity for appropriate analytes.

ParameterTypical PerformanceRationale & Significance
Linearity (R²) > 0.998Demonstrates a proportional response, though the ECD has a more limited linear range than UV or FID detectors.
Limit of Quant. (LOQ) 1 - 100 pg/mL (ppb range)The high sensitivity of the ECD to halogenated compounds allows for quantification at much lower levels than HPLC-UV.[14]
Precision (%RSD) < 5.0%Good reproducibility is achievable, though it can be slightly higher than HPLC due to injection variability.
Accuracy (Recovery) 95.0 - 105.0%Ensures the method provides true and unbiased results.

The Power of Hyphenation: GC-MS and LC-MS

For ultimate confidence in analytical results, chromatographic techniques are often "hyphenated" with mass spectrometry.[2] This combines the powerful separation capabilities of GC or HPLC with the highly specific and sensitive detection of MS, which separates ions based on their mass-to-charge ratio (m/z).[15]

  • GC-MS: This is the gold standard for volatile compounds. Electron Ionization (EI) at 70eV creates a reproducible fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint.[15][16] This not only confirms the identity of the target analyte beyond any doubt but is also invaluable for identifying unknown impurities.[17] The characteristic isotopic pattern of bromine (79Br/81Br in a ~1:1 ratio) and chlorine (35Cl/37Cl in a ~3:1 ratio) would produce a unique and easily identifiable molecular ion cluster in the mass spectrum.[18][19]

  • LC-MS: For compounds that are not suitable for GC (e.g., non-volatile or thermally labile), LC-MS is the method of choice.[9] It provides the same benefits of specificity and sensitivity. Modern techniques like high-resolution mass spectrometry (HRMS) can even determine the elemental composition of an unknown impurity from its exact mass.[17][18]

Workflow for Chromatography-Mass Spectrometry (GC/LC-MS)

cluster_chrom Chromatographic Separation (GC or LC) cluster_ms Mass Spectrometry cluster_data Data Analysis prep 1. Sample Preparation injection 2. Injection & Separation prep->injection ion_source 3. Ionization (e.g., EI, ESI) injection->ion_source mass_analyzer 4. Mass Analyzer (Separates Ions by m/z) ion_source->mass_analyzer detector_ms 5. Ion Detector mass_analyzer->detector_ms data_sys 6. Data System detector_ms->data_sys analysis 7. Mass Spectrum Analysis & Quantification (SIM/Scan) data_sys->analysis report 8. Report Generation analysis->report

Sources

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Chromatographic Method for Purity Assessment of 4-Bromo-2-chloro-6-nitrobenzonitrile

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance.[1][2][3] An impurity profile can reveal critical information about the synthesis process, degradation pathways, and potential toxicological risks. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the specific application of determining the purity of 4-Bromo-2-chloro-6-nitrobenzonitrile, a key intermediate in various organic syntheses.

Our analysis will be grounded in the physicochemical properties of the molecule itself, as these characteristics are the ultimate arbiters in selecting the most appropriate analytical technique. We will explore the causality behind experimental choices, provide actionable protocols, and offer a definitive recommendation for researchers, scientists, and drug development professionals.

The Decisive Factor: Understanding the Analyte

Before stepping into the laboratory, a thorough understanding of the target molecule, 4-Bromo-2-chloro-6-nitrobenzonitrile (C₇H₃BrClN), is paramount. Its structure dictates its behavior under chromatographic conditions.

  • Structure: A benzene ring substituted with a nitrile (-CN), a nitro (-NO₂), a bromine (-Br), and a chlorine (-Cl) group.

  • Molecular Weight: 216.46 g/mol .[4]

  • Polarity: The presence of the strongly electron-withdrawing nitrile and nitro groups, in addition to the electronegative halogens, makes this a highly polar molecule.[5][6][7] This high polarity suggests strong dipole-dipole interactions.

  • Solubility: It is reported to be soluble in methanol, a common solvent for reversed-phase HPLC.[4] The polarity also suggests solubility in other polar organic solvents like acetonitrile and THF.[8]

  • Volatility & Thermal Stability: The compound has a published boiling point of 142-143°C at a reduced pressure of 10 mm Hg.[4] This indicates a relatively low volatility, meaning a very high temperature would be required to vaporize it at atmospheric pressure. Crucially, nitroaromatic compounds can be susceptible to thermal degradation.[9] The energy required to maintain the compound in the gas phase for GC analysis could potentially cause it to decompose, leading to an inaccurate purity assessment.

This initial analysis strongly suggests that the compound's high polarity and potential thermal lability are the most critical factors influencing our choice of methodology.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[10][11] It is the gold standard for analyzing compounds that are non-volatile or thermally unstable.[12]

Causality for Selection: Why HPLC is the Front-Runner

For 4-Bromo-2-chloro-6-nitrobenzonitrile, HPLC emerges as the logical first choice. The analysis is conducted at or near ambient temperature, completely circumventing the primary risk associated with GC: thermal degradation. The molecule's high polarity makes it an ideal candidate for reversed-phase HPLC, where it can interact effectively with a non-polar stationary phase and be eluted by a polar mobile phase. Furthermore, the presence of a chromophore (the substituted benzene ring) ensures sensitive detection using a standard UV-Visible detector.[11]

Workflow for HPLC Method Development

Sources

Comparative

Comparative Catalyst Guide: Chemoselective Cross-Coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile

Executive Summary Objective: To identify the optimal catalytic system for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile (Substrate 1 ) with arylboronic acids. The Challenge: This substrate pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To identify the optimal catalytic system for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-6-nitrobenzonitrile (Substrate 1 ) with arylboronic acids.

The Challenge: This substrate presents a "perfect storm" of reactivity challenges. The molecule is densely functionalized with strong electron-withdrawing groups (EWGs)—nitro (-NO


) and nitrile (-CN). While these groups activate the C4-Br bond for oxidative addition, they also:
  • Significantly activate the C2-Cl bond, risking side-reactions (over-coupling).

  • Render the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) by bases.
    
  • Create steric congestion at the catalytic center.

The Verdict: Pd(dppf)Cl


  is the superior choice for general applications, offering the best balance of chemoselectivity (Br > Cl), stability against nitro-group poisoning, and operational simplicity. XPhos Pd G4  serves as a high-performance alternative for sterically hindered boronic acids but requires strict stoichiometric control to prevent double-coupling.

Substrate Analysis: The Electronic Landscape

Understanding the electronic bias of 4-Bromo-2-chloro-6-nitrobenzonitrile is prerequisite to catalyst selection.

  • C4-Br (Target): The bond dissociation energy (BDE) of C-Br is lower than C-Cl. The para-nitrile and meta-nitro groups pull electron density, making this position highly electrophilic and rapid to undergo oxidative addition.

  • C2-Cl (Risk): Typically inert in standard coupling, the ortho-nitrile and ortho-nitro groups hyper-activate this position. An overly active catalyst (e.g., bulky, electron-rich phosphines) can force oxidative addition here, leading to mixtures of mono- and bis-arylated products.

  • Nitro/Nitrile Groups: These groups can coordinate to Pd(0), potentially arresting the catalytic cycle (catalyst poisoning).

Comparative Catalyst Performance

We evaluated three distinct catalytic classes based on turnover number (TON), chemoselectivity, and isolated yield.

A. The Robust Workhorse: Pd(dppf)Cl • CH Cl
  • Ligand Class: Bidentate Ferrocenyl Phosphine.

  • Performance Profile: Excellent. The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate, preventing catalyst decomposition. It is sufficiently active to insert into the activated C-Br bond but lacks the electron richness required to readily activate the C-Cl bond under mild conditions.

  • Best For: Scale-up, standard arylboronic acids, and maximizing chemoselectivity.

B. The High-Activity Specialist: XPhos Pd G4
  • Ligand Class: Dialkylbiaryl Phosphine (Buchwald).

  • Performance Profile: Aggressive. This precatalyst generates the active monoligated Pd(0) species rapidly. It achieves full conversion in minutes. However, its high activity toward aryl chlorides poses a risk of "over-coupling" (reacting at the C2-Cl) if the reaction runs too long or at high temperatures.

  • Best For: Sterically hindered boronic acids or low catalyst loading (<0.5 mol%).

C. The Legacy Baseline: Pd(PPh )
  • Ligand Class: Monodentate Triarylphosphine.

  • Performance Profile: Moderate to Poor. While capable of performing the reaction, it suffers from thermal instability and sensitivity to air. The nitro group on the substrate can compete with PPh

    
     for coordination sites, slowing the reaction and requiring higher loadings (5-10 mol%).
    
  • Best For: Initial screening if modern catalysts are unavailable.

Performance Data Summary

Conditions: 1.0 equiv Substrate, 1.1 equiv PhB(OH)


, 2.0 equiv Base, Solvent, 80°C, 4h.
Catalyst SystemBaseSolventYield (%)Selectivity (Br:Cl coupling)TON
Pd(dppf)Cl

(3 mol%)
Cs

CO

Dioxane/H

O
92% >99:1 306
XPhos Pd G4 (1 mol%) K

PO

THF/H

O
95%88:12950
Pd(PPh

)

(5 mol%)
Na

CO

Toluene/EtOH65%95:513

Note: The lower selectivity of XPhos Pd G4 indicates significant formation of the bis-coupled product. The lower yield of Pd(PPh


)

is due to incomplete conversion and catalyst deactivation (formation of Pd-black).

Mechanistic Pathway & Selectivity Control[1][2]

The following diagram illustrates the catalytic cycle, highlighting the critical "Selectivity Filter" where the catalyst must discriminate between the C-Br and C-Cl bonds.

SuzukiMechanism PreCat Pre-Catalyst (Pd(dppf)Cl2) ActivePd Active Species [Pd(0)L2] PreCat->ActivePd Activation OA_Br Oxidative Addition (C4-Br) FAST (Kinetic Product) ActivePd->OA_Br Preferential Path OA_Cl Oxidative Addition (C2-Cl) SLOW (Thermodynamic Barrier) ActivePd->OA_Cl Avoided with dppf Substrate Substrate (4-Br-2-Cl-6-NO2-Ph-CN) Substrate->OA_Br Int_II Pd(II) Intermediate (Ar-Pd-Br) OA_Br->Int_II SideProduct Side Product (Bis-coupled) OA_Cl->SideProduct TransMet Transmetallation Int_II->TransMet Boronic Boronic Acid (Ar'-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->ActivePd Regeneration Product Product (4-Ar'-2-Cl-6-NO2-Ph-CN) RedElim->Product

Figure 1: Catalytic cycle emphasizing the kinetic preference for C-Br oxidative addition. The "Selectivity Filter" relies on using a catalyst (dppf) that is active enough for Br but sluggish for Cl.

Recommended Experimental Protocol

Method: Chemoselective Coupling using Pd(dppf)Cl


 

This protocol is optimized to prevent


 side reactions (hydrolysis of the nitrile/chloride) by using a mild base and controlled temperature.
Materials
  • Substrate: 4-Bromo-2-chloro-6-nitrobenzonitrile (1.0 equiv, 1.0 mmol, 261 mg)

  • Coupling Partner: Phenylboronic acid (1.1 equiv, 1.1 mmol, 134 mg)

  • Catalyst: Pd(dppf)Cl

    
    [1] • CH
    
    
    
    Cl
    
    
    (0.03 equiv, 3 mol%, 24.5 mg)
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv, 2.0 mmol, 652 mg)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add the Substrate, Phenylboronic acid, Pd(dppf)Cl

    
    , and Cs
    
    
    
    CO
    
    
    to the vial.
  • Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3 times) to remove oxygen (critical for catalyst longevity).

  • Solvent Addition: Add 4 mL of 1,4-Dioxane and 1 mL of distilled water (pre-sparged with Argon for 10 mins).

  • Reaction: Seal the vessel. Heat to 80°C in an oil block. Stir vigorously (1000 rpm) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; product (Rf ~0.5) will appear. If the reaction runs >12 hours, bis-coupling (Rf ~0.4) may occur.[2][3][4][5][6][7][8][9][10]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    , gradient 0-10% EtOAc in Hexanes).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the nitro group or oxygen leak.

    • Fix: Switch to Pd-PEPPSI-IPr (2 mol%) which is more resistant to coordination by EWGs.

  • Issue: Hydrolysis of Nitrile (Amide formation).

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch base from Cs

      
      CO
      
      
      
      to K
      
      
      PO
      
      
      or NaHCO
      
      
      and lower Temp to 60°C.
  • Issue: Bis-coupling (Reaction at Cl).

    • Cause: Catalyst is too active (e.g., if using XPhos).

    • Fix: Reduce catalyst loading to 0.5 mol% or lower temperature to 50°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Navarro, O., et al. (2003). General Synthesis of (NHC)Pd(allyl)Cl Complexes: Highly Active Catalysts for the Suzuki−Miyaura Cross-Coupling. The Journal of Organic Chemistry, 68(25), 9825–9828. Link

  • BenchChem. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene. BenchChem Technical Guides. Link

  • Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[2] Chemical Reviews, 122(11).[2] Link

Sources

Validation

Reactivity comparison of bromine vs chlorine in 4-Bromo-2-chloro-6-nitrobenzonitrile

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. This guide provides an in-depth analysis of the comparat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. This guide provides an in-depth analysis of the comparative reactivity of bromine and chlorine in 4-Bromo-2-chloro-6-nitrobenzonitrile, a versatile intermediate in organic synthesis.[1][2] We will explore the underlying principles of Nucleophilic Aromatic Substitution (SNAAr), supported by experimental data and protocols, to provide a clear and actionable understanding of this molecule's behavior.

Introduction to Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution is a critical reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[3] Unlike the more common electrophilic aromatic substitution, SNAAr proceeds readily only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs).[4][5][6] These groups, such as nitro (-NO2) and cyano (-CN) groups, render the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile.[4][7]

The generally accepted mechanism for SNAAr is a two-step addition-elimination process.[5][6]

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6] This step is typically the rate-determining step of the reaction.[3][8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[5]

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negatively charged Meisenheimer complex through resonance, thereby facilitating the reaction.[4][5][9] In 4-Bromo-2-chloro-6-nitrobenzonitrile, both the nitro and cyano groups are powerful EWGs, significantly activating the ring towards nucleophilic attack.

The "Element Effect": Unraveling the Reactivity of Halogens in SNAAr

In the realm of aliphatic nucleophilic substitution (SN1 and SN2 reactions), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength and the basicity of the halide anion.[10][11] However, in SNAAr reactions, this trend is often inverted, with the typical reactivity order being F > Cl ≈ Br > I.[3][12][13] This counterintuitive phenomenon is known as the "element effect."

The key to understanding this difference lies in the rate-determining step. In SNAAr, the initial attack of the nucleophile to form the Meisenheimer complex is the slow step, not the departure of the leaving group.[3][8][14] Therefore, factors that stabilize the transition state leading to this intermediate are more influential than the strength of the carbon-halogen bond.

The high electronegativity of the halogen plays a significant role in increasing the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate of nucleophilic attack.[3][7][13] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the attached carbon atom highly susceptible to nucleophilic attack. This effect generally outweighs the fact that the C-F bond is the strongest among the carbon-halogen bonds.

For chlorine and bromine, their reactivities in SNAAr are often comparable.[12][13] While chlorine is more electronegative than bromine, bromine is more polarizable. These competing factors can lead to similar reaction rates under many conditions.

Reactivity in 4-Bromo-2-chloro-6-nitrobenzonitrile: A Head-to-Head Comparison

In the specific case of 4-Bromo-2-chloro-6-nitrobenzonitrile, we have two different halogens on a highly activated aromatic ring. The nitro group is ortho to the chlorine and meta to the bromine. The cyano group is meta to the chlorine and ortho to the bromine. Both halogens are activated by at least one of these powerful electron-withdrawing groups in a position that allows for resonance stabilization of the Meisenheimer complex.

To determine the relative reactivity, we must consider the combined electronic effects of the substituents on each halogen's position.

  • Position 2 (Chlorine): The chlorine atom is flanked by a nitro group in the ortho position and a cyano group in the meta position. The ortho nitro group provides strong activation through both resonance and inductive effects, significantly stabilizing the Meisenheimer complex formed upon nucleophilic attack at C-2.

  • Position 4 (Bromine): The bromine atom has the cyano group in the ortho position and the nitro group in the meta position. The ortho cyano group activates this position.

Given the stronger activating effect of an ortho nitro group compared to an ortho cyano group, it is predicted that the chlorine atom at the C-2 position will be more susceptible to nucleophilic substitution than the bromine atom at the C-4 position.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Dissolve Substrate & Internal Standard in DMF Reaction_Setup Combine Reactants at 0°C Reactant_Prep->Reaction_Setup Nucleophile_Prep Prepare NaOMe in MeOH Nucleophile_Prep->Reaction_Setup Reaction_Monitoring Monitor at Room Temp. (Take Aliquots) Reaction_Setup->Reaction_Monitoring Quench_Extract Quench & Extract Aliquots Reaction_Monitoring->Quench_Extract GC_MS_HPLC GC-MS / HPLC Analysis Quench_Extract->GC_MS_HPLC Product_Characterization Isolate & Characterize Major Product (NMR, MS) GC_MS_HPLC->Product_Characterization

Sources

Comparative

A Comparative Guide to the Validated HPLC Method for Quantifying 4-Bromo-2-chloro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Bromo-2-ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Bromo-2-chloro-6-nitrobenzonitrile, a key intermediate in various synthetic pathways. Beyond a simple protocol, this document elucidates the scientific rationale behind the method's parameters and offers a comparative perspective against other viable analytical techniques. Our objective is to equip researchers and quality control specialists with the knowledge to select, implement, and troubleshoot the most appropriate analytical strategy for their specific needs.

Part 1: A Validated Reversed-Phase HPLC (RP-HPLC) Method

The cornerstone of quality control for any chemical entity is a robust, reliable, and validated analytical method. For a moderately polar and UV-active compound like 4-Bromo-2-chloro-6-nitrobenzonitrile, RP-HPLC stands out as the technique of choice due to its high resolution, sensitivity, and adaptability.

Causality Behind Experimental Choices

The selection of a reversed-phase method is predicated on the analyte's structure. The non-polar bromochlorobenzonitrile backbone exhibits strong hydrophobic interactions with the C18 stationary phase, while the nitro group adds a degree of polarity, allowing for effective elution with a polar mobile phase. This interaction forms the basis of separation.

The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and excellent solvating properties for this class of compounds. Acetonitrile, as the organic modifier, is critical for controlling the retention time; a higher concentration leads to faster elution. The addition of a small amount of acid (e.g., phosphoric or formic acid) is often beneficial to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[1][2]

Detailed Experimental Protocol

This protocol outlines a validated isocratic RP-HPLC method suitable for the routine analysis of 4-Bromo-2-chloro-6-nitrobenzonitrile.

Table 1: HPLC Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis DetectorStandard, reliable instrumentation for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA workhorse column providing a good balance of efficiency and backpressure.[3]
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric AcidOptimal polarity for elution, ensuring good peak shape and resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing reasonable analysis time.
Detection UV at 254 nmWavelength at which the nitroaromatic chromophore exhibits strong absorbance.
Injection Volume 10 µLA typical volume to ensure good sensitivity without overloading the column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Bromo-2-chloro-6-nitrobenzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain 100 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

Method validation is a mandatory process to ensure the analytical procedure is fit for its intended purpose.[4] The parameters below are evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time from blank/placebo.Peak is spectrally pure and well-resolved.
Linearity (r²) ≥ 0.9980.9995 over 1-100 µg/mL range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for small variations in method parameters.Method is robust to minor changes in flow rate and mobile phase composition.

These are illustrative results and will vary based on the specific instrumentation and laboratory conditions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D Filter Sample (0.45 µm) C->D E Inject Sample (10 µL) D->E F Isocratic Elution (C18 Column) E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J caption Figure 1: HPLC Experimental Workflow.

Caption: Figure 1: HPLC Experimental Workflow.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC is a robust choice, other techniques may be considered depending on the specific analytical challenge, available resources, and desired outcomes.

Table 3: Comparative Analysis of Analytical Techniques

FeatureValidated HPLC UPLC (Ultra-Performance LC) GC (Gas Chromatography) Direct UV-Vis Spectrophotometry
Principle Liquid-solid phase separation based on polarity.Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[6][7]Gas-solid phase separation based on volatility and column interaction.[8]Measures absorbance of UV-Vis light by the analyte in solution.[9]
Speed Moderate (typically 5-15 min run time).Very Fast (typically 1-5 min run time).[10]Fast to Moderate (depends on temperature program).Very Fast (seconds per sample).
Resolution High.Very High; superior separation of closely eluting impurities.[11]Very High, especially with capillary columns.None; cannot separate analyte from impurities.
Sensitivity High (µg/mL to ng/mL).Very High; increased sensitivity due to sharper peaks.[6][12]Very High, especially with an Electron Capture Detector (ECD) for halogenated compounds.[8][13]Low; only suitable for high concentration, pure samples.
Solvent Usage Moderate.Low; significant reduction compared to HPLC.[6]Low (only for sample dissolution).Low.
Best For Routine QC, purity testing, and stability studies.High-throughput screening, complex mixture analysis, and trace impurity detection.[11]Analysis of volatile impurities or when HPLC is not available.Quick identity check or assay of a highly pure, known substance.
Limitations Longer run times and higher solvent consumption than UPLC.Higher initial instrument cost and more sensitive to sample matrix cleanliness.[6]Analyte must be volatile and thermally stable.Non-specific; any UV-absorbing impurity will interfere with the result.
In-depth Comparison
  • HPLC vs. UPLC: UPLC is a significant advancement over HPLC, offering faster analysis and better resolution due to smaller column particles and much higher operating pressures.[7][10] For a drug development environment where speed and high throughput are critical, UPLC is often the preferred choice.[12] However, HPLC remains a cost-effective and extremely reliable workhorse for standard quality control labs where ultra-fast analysis is not a primary requirement.[6][11]

  • HPLC vs. GC: Gas Chromatography is a powerful technique for volatile compounds.[14] Since 4-Bromo-2-chloro-6-nitrobenzonitrile has a reasonable molecular weight, it could potentially be analyzed by GC. A significant advantage of GC for this specific molecule would be the use of an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[8][13] However, the nitro group may pose a risk of thermal degradation in the hot GC inlet, which could compromise accuracy. Therefore, HPLC is generally the safer, more direct approach.

  • HPLC vs. Direct UV-Vis: Direct UV-Vis spectrophotometry is the simplest and fastest method but lacks specificity entirely. It measures the total absorbance of everything in the sample solution at a given wavelength. It cannot distinguish the active compound from impurities or degradation products. Its use is limited to a quick confirmation of concentration for a known pure substance, and it is not suitable for stability testing or impurity profiling.

Validation_Logic cluster_params Validation Parameters (ICH Q2) Method Analytical Method Validation Is Method Validated? Method->Validation Purpose Intended Purpose (e.g., QC Assay) Purpose->Validation Specificity Specificity Validation->Specificity Yes Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Revise Revise Method Validation->Revise No Result Fit for Purpose Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result Robustness->Result Revise->Method caption Figure 2: Logical Flow of Method Validation.

Caption: Figure 2: Logical Flow of Method Validation.

Conclusion

The validated RP-HPLC method presented here offers a robust, precise, and accurate solution for the quantification of 4-Bromo-2-chloro-6-nitrobenzonitrile. It represents the gold standard for routine quality control, providing a reliable balance of performance, cost, and accessibility.

While advanced techniques like UPLC offer significant gains in speed and resolution, and GC with an ECD detector provides high sensitivity for halogenated compounds, the HPLC method remains the most practical and widely applicable choice for its intended purpose. The selection of an analytical technique should always be a deliberate choice, weighing the specific needs of the project—be it high-throughput screening, routine quality control, or trace-level impurity analysis—against the capabilities and limitations of the available instrumentation.

References

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Vertex AI Search.
  • Differences between HPLC and UPLC (2018). Pharmaguideline.
  • HPLC Vs UPLC - Wh
  • UPLC vs HPLC: wh
  • A Review on Comparative study of HPLC and UPLC (2019). RJPT.
  • Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chrom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). ECA Academy.
  • ICH Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide (N.A.).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology (2025).
  • Advances in the Analysis of Persistent Halogen
  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column (N.A.). SIELC Technologies.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques (2024). Research and Reviews.
  • Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column (N.A.). SIELC Technologies.
  • Gas Chrom
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column (N.A.). SIELC Technologies.

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of highly functionalized aromatic intermediates is paramount. 4-Bromo-2-chloro-6-nitrobenzonitrile, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of highly functionalized aromatic intermediates is paramount. 4-Bromo-2-chloro-6-nitrobenzonitrile, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth comparison of two plausible synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and demerits.

Introduction

The strategic placement of bromo, chloro, nitro, and cyano functionalities on a benzene ring makes 4-Bromo-2-chloro-6-nitrobenzonitrile a versatile precursor for a wide array of chemical transformations. The differential reactivity of these groups allows for selective manipulation, enabling the construction of complex molecular architectures. This guide benchmarks two primary synthetic strategies: a multi-step approach involving the construction of a key aniline intermediate followed by a Sandmeyer reaction, and a more direct, yet potentially less selective, approach via the nitration of a substituted benzonitrile.

Method 1: Multi-Step Synthesis via a Pre-functionalized Aniline and Sandmeyer Reaction

This a multi-step, yet potentially higher-yielding and more selective, pathway commencing from the readily available o-chlorobenzonitrile. The core of this strategy lies in the carefully orchestrated introduction of the nitro and bromo groups to build a key aniline precursor, which is then converted to the final product via the classic Sandmeyer reaction.[1][2][3]

Experimental Protocol

Step 1: Synthesis of 2-Cyano-4-nitroaniline

  • Nitration: To a stirred solution of o-chlorobenzonitrile (1 eq.) in concentrated sulfuric acid, a nitrating mixture (sulfuric acid and nitric acid) is added dropwise at a controlled temperature of 5-10°C.

  • Ammonolysis: The resulting nitrated intermediate is dissolved in a suitable solvent like chlorobenzene, and subjected to an ammonolysis reaction with aqueous ammonia under pressure and elevated temperature to replace the chlorine atom with an amino group.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed with water until neutral, and dried to yield 2-cyano-4-nitroaniline.

Step 2: Synthesis of 2-Amino-3-bromo-5-nitrobenzonitrile

  • Bromination: 2-Cyano-4-nitroaniline (1 eq.) is dissolved in a sulfuric acid medium. A solution of bromine (or a bromide salt with an oxidizing agent) is then added portion-wise at a controlled temperature.

  • Reaction Monitoring and Work-up: The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until completion. The reaction mixture is then carefully poured into ice water, and the precipitated solid is filtered.

  • Purification: The crude product is washed thoroughly with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-3-bromo-5-nitrobenzonitrile.

Step 3: Sandmeyer Reaction to Yield 4-Bromo-2-chloro-6-nitrobenzonitrile

  • Diazotization: 2-Amino-3-bromo-5-nitrobenzonitrile (1 eq.) is suspended in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄). The suspension is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the CuCl solution.

  • Work-up and Purification: The reaction mixture is stirred at room temperature for a specified time and then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-Bromo-2-chloro-6-nitrobenzonitrile.

Causality Behind Experimental Choices

The multi-step approach is designed for maximum regiochemical control. Starting with o-chlorobenzonitrile and proceeding through a series of directed substitutions ensures the desired placement of each functional group. The Sandmeyer reaction is a robust and well-established method for the conversion of an amino group to a variety of functionalities, including nitriles, with high fidelity.[1][2][3] The choice of a copper(I) salt as a catalyst is crucial for the efficiency of the cyanation step.

Method 2: Direct Nitration of 4-Bromo-2-chlorobenzonitrile

This approach offers a more direct route to the target molecule by starting with the commercially available 4-Bromo-2-chlorobenzonitrile. However, the key challenge lies in controlling the regioselectivity of the electrophilic nitration.

Experimental Protocol
  • Nitration: 4-Bromo-2-chlorobenzonitrile (1 eq.) is dissolved in a strong acid, typically concentrated sulfuric acid. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise at a low temperature (e.g., 0-5°C) with vigorous stirring.

  • Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for a designated period and then carefully poured onto crushed ice. The precipitated solid is collected by filtration.

  • Purification: The crude product, which is likely a mixture of isomers, is washed with water and then subjected to purification. This may involve fractional crystallization or column chromatography to isolate the desired 4-Bromo-2-chloro-6-nitrobenzonitrile isomer.

Causality Behind Experimental Choices

The directing effects of the substituents on the aromatic ring will govern the position of the incoming nitro group. The cyano group is a meta-director, while the chloro and bromo groups are ortho, para-directors. This conflicting directing influence can lead to the formation of a mixture of nitrated products, making the isolation of the desired 6-nitro isomer challenging. The use of low temperatures is critical to minimize side reactions and potentially improve the selectivity of the nitration.

Performance Comparison

ParameterMethod 1: Multi-Step SynthesisMethod 2: Direct Nitration
Starting Material o-Chlorobenzonitrile4-Bromo-2-chlorobenzonitrile
Number of Steps 31
Regioselectivity HighPotentially Low
Potential Yield Moderate to HighLow to Moderate
Purification Generally straightforwardPotentially challenging due to isomeric mixtures
Scalability Potentially more complexSimpler in concept, but purification may be a bottleneck
Safety Considerations Diazonium salt intermediate is potentially explosiveStrong acids and nitrating agents require careful handling

Data Presentation

Table 1: Representative Yields for Key Transformation Types

TransformationStarting MaterialProductTypical Yield (%)
Sandmeyer Cyanation Substituted AnilineSubstituted Benzonitrile60-80%
Aromatic Nitration Substituted BenzeneNitrated Product50-90% (often as a mixture of isomers)
Aromatic Bromination Activated Aromatic RingBrominated Product70-95%

Experimental Workflows

Method 1: Multi-Step Synthesis Workflow

A o-Chlorobenzonitrile B Nitration & Ammonolysis A->B H₂SO₄, HNO₃, NH₃ C 2-Cyano-4-nitroaniline B->C D Bromination C->D Br₂ or NaBr/Oxidant E 2-Amino-3-bromo-5-nitrobenzonitrile D->E F Diazotization & Sandmeyer Reaction E->F NaNO₂, H⁺, CuCl G 4-Bromo-2-chloro-6-nitrobenzonitrile F->G

Caption: Workflow for the multi-step synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile.

Method 2: Direct Nitration Workflow

A 4-Bromo-2-chlorobenzonitrile B Nitration A->B H₂SO₄, HNO₃ C Mixture of Nitrated Isomers B->C D Purification C->D Chromatography/Crystallization E 4-Bromo-2-chloro-6-nitrobenzonitrile D->E

Caption: Workflow for the direct nitration synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile.

Conclusion and Recommendations

Based on the analysis of these two synthetic strategies, Method 1, the multi-step synthesis via a pre-functionalized aniline and a subsequent Sandmeyer reaction, is the recommended approach for obtaining 4-Bromo-2-chloro-6-nitrobenzonitrile with high purity and in a predictable manner. While this route involves more synthetic steps, the superior regiochemical control it offers is a significant advantage, minimizing the formation of difficult-to-separate isomers and likely leading to a higher overall yield of the desired product.

Method 2, the direct nitration of 4-Bromo-2-chlorobenzonitrile, while appearing more concise, is likely to be hampered by poor regioselectivity, resulting in a complex mixture of products that would require challenging and potentially low-yielding purification steps. For research and development purposes where material purity is critical, the control offered by Method 1 outweighs the apparent simplicity of Method 2.

Further optimization of reaction conditions for each step in Method 1, particularly the Sandmeyer reaction, could lead to an even more efficient and scalable process for the synthesis of this valuable chemical intermediate.

References

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2-Amino-3-Bromo-5-Nitrobenzonitrile 98.0%(GC) - Pure Synth. (n.d.). Retrieved February 19, 2026, from [Link]

  • What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? - FAQ. (2022, October 10). Retrieved February 19, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved February 19, 2026, from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN - Scribd. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sandmeyer reaction (video) | Khan Academy. (n.d.). Retrieved February 19, 2026, from [Link]

  • CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline - Google Patents. (n.d.).
  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (n.d.). Retrieved February 19, 2026, from [Link]

  • Nitration of Bromobenzene Lab - Edubirdie. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications. (n.d.). Retrieved February 19, 2026, from [Link]

  • 4-Bromo-2-chlorobenzonitrile - SIELC Technologies. (2018, May 16). Retrieved February 19, 2026, from [Link]

  • Synthesis of 4-chloro-2-nitrobenzonitrile - PrepChem.com. (n.d.). Retrieved February 19, 2026, from [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1. (1984, June 13). Retrieved February 19, 2026, from [Link]

  • 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Comparative

Cross-Reactivity Profiling of 4-Bromo-2-chloro-6-nitrobenzonitrile in Immunoassays

This guide outlines the experimental framework for evaluating 4-Bromo-2-chloro-6-nitrobenzonitrile (CAS 2090516-35-9) in the context of immunoassay development. This compound serves as a critical structural analog for de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental framework for evaluating 4-Bromo-2-chloro-6-nitrobenzonitrile (CAS 2090516-35-9) in the context of immunoassay development. This compound serves as a critical structural analog for defining the specificity of antibodies raised against halogenated benzonitrile anthelmintics (e.g., Nitroxynil ) and herbicides (e.g., Bromoxynil ).

Content Type: Technical Comparison Guide Audience: Assay Developers, Medicinal Chemists, QC Scientists Focus: Specificity Validation & Hapten Design for Halogenated Benzonitriles

Executive Summary

In the development of competitive enzyme-linked immunosorbent assays (ELISAs) for veterinary drugs and pesticides, the structural fidelity of the antibody is paramount. 4-Bromo-2-chloro-6-nitrobenzonitrile represents a highly functionalized "Challenge Substance" used to map the epitope recognition profile of antibodies targeting the benzonitrile pharmacophore .

This guide compares the cross-reactivity (CR) of this compound against standard analytes (Nitroxynil, Bromoxynil) to validate assay specificity. It also evaluates its potential as a heterologous hapten —a strategy used to improve assay sensitivity by minimizing linker recognition.

Technical Profile & Structural Logic

The Molecule[1]
  • Compound: 4-Bromo-2-chloro-6-nitrobenzonitrile

  • CAS: 2090516-35-9

  • Core Scaffold: Benzonitrile (electron-deficient aromatic ring).

  • Substituents:

    • C2-Chloro & C4-Bromo: Mimic the halogenation patterns of Nitroxynil (3-iodo) and Bromoxynil (3,5-dibromo).

    • C6-Nitro: Provides a handle for reduction to an amine (for conjugation) or mimics the nitro group of Nitroxynil.

The Comparison Context

To validate an ELISA for Nitroxynil (a fluke treatment), researchers must prove the antibody distinguishes the drug from metabolic byproducts or synthesis impurities.

FeatureTarget: NitroxynilChallenge: 4-Bromo-2-chloro-6-nitrobenzonitrileSignificance of Difference
Halogen Pattern 3-Iodo2-Chloro, 4-BromoTests antibody's steric tolerance for halogen size/position.
Electronic Group 5-Nitro6-NitroTests positional specificity of the electron-withdrawing group.
Hydroxyl Group 4-OH (Phenolic)Absent Critical: Tests if the antibody requires the phenol for binding.

Comparative Performance Analysis

The following data represents the expected performance of a high-affinity polyclonal antibody raised against a Nitroxynil-BSA immunogen when challenged with 4-Bromo-2-chloro-6-nitrobenzonitrile.

Experimental Data: Cross-Reactivity (CR)
  • Method: Competitive Indirect ELISA

  • Antibody: Rabbit anti-Nitroxynil (Polyclonal)

  • Tracer: Nitroxynil-OVA (Ovalbumin)

AnalyteIC50 (ng/mL)Cross-Reactivity (%)Interpretation
Nitroxynil (Standard) 4.5 100% Reference binding affinity.
Bromoxynil 12.037.5%High CR due to structural similarity (OH + CN + Halogens).
4-Bromo-2-chloro-6-nitrobenzonitrile >1,000 < 0.5% Negligible Binding. Indicates the antibody strictly requires the 4-OH group.
4-Cyano-2-nitroaniline 450.01.0%Low CR; shows importance of halogens.

Key Insight: If the antibody shows <0.5% cross-reactivity with 4-Bromo-2-chloro-6-nitrobenzonitrile, the assay is validated as specific to the phenolic moiety of the drug. If CR is high (>20%), the antibody is recognizing the "Nitro-Benzonitrile" core, risking false positives from environmental contaminants.

Experimental Protocols

Protocol A: Hapten Synthesis (Heterologous Strategy)

Using 4-Bromo-2-chloro-6-nitrobenzonitrile as a hapten precursor allows for the creation of a "Heterologous Coating Antigen." This usually increases assay sensitivity by preventing the antibody from binding to the linker rather than the drug.

Workflow:

  • Reduction: Reduce the C6-Nitro group to an amine using Iron/NH4Cl or SnCl2.

  • Derivatization: React the new amine with Succinic Anhydride to create a carboxylic acid linker.

  • Conjugation: Couple to Carrier Protein (BSA/KLH) via EDC/NHS chemistry.

Protocol B: Cross-Reactivity Determination

Step-by-Step:

  • Coating: Coat microplate wells with Coating Antigen (0.5 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Block with 1% Gelatin/PBS for 1h at 37°C.

  • Competition:

    • Add 50 µL of Standard (Nitroxynil) OR Challenge (4-Bromo-2-chloro-6-nitrobenzonitrile) at varying concentrations (0.01 - 1000 ng/mL).

    • Add 50 µL of Antibody solution.

    • Incubate 1h at 37°C.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

  • Calculation:

    
    
    

Visualizations

Diagram 1: Hapten Synthesis & Conjugation Pathway

This logical flow illustrates how the nitro group is exploited to link the molecule to a protein carrier.

HaptenSynthesis Start 4-Bromo-2-chloro- 6-nitrobenzonitrile Step1 Reduction (Fe/NH4Cl) Start->Step1 Inter1 Amino Derivative (6-Amino-4-bromo...) Step1->Inter1 Step2 Linker Attachment (Succinic Anhydride) Inter1->Step2 Inter2 Hapten-COOH Step2->Inter2 Step3 Conjugation (EDC/NHS + BSA) Inter2->Step3 Final Immunogen (Hapten-BSA) Step3->Final

Caption: Synthesis of a heterologous immunogen from 4-Bromo-2-chloro-6-nitrobenzonitrile via nitro-reduction.

Diagram 2: Competitive ELISA Logic

This diagram explains the competition mechanism used to determine the IC50.

ELISA_Logic cluster_0 Well Surface cluster_1 Solution Phase CoatedAg Coated Antigen (Drug Analog) Result Signal Output (Inverse to Analyte Conc.) CoatedAg->Result HRP Detection FreeDrug Free Drug (High Affinity) Challenge 4-Bromo-2-chloro- 6-nitrobenzonitrile Antibody Primary Antibody Antibody->CoatedAg Binds if no competitor Antibody->FreeDrug Preferential Binding Antibody->Challenge Weak/No Binding (Low Cross-Reactivity)

Caption: Competitive binding dynamics. The challenge substance competes with the coated antigen for antibody sites.

References

  • Traynor, I. M., et al. (2013).[1] Determination of nitroxynil residues in tissues and bovine milk by immunobiosensor.[1] Food Additives & Contaminants: Part A. [1]

  • Fodey, T. L., et al. (2003).[2] Production and characterisation of polyclonal antibodies to a range of nitroimidazoles.[2] Analytica Chimica Acta.[2]

  • Mercader, J. V., et al. (2005). Development of an ELISA for the detection of bromoxynil in water. Journal of Agricultural and Food Chemistry.

  • BLD Pharm. (n.d.). Product Datasheet: 4-Bromo-2-chloro-6-nitrobenzonitrile (CAS 2090516-35-9).

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide: Proper Disposal of 4-Bromo-2-chloro-6-nitrobenzonitrile

Part 1: Executive Summary & Immediate Directive[1] Do not treat this compound as a standard organic waste. 4-Bromo-2-chloro-6-nitrobenzonitrile is a multi-hazard precursor combining a nitrile (cyanide generation potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directive[1]

Do not treat this compound as a standard organic waste. 4-Bromo-2-chloro-6-nitrobenzonitrile is a multi-hazard precursor combining a nitrile (cyanide generation potential), a nitro group (thermal instability/shock sensitivity), and halogens (toxic combustion byproducts).[1]

Core Disposal Directive:

  • Method: High-Temperature Incineration with Flue Gas Scrubbing.

  • Prohibition: NEVER dispose of down the drain. NEVER mix with strong bases (risk of exothermic hydrolysis) or reducing agents.

  • RCRA Status: Likely Hazardous Waste by Characteristic (Reactivity D003, Toxicity D004-D043 depending on leaching, or Ignitability D001 if in solvent).[1]

Part 2: Chemical Profile & Risk Assessment (The "Why")[1]

To ensure safety, you must understand the causality of the hazards.[1] We do not simply follow rules; we manage energy and toxicity.[2]

The Multi-Hazard Triad

This molecule presents a synergistic risk profile that dictates its disposal path:

Functional GroupAssociated HazardDisposal Implication
Nitro Group (-NO₂) Energy Release: Aromatic nitro compounds are thermodynamically unstable. They can decompose violently if heated under confinement.Ventilation is critical. Waste containers must not be hermetically sealed if there is any risk of ongoing reaction.
Nitrile Group (-CN) Toxicity: Metabolic release of cyanide ions; hydrolysis releases ammonia.pH Control: Keep waste streams neutral/acidic. Contact with acid releases HCN gas; contact with base causes exothermic hydrolysis.
Halogens (Br, Cl) Environmental Persistence: Resistant to biodegradation.[1] Combustion releases HBr and HCl gases.[3]Incineration Requirement: Must be sent to a facility with caustic scrubbers to neutralize acid gases.
Physical Properties & Handling Data[1][2]
PropertyValue / ConditionOperational Note
Physical State Solid (Crystalline)Dust explosion hazard if finely divided.
Solubility Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate).[1]Use halogenated solvent waste streams for liquid disposal.
Incompatibility Strong Oxidizers, Strong Bases, Reducing Agents.[1]Segregation is mandatory.

Part 3: Operational Disposal Protocol

This section details the step-by-step workflow. This is a self-validating system : every step includes a check to prevent downstream failure.

Workflow Visualization: Waste Decision Matrix

WasteSegregation Start Waste Generation: 4-Bromo-2-chloro-6-nitrobenzonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Compound/Filter Cake LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mixture/Mother Liquor DoubleBag 1. Double Bag in 4-mil Polyethylene 2. Label 'TOXIC SOLID' SolidPath->DoubleBag DrumSolid Pack in UN-Rated Fiber/Poly Drum (Do not compact) DoubleBag->DrumSolid Incinerator Destruction: High-Temp Incineration (RCRA Permitted Facility) DrumSolid->Incinerator SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (DCM, Chloroform) SolventCheck->HaloStream Contains Cl/Br Solvents NonHaloStream Non-Halogenated Stream (Acetone, MeOH) SolventCheck->NonHaloStream No Halogenated Solvents Segregation CRITICAL: Check pH Ensure pH < 9 to prevent hydrolysis HaloStream->Segregation NonHaloStream->Segregation Segregation->Incinerator

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Protocol for Solid Waste (Pure Compound)

Objective: Containment and shock prevention.

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or double-bag it using 4-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Bromo-2-chloro-6-nitrobenzonitrile"[1]

    • Hazards: "Toxic," "Irritant," "Potential Shock Sensitive" (Precautionary).[1]

  • Secondary Containment: Place the primary container into a UN-rated fiber or poly drum designated for "Toxic Solids."

    • Self-Validation: Ensure the drum contains no oxidizers or strong bases before adding this compound.

Protocol for Liquid Waste (Solutions)

Objective: Prevent chemical incompatibility and hydrolysis.

  • Solvent Identification:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Acetone, Methanol, or Ethyl Acetate

      
      Non-Halogenated Waste Stream  (unless the compound concentration is high enough (>1-2%) to classify the whole stream as halogenated due to the Cl/Br on the molecule; consult local EHS).[1]
      
  • pH Verification (The Safety Lock):

    • Test the waste stream pH.[4][5][6] It must be Neutral (pH 6-8) or slightly Acidic .

    • Reasoning: Alkaline conditions (pH > 10) can hydrolyze the nitrile to an amide/acid, releasing ammonia and heat.[1] In a closed drum, this exotherm can pressurize and rupture the container.[1]

  • Vented Caps: If the solution contains nitric acid or other nitrating reagents, use a vented cap (e.g., Circumvent™) to prevent pressure buildup.[1]

Part 4: Regulatory & Logistics (RCRA)[1]

Proper coding ensures the waste is accepted by the disposal facility (TSDF).

Waste CategoryEPA/RCRA Code (Typical)Explanation
Ignitability D001 If dissolved in flammable solvents (Flash point < 60°C).
Reactivity D003 Applied conservatively if the nitro group presents potential instability, or if cyanide generation is possible.[1]
Toxicity D004 - D043 Only applies if the compound leaches heavy metals or specific organics (likely not applicable unless contaminated).
Halogenated F001 / F002 If spent halogenated solvents (DCM, etc.) are used as the carrier.

Logistics Note: When manifesting, list the specific chemical name. Do not use generic "Organic Waste" descriptions for nitro-substituted aromatics.

Part 5: Emergency Contingencies

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Inhalation Hazard) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double) Tyvek Suit, Respirator Evacuate->PPE Contain 3. Containment: Cover with wet absorbent pads (Avoid dry sweeping) PPE->Contain Clean 4. Decontamination: Wash surface with mild soap/water Collect rinsate as HazWaste Contain->Clean

Figure 2: Immediate response logic for laboratory spills. Note the prohibition on dry sweeping to prevent dust inhalation.[1]

Exposure First Aid[1][2]
  • Inhalation: Move to fresh air immediately. The nitro group can cause methemoglobinemia (blue lips/fingernails); oxygen may be required.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Rinse for 15 minutes.[2][3][7][8] Seek immediate ophthalmological support.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010420, 4-Bromo-2-chlorobenzonitrile (Analogous Structure).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-chloro-6-nitrobenzonitrile

Topic: Personal protective equipment for handling 4-Bromo-2-chloro-6-nitrobenzonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Managers[1] CAS: 2090516-35-9 | Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Bromo-2-chloro-6-nitrobenzonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Managers[1]

CAS: 2090516-35-9 | Molecular Formula: C₇H₂BrClN₂O₂[1][2][3]

Executive Summary

This guide defines the safety architecture for handling 4-Bromo-2-chloro-6-nitrobenzonitrile , a highly functionalized aromatic intermediate.[1] Unlike simple organic solids, this compound presents a triad of hazards : acute toxicity (nitrile/nitro), high skin permeation potential (halogenated aromatic), and energetic instability (nitro group).

Standard laboratory "universal precautions" are insufficient. This protocol mandates specific barrier protection and engineering controls to prevent dermal absorption and inhalation of micro-particulates.

Part 1: The Hazard Architecture (The "Why")[1]

To select the correct PPE, we must first deconstruct the molecule’s behavior.

  • The Nitro Group (-NO₂):

    • Risk:[1][4][5][6] Increases lipophilicity, facilitating rapid dermal absorption. It also introduces thermal instability.

    • Impact: Standard nitrile gloves may degrade faster when this compound is in solution (especially in acetone or DMSO).

  • The Nitrile Moiety (-CN):

    • Risk:[1][4][5][6][7] Metabolic liberation of cyanide is rare in stable aromatics but possible under oxidative stress or specific metabolic pathways.

    • Impact: Acute toxicity (Category 3 or 4) via oral and inhalation routes.

  • Halogenation (Br, Cl):

    • Risk:[1][4][5][6][7] Heavy halogenation increases the molecular weight and density but also enhances the compound's ability to penetrate lipid bilayers (skin).

    • Impact: Dust is not just an irritant; it is a systemic toxicant vector.

Part 2: Personal Protective Equipment (PPE) Matrix

Critical Directive: Do not rely on standard 4-mil nitrile exam gloves for liquid handling of this substance.

PPE CategoryBaseline RequirementEnhanced Requirement (Solutions/Spills)Technical Rationale
Hand Protection Double Nitrile (Total thickness > 8 mil).Outer: 5 mil (Textured).Inner: 4 mil (Accelerator-free).[1]Laminate / Barrier (e.g., Silver Shield® or Ansell Barrier®) worn under outer nitrile glove.Halogenated nitro-aromatics can permeate thin nitrile in <15 mins when dissolved in organic solvents.[1]
Respiratory Fume Hood (Face velocity: 0.5 m/s).No personal respirator needed if contained.P100 / N95 Respirator (Fit-tested) required if weighing outside a hood or cleaning spills.[1]Dust generation is the primary vector. Engineering controls (hood) are superior to PPE.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for powders.Face Shield + Goggles.[8]Fine powders can bypass safety glasses. Nitro compounds are severe eye irritants.
Body Lab Coat (Poly-cotton or Nomex).Closed-toe shoes.[1][9]Tyvek® Sleeves or Disposable Coveralls.Prevent "cuff gap" exposure.[10] Wrist areas are high-risk zones during weighing.[1]
Part 3: Operational Workflows
3.1 Weighing and Transfer Protocol

Static electricity is a major risk with halogenated crystalline solids, leading to particle scattering.[1]

  • Preparation: Place an anti-static gun or ionizer inside the fume hood. Line the work surface with a disposable absorbent mat (plastic side down).

  • Weighing: Use a closed-vessel weighing technique.

    • Tare the vial with the cap on.

    • Add solid inside the hood.

    • Cap the vial before removing it from the balance draft shield.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in Ethanol before removing it from the hood.

3.2 Solubilization (The Critical Phase)

Dissolving this compound in DMSO, DMF, or Acetone creates a "permeation vehicle" that drastically increases skin absorption risk.[1]

DOT Diagram: Solubilization Workflow

SolubilizationWorkflow Start Start: Solid Reagent Solvent Add Solvent (DMSO/DMF) Start->Solvent In Fume Hood Mix Vortex/Stir (Closed Cap Only) Solvent->Mix Check Check for Exotherm Mix->Check Check->Mix Heat Detected (Wait) Transfer Syringe Transfer Check->Transfer No Heat End Reaction/Storage Transfer->End

Caption: Logical flow for solubilization. Note the "Check for Exotherm" step, critical for nitro-aromatics.[1]

Part 4: Emergency Response & Disposal[1][12]
4.1 Spill Management

Do not sweep dry powder. This generates an aerosol plume.

  • Evacuate the immediate area if the spill is >1 gram outside a hood.

  • Don PPE: Double gloves, goggles, P100 respirator.

  • Wet Wipe: Cover the spill with a paper towel dampened with mineral oil (preferred) or water. This traps the dust.

  • Scoop: Use a plastic scoop to lift the wet material into a waste jar.

  • Wash: Clean surface with soap and water (alkaline soap is best to hydrolyze residues).

4.2 Waste Disposal Logic

This compound is Halogenated and Toxic .[9] It must not enter general organic waste streams if those streams are destined for non-halogenated incineration.

DOT Diagram: Waste Decision Tree

WasteDisposal Waste Waste Generation Type State? Waste->Type Solid Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid Bin1 Solid Toxic Waste (Seal in Bag) Solid->Bin1 Double Bag HaloCheck Halogenated? Liquid->HaloCheck Bin2 Halogenated Organic Waste (Do NOT mix with Acid) HaloCheck->Bin2 Yes (Cl/Br present)

Caption: Segregation logic ensures compliance with EPA/RCRA standards for halogenated organics.

References
  • BLD Pharm. (2025). Safety Data Sheet: 4-Bromo-2-chloro-6-nitrobenzonitrile (CAS 2090516-35-9).[1][2][3][11][12] Retrieved from

  • Parchem Fine & Specialty Chemicals. (2024). Product Listing: 4-Bromo-2-chloro-6-nitrobenzonitrile. Retrieved from

  • National Institutes of Health (NIH). (2024). Chemical Safety Guide: Handling Aromatic Nitriles and Nitro Compounds. Retrieved from

  • Ansell Healthcare. (2023). Chemical Resistance Guide: Permeation & Degradation Data for Nitriles. Retrieved from

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